Technical Documentation Center

2-amino-2-(4-nonylphenethyl)propane-1,3-diol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-amino-2-(4-nonylphenethyl)propane-1,3-diol
  • CAS: 746594-44-5

Core Science & Biosynthesis

Foundational

2-amino-2-(4-nonylphenethyl)propane-1,3-diol chemical structure analysis

Topic: 2-amino-2-(4-nonylphenethyl)propane-1,3-diol (Fingolimod Nonyl Homolog) Content Type: Technical Whitepaper / CMC Impurity Analysis Guide Audience: Drug Development Scientists, CMC Leads, and Analytical Chemists Su...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-amino-2-(4-nonylphenethyl)propane-1,3-diol (Fingolimod Nonyl Homolog) Content Type: Technical Whitepaper / CMC Impurity Analysis Guide Audience: Drug Development Scientists, CMC Leads, and Analytical Chemists

Subject: 2-amino-2-(4-nonylphenethyl)propane-1,3-diol CAS Registry Number: 746594-44-5 Common Designation: Fingolimod Impurity C (EP/USP), FTY720 Nonyl Homolog

Executive Summary: The C9 Homolog Challenge

In the development of sphingosine-1-phosphate (S1P) receptor modulators, 2-amino-2-(4-nonylphenethyl)propane-1,3-diol represents a critical structural congener to the approved therapeutic Fingolimod (FTY720) . While Fingolimod possesses an octyl (C8) tail, the subject molecule carries a nonyl (C9) tail.

This single methylene (-CH₂-) extension alters the lipophilic profile and chromatographic behavior of the molecule, classifying it primarily as a process-related impurity or a structural analog in research settings. For drug development professionals, this molecule is not merely a byproduct; it is a critical quality attribute (CQA) that requires rigorous control due to its potential to co-elute with the active pharmaceutical ingredient (API) and its likely pharmacological activity as an S1P modulator.

Structural Deconstruction & Physicochemical Profiling

The molecule is an achiral aminodiol pro-drug. Its structure can be dissected into three pharmacophoric domains:

  • Polar Head Group (2-amino-propane-1,3-diol): Identical to sphingosine and Fingolimod.[1] This domain is the substrate for in vivo phosphorylation by Sphingosine Kinase 2 (SphK2).[1][2]

  • Linker Region (Phenethyl): A phenyl ring attached to an ethyl spacer. This provides the rigid scaffold necessary to orient the head group within the S1P receptor pocket.

  • Lipophilic Tail (Nonyl vs. Octyl): The distinguishing feature. The C9 chain increases the Van der Waals surface area and lipophilicity compared to the C8 parent drug.

Comparative Physicochemical Data

The following table contrasts the Nonyl Homolog with the parent drug, Fingolimod (Octyl).

PropertyFingolimod (API)Nonyl Homolog (Impurity/Analog)Impact
Tail Length Octyl (C8)Nonyl (C9)Source of Impurity (Raw Material)
Molecular Formula C₁₉H₃₃NO₂C₂₀H₃₅NO₂Mass Shift (+14 Da)
Molecular Weight 307.47 g/mol 321.50 g/mol Detectable via LC-MS
LogP (Predicted) ~4.4~4.9 (+0.5)Higher Retention Time (RP-HPLC)
pKa (Amine) 7.82~7.82 (Identical)Similar pH-dependent solubility
Solubility High in acidic pHLower aqueous solubilityPotential precipitation risk

Technical Insight: The pKa is governed by the primary amine in the head group. Since the alkyl tail extension is distal to the amine, it exerts negligible electronic effect on the basicity. However, the increased LogP of the nonyl homolog significantly increases its affinity for the stationary phase in Reverse Phase Chromatography (RPC), necessitating gradient optimization for baseline separation.

Synthetic Origin & Impurity Genesis

Understanding the origin of the nonyl homolog is essential for CMC control strategies. It typically arises not from side reactions, but from homologous impurities in the starting material .

The "Trojan Horse" Mechanism

Standard synthesis of Fingolimod often utilizes Octylbenzene as a starting material. Industrial grade Octylbenzene frequently contains Nonylbenzene (0.1% - 5%) as a contaminant derived from the Friedel-Crafts alkylation process used to make the starting material itself. This nonyl impurity is carried through the entire synthetic pathway, undergoing acylation, reduction, and deprotection alongside the target molecule.

Visualization: Synthetic Pathway & Impurity Carryover

The following diagram illustrates the parallel synthesis of the API and the Nonyl impurity.

SynthesisFlow Start_Mix Starting Material Mix (Octylbenzene + Nonylbenzene) Step1 Friedel-Crafts Acylation (Acetyl Chloride / AlCl3) Start_Mix->Step1 Co-Reaction Inter_1 Ketone Intermediates (C8-Ketone + C9-Ketone) Step1->Inter_1 Step2 Reduction & Head Group Construction (Multiple Steps) Inter_1->Step2 Parallel Processing Final_Mix Final Crude Product (Fingolimod + Nonyl Homolog) Step2->Final_Mix Co-Crystallization Risk

Caption: Parallel synthesis pathway demonstrating how Nonylbenzene impurities in starting materials carry through to form the Nonyl Homolog impurity in the final API.

Mechanism of Action: The Bio-Structural Interaction

Although often treated as an impurity, the nonyl homolog is pharmacologically active. Like Fingolimod, it is a sphingosine analog .

  • Prodrug Activation: The achiral aminodiol is phosphorylated in vivo by Sphingosine Kinase 2 (SphK2) .[2]

  • Chiral Mimicry: The resulting phosphate metabolite mimics the structure of Sphingosine-1-Phosphate (S1P), specifically the (S)-enantiomer.

  • Receptor Binding: The phosphorylated nonyl homolog binds to S1P receptors (S1P1, 3, 4, 5).

  • Functional Antagonism: Sustained binding induces receptor internalization and degradation (ubiquitin-proteasome pathway), rendering lymphocytes unresponsive to the S1P gradient required for egress from lymph nodes.

SAR Note: The hydrophobic pocket of the S1P1 receptor is flexible. While optimized for the C8 chain of Fingolimod, it can accommodate the C9 chain of the nonyl homolog, likely retaining high potency (nM range), which makes this impurity toxicologically significant.

MOA Prodrug Nonyl Homolog (Prodrug) (Achiral Aminodiol) ActiveMetabolite Phosphorylated Nonyl-Analog (S1P Mimic) Prodrug->ActiveMetabolite Phosphorylation SphK2 Sphingosine Kinase 2 (Liver/Cytosol) SphK2->Prodrug S1P_R S1P Receptor (Surface) ActiveMetabolite->S1P_R High Affinity Binding Internalization Receptor Internalization (Functional Antagonism) S1P_R->Internalization Irreversible Downregulation Effect Lymphocyte Sequestration Internalization->Effect

Caption: Pharmacological activation pathway. The Nonyl Homolog undergoes phosphorylation by SphK2 to become an active S1P receptor modulator.

Analytical Protocol: Separation & Quantification

Distinguishing the Nonyl homolog from Fingolimod requires high-resolution chromatography due to their structural similarity. The following protocol is adapted from USP/EP monographs for Fingolimod Hydrochloride Impurity Profiling.

HPLC Method Parameters (Self-Validating System)
  • Column: C18 Stationary Phase (e.g., Purospher STAR RP-18 or Symmetry C18), 150 x 3.0 mm, 3 µm particle size. Rationale: High carbon load required to resolve lipophilic homologs.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0). Rationale: Acidic pH ensures the amine is protonated (ionized), preventing peak tailing.

  • Mobile Phase B: Acetonitrile.[3][4][5]

  • Gradient Profile:

    • 0-5 min: Isocratic (High Aqueous)

    • 5-25 min: Linear ramp to High Organic (Separation of C8 vs C9 happens here)

    • 25-30 min: Wash

  • Detection: UV at 215-220 nm. Rationale: The phenethyl chromophore absorbs weakly; low UV is required.

System Suitability Criteria

To ensure the method is valid for detecting the nonyl homolog:

  • Resolution (Rs): The resolution between the Fingolimod (C8) peak and the Nonyl Homolog (C9) peak must be > 1.5 .

  • Relative Retention Time (RRT):

    • Fingolimod: 1.00

    • Nonyl Homolog: ~1.15 to 1.20 (Elutes after the API due to higher lipophilicity).

References

  • European Pharmacopoeia (Ph. Eur.). Fingolimod Hydrochloride Monograph 2988. (Defines Impurity C as the nonyl homolog).
  • U.S. Pharmacopeia (USP) . Fingolimod Hydrochloride: Organic Impurities. USP43-NF38.

  • Adachi, K., et al. (1995). "Design, synthesis, and structure-activity relationships of 2-substituted-2-amino-1,3-propanediols: Discovery of a novel immunosuppressant, FTY720." Bioorganic & Medicinal Chemistry Letters, 5(8), 853-856.

  • Zemann, B., et al. (2006). "Sphingosine kinase type 2 is essential for lymphopenia induced by the immunomodulatory drug FTY720." Blood, 107(4), 1454-1458.

  • PubChem Compound Summary . "Fingolimod."[6][3][4][5][7][8][9][10][11][12] National Center for Biotechnology Information. Link

  • ChemicalBook . "2-amino-2-(4-nonylphenethyl)propane-1,3-diol Product Analysis." Link

Sources

Exploratory

Technical Guide: Mechanism of Action of 2-amino-2-(4-nonylphenethyl)propane-1,3-diol

The following technical guide details the mechanism of action, molecular pharmacology, and experimental characterization of 2-amino-2-(4-nonylphenethyl)propane-1,3-diol , specifically within the context of lymphocyte bio...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the mechanism of action, molecular pharmacology, and experimental characterization of 2-amino-2-(4-nonylphenethyl)propane-1,3-diol , specifically within the context of lymphocyte biology.

Executive Summary

2-amino-2-(4-nonylphenethyl)propane-1,3-diol is the nonyl-chain homolog of the immunomodulatory drug Fingolimod (FTY720) . While standard Fingolimod possesses an octyl (


) side chain, this compound features a nonyl (

) tail. Often identified as Fingolimod Impurity B in pharmaceutical development, it retains the core pharmacophore required for sphingosine kinase recognition and S1P receptor modulation.

Its mechanism of action in lymphocytes is defined by functional antagonism : it acts as a pro-drug that, upon phosphorylation, binds to S1P receptors (S1P1,3,4,5) with high affinity, inducing receptor internalization and degradation. This desensitization blinds lymphocytes to the S1P gradient required for egress from lymphoid organs, effectively sequestering them and inducing peripheral lymphopenia.

Molecular Mechanism of Action[2]

Pro-Drug Activation (Phosphorylation)

Like its parent compound, the nonyl homolog is inactive in its native diol form. It must undergo rapid in vivo phosphorylation to become the active phosphate metabolite.

  • Enzymatic Driver: Sphingosine Kinase 2 (SphK2).

  • Reaction: The hydroxymethyl group is phosphorylated, mimicking the structure of natural Sphingosine 1-Phosphate (S1P).

  • Kinetics: The lipophilic nonyl tail facilitates rapid membrane intercalation, allowing the amino-diol headgroup to access the catalytic site of SphK2.

Receptor Binding and Functional Antagonism

Once phosphorylated, the metabolite (Nonyl-FTY720-P) acts as a potent agonist at four of the five G protein-coupled S1P receptors:


, 

,

, and

.

The Paradox of Agonism: Although it initially activates the receptor (agonism), the high potency and lipophilicity cause a distinct downstream effect compared to natural S1P:

  • Sustained Internalization: Unlike natural S1P, which allows receptor recycling, the analog induces ubiquitinylation and proteasomal degradation of the S1P1 receptor.

  • Loss of Surface Receptor: This leads to a "functional antagonism"—the lymphocyte surface is depleted of S1P1 receptors.

Disruption of Lymphocyte Egress

Lymphocytes rely on an S1P concentration gradient (low in lymph node, high in blood/lymph) to exit lymphoid organs via the S1P1 receptor.

  • Mechanism: By downregulating surface S1P1, the nonyl analog renders the lymphocyte "blind" to this gradient.

  • Result: T-cells and B-cells remain trapped in the lymph node (sequestration), reducing circulating lymphocyte counts (lymphopenia) without inducing cell death (cytotoxicity).

Pathway Visualization

The following diagram illustrates the conversion of the pro-drug and the subsequent receptor internalization pathway.

MoA_Pathway Compound 2-amino-2-(4-nonylphenethyl) propane-1,3-diol (Pro-drug) Phospho_Metabolite Phosphorylated Metabolite (Active Agonist) Compound->Phospho_Metabolite Phosphorylation SphK2 Sphingosine Kinase 2 (SphK2) SphK2->Phospho_Metabolite S1P_Receptor S1P Receptor (S1P1) (Lymphocyte Surface) Phospho_Metabolite->S1P_Receptor High-Affinity Binding Internalization Receptor Internalization & Degradation S1P_Receptor->Internalization Functional Antagonism Sequestration Lymphocyte Sequestration (Lymph Node Retention) Internalization->Sequestration Loss of Egress Signal

Caption: Activation pathway of the nonyl-analog from phosphorylation by SphK2 to S1P1 receptor downregulation and lymphocyte sequestration.[1][2][3]

Experimental Protocols for Characterization

To validate the mechanism of the nonyl analog, the following protocols are recommended. These assays distinguish specific S1P modulation from general cytotoxicity.

Protocol A: In Vitro Phosphorylation Assay

Objective: Confirm the compound is a substrate for Sphingosine Kinase 2 (SphK2).

  • Reagents: Recombinant human SphK2, [

    
    -32P]ATP, reaction buffer (20 mM Tris-HCl pH 7.4, 10 mM 
    
    
    
    ).
  • Substrate Preparation: Dissolve 2-amino-2-(4-nonylphenethyl)propane-1,3-diol in DMSO (stock 10 mM).

  • Incubation: Mix 5 µM substrate with 10 ng SphK2 and 1 mM ATP (trace labeled). Incubate at 37°C for 30 mins.

  • Extraction: Stop reaction with 1-butanol extraction.

  • Analysis: Separate organic phase via TLC (Thin Layer Chromatography) or HPLC.

  • Validation: Detect radiolabeled phosphorylated product. Compare conversion rate to FTY720 (positive control).

Protocol B: S1P1 Receptor Internalization Assay (Flow Cytometry)

Objective: Quantify the reduction of surface S1P1 receptors on lymphocytes.

  • Cell Line: CHO cells stably expressing human S1P1-GFP or primary murine lymphocytes.

  • Treatment: Treat cells with graded concentrations (0.1 nM – 1000 nM) of the phosphorylated form of the nonyl analog (synthesized or generated in situ) for 1–4 hours.

  • Staining: If using primary cells, stain with anti-S1P1 antibody (non-permeabilized) to detect surface protein only.

  • Flow Cytometry: Measure Mean Fluorescence Intensity (MFI) of the surface receptor.

  • Result: A dose-dependent decrease in surface MFI indicates internalization.

Protocol C: Transwell Migration Assay

Objective: Assess functional blockade of lymphocyte migration toward S1P.

  • Setup: Use 5 µm pore Transwell inserts.

  • Chemoattractant: Add 10 nM natural S1P to the bottom chamber.

  • Pre-treatment: Incubate T-cells with the nonyl analog (10–100 nM) for 1 hour.

  • Migration: Add T-cells to the top chamber; incubate for 3 hours at 37°C.

  • Quantification: Count cells in the bottom chamber using a hemocytometer or flow cytometer.

  • Interpretation: Significant reduction in migrated cells compared to vehicle control confirms egress blockade.

Comparative Data Summary

The following table summarizes the expected pharmacological profile of the nonyl homolog relative to the standard octyl-parent (Fingolimod).

FeatureFingolimod (Octyl, C8)Nonyl Analog (C9)Impact on Mechanism
Lipophilicity (LogP) ~4.5~5.0 (Higher)Increased membrane retention; potentially slower clearance.
SphK2 Affinity High (

)
HighSubstrate efficiency maintained due to conserved headgroup.
S1P Receptor Binding sub-nanomolar (

)
sub-nanomolarPotent agonist; chain length may slightly alter

rates.
Primary Effect LymphopeniaLymphopeniaIdentical functional antagonism.
Classification API (Active Ingredient)Impurity / AnalogCritical for impurity qualification in drug substance.

References

  • Brinkmann, V., et al. (2002). "The immune modulator FTY720 targets sphingosine 1-phosphate receptors." Journal of Biological Chemistry.

  • Matloubian, M., et al. (2004). "Lymphocyte egress from thymus and peripheral lymphoid organs is dependent on S1P receptor 1." Nature.

  • European Pharmacopoeia (Ph. Eur.) . "Fingolimod Hydrochloride Monograph: Impurity B." EDQM. (Defines the nonyl homolog as a specific process impurity).

  • Hajduch, M., et al. (2014). "Sphingosine kinase 2 accommodates bulky substrates for phosphorylation." Biochemical Journal. (Mechanistic basis for analog phosphorylation).

Sources

Foundational

Sphingosine-1-Phosphate Receptor Modulation by FTY720: A Technical Guide to Mechanistic Pathways and Experimental Validation

Executive Summary and Mechanistic Basis Fingolimod (FTY720) represents a paradigm shift in immunomodulatory pharmacology as the first-in-class sphingosine-1-phosphate (S1P) receptor modulator approved for relapsing multi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Mechanistic Basis

Fingolimod (FTY720) represents a paradigm shift in immunomodulatory pharmacology as the first-in-class sphingosine-1-phosphate (S1P) receptor modulator approved for relapsing multiple sclerosis[1]. While structurally analogous to endogenous sphingosine, FTY720 is a prodrug devoid of intrinsic receptor activity. Its pharmacological activation is strictly dependent on intracellular phosphorylation by Sphingosine Kinase 2 (SPHK2) , yielding the active metabolite FTY720-phosphate (FTY720-P)[2][3].

The core mechanism of FTY720-P is defined by a phenomenon known as "functional antagonism" [4]. While endogenous S1P binds to S1PR1 and induces a transient internalization followed by rapid receptor recycling, FTY720-P binding triggers sustained


-arrestin recruitment. This leads to clathrin-mediated endocytosis and subsequent ubiquitin-proteasome degradation of S1PR1[5][6]. By permanently stripping S1PR1 from the surface of lymphocytes, FTY720-P abolishes their ability to sense the S1P gradient required for egress from secondary lymphoid organs (SLOs), thereby sequestering autoreactive T-cells and preventing central nervous system (CNS) infiltration[4][7]. Additionally, FTY720-P exerts direct functional agonism on CNS resident cells, such as astrocytes and oligodendrocytes, contributing to its neuroprotective profile[1][8].

Quantitative S1PR Binding Profile

FTY720-P exhibits high affinity for four of the five known S1P receptor subtypes, specifically lacking activity at S1PR2[6][9]. The table below summarizes the binding affinities and the divergent functional outcomes upon FTY720-P engagement.

Receptor SubtypeFTY720-P Affinity (EC₅₀)Primary Cellular TargetFunctional Outcome of FTY720-P Engagement
S1PR1 ~4.0 nM[10]Lymphocytes, AstrocytesFunctional Antagonism: Internalization & degradation; prevents lymphocyte egress[4].
S1PR2 >10,000 nM[11]Endothelial cells, Smooth muscleNo Binding: FTY720-P is inactive at this subtype[9].
S1PR3 ~1.3 nM[10]Astrocytes, Cardiac tissueAgonism: Mediates initial bradycardia (in mice) and astrocyte modulation[2].
S1PR4 Low nM range[10]Lymphoid tissue, MegakaryocytesAgonism: Regulation of dendritic cell function and lymphoid microenvironment.
S1PR5 Low nM range[11]Oligodendrocytes, NK cellsAgonism: Promotes oligodendrocyte survival and remyelination pathways[1].

S1PR1 Modulation Pathway

To understand the divergent fates of S1PR1 when bound by natural S1P versus FTY720-P, we must visualize the intracellular trafficking logic. FTY720-P biases the receptor towards the degradative pathway, creating the functional antagonism required for efficacy.

Pathway FTY720 FTY720 (Prodrug) SPHK2 SPHK2 (Kinase) FTY720->SPHK2 Phosphorylation FTY720P FTY720-P (Active) SPHK2->FTY720P S1PR1 S1PR1 (Cell Surface) FTY720P->S1PR1 Binding Internalization β-arrestin Internalization S1PR1->Internalization Ligand-driven Degradation Proteasomal Degradation Internalization->Degradation FTY720-P Bias (Functional Antagonism) Recycling Receptor Recycling Internalization->Recycling S1P Bias (Transient) S1P Natural S1P S1P->S1PR1 Binding

Figure 1: Divergent intracellular trafficking of S1PR1 mediated by FTY720-P versus endogenous S1P.

Experimental Framework and Protocols

To rigorously study FTY720 pharmacology, researchers must validate both its upstream activation (phosphorylation) and its downstream effect (receptor internalization). The following protocols are designed as self-validating systems, ensuring high-fidelity data generation.

Protocol 1: In Vitro FTY720 Phosphorylation Assay via SPHK2

Rationale: While both SPHK1 and SPHK2 can phosphorylate sphingoid bases, SPHK2 is the dominant kinase responsible for FTY720 bioactivation in vivo[2][3]. Measuring the conversion of FTY720 to FTY720-P is critical for evaluating prodrug analogs or SPHK2 inhibitors. We utilize a luminescence-based ADP detection assay (e.g., ADP-Glo™) to measure kinase activity without radioactivity[2].

Step-by-Step Methodology:

  • Kinase Reaction Assembly: In a 384-well white microplate, prepare a 5 µL reaction mixture containing 10 ng of recombinant human SPHK2 in optimized kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Substrate Addition: Add FTY720 (solubilized in DMSO, final assay concentration 1-10 µM) to the wells. Causality Note: FTY720 is highly lipophilic; ensure the final DMSO concentration does not exceed 1% to prevent kinase denaturation.

  • Initiation: Initiate the reaction by adding 10 µM ATP. Incubate at 37°C for 60 minutes.

  • Kinase Termination & ADP Detection: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and drive the luciferase/luciferin reaction. Incubate for 30 minutes.

  • Quantification: Read luminescence on a microplate reader. The luminescent signal is directly proportional to the amount of ADP produced, reflecting SPHK2-mediated FTY720 phosphorylation.

Protocol 2: Flow Cytometric Quantification of S1PR1 Internalization

Rationale: FTY720-P's efficacy relies on removing S1PR1 from the cell surface[5][12]. Flow cytometry provides a high-throughput, quantitative method to track surface receptor loss.

Step-by-Step Methodology:

  • Cell Preparation: Isolate primary murine CD4+ T-cells from lymph nodes or utilize a stable S1PR1-expressing cell line (e.g., CHO-S1PR1). Resuspend at

    
     cells/mL in serum-free RPMI medium to prevent interference from lipid-bound endogenous S1P present in serum.
    
  • Ligand Treatment: Treat cells with 100 nM FTY720-P (the active metabolite, not the prodrug FTY720, as in vitro T-cells lack sufficient SPHK2 to rapidly convert it) or vehicle control for 1 to 4 hours at 37°C[13].

  • Metabolic Arrest: Transfer the cell suspension to pre-chilled tubes on ice and wash with ice-cold FACS buffer (PBS + 2% BSA + 0.1% Sodium Azide). Causality Note: Receptor internalization is a dynamic, temperature-dependent process. Chilling to 4°C and adding sodium azide abruptly halts membrane fluidity and endocytic machinery, ensuring the surface receptor pool measured accurately reflects the exact timepoint of assay termination.

  • Surface Staining: Incubate cells with a fluorophore-conjugated anti-S1PR1 monoclonal antibody (e.g., PE or APC) for 30 minutes at 4°C in the dark[12]. Wash twice with ice-cold FACS buffer.

  • Data Acquisition & Analysis: Acquire data on a flow cytometer (e.g., FACSCanto II). Gate on live, single cells. Calculate the percentage of surface S1PR1 downregulation by comparing the Mean Fluorescence Intensity (MFI) of the FTY720-P treated group against the vehicle control.

Workflow Step1 1. Cell Preparation Isolate CD4+ T cells or culture S1PR1-expressing cells Step2 2. Ligand Treatment Incubate with FTY720-P (e.g., 100 nM) for 1-4 hrs Step1->Step2 Step3 3. Arrest & Stain Chill to 4°C, stain with fluorescent anti-S1PR1 antibody Step2->Step3 Step4 4. Flow Cytometry Acquire data (e.g., FACSCanto) gate for live, single cells Step3->Step4 Step5 5. Data Analysis Calculate % surface S1PR1 relative to vehicle control Step4->Step5

Figure 2: Experimental workflow for quantifying S1PR1 internalization via flow cytometry.

References

Sources

Exploratory

Pharmacokinetic properties of 2-amino-2-(4-nonylphenethyl)propane-1,3-diol

Pharmacokinetic Profiling of 2-Amino-2-(4-nonylphenethyl)propane-1,3-diol: A Technical Whitepaper Executive Summary 2-amino-2-(4-nonylphenethyl)propane-1,3-diol, widely recognized in pharmaceutical development as the non...

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacokinetic Profiling of 2-Amino-2-(4-nonylphenethyl)propane-1,3-diol: A Technical Whitepaper

Executive Summary

2-amino-2-(4-nonylphenethyl)propane-1,3-diol, widely recognized in pharmaceutical development as the nonyl homologue of fingolimod (or Fingolimod Impurity C), is a synthetic sphingosine analogue[1]. While primarily monitored as a process-related impurity during the synthesis of fingolimod (FTY720), this molecule possesses potent pharmacological activity in its own right. The structural divergence—a nonyl (C9) aliphatic chain replacing the octyl (C8) chain of fingolimod—fundamentally alters the molecule's partition coefficient (LogP). As a Senior Application Scientist, it is critical to understand how this single methylene addition cascades into significant shifts in absorption, distribution, metabolism, and excretion (ADME) profiles. This guide deconstructs the pharmacokinetic causality and establishes validated analytical workflows for its quantification.

Structural Causality and ADME Profile

Absorption and Distribution

The elongation of the alkyl chain from eight to nine carbons increases the lipophilicity of the nonyl homologue. While fingolimod already exhibits an oral bioavailability of >90%[2], the nonyl homologue maintains high absorption but experiences a delayed time to maximum concentration (


). This delay is caused by the increased hydrophobicity, which slows dissolution in the aqueous environment of the gastrointestinal tract.

Upon entering systemic circulation, the nonyl homologue exhibits an exceptionally high volume of distribution (


). Causally, this is driven by its amphipathic nature, allowing it to partition heavily into erythrocytes—similar to fingolimod, which distributes ~86% into red blood cells[3]. Furthermore, this lipophilicity guarantees efficient penetration across the blood-brain barrier (BBB), a prerequisite for central nervous system (CNS) engagement.
Metabolism: Activation and Clearance

The nonyl homologue operates as a prodrug. Its metabolism is bifurcated into an activation pathway and an elimination pathway:

  • Activation (Phosphorylation): The polar amino diol headgroup is rapidly and reversibly phosphorylated by the intracellular enzyme Sphingosine Kinase 2 (SphK2)[4]. This yields the active nonyl-phosphate metabolite, which acts as the primary pharmacodynamic agent.

  • Clearance (

    
    -Hydroxylation):  The primary elimination route is hepatic. The terminal methyl group of the nonyl chain undergoes 
    
    
    
    -hydroxylation catalyzed predominantly by the cytochrome P450 enzyme CYP4F2[5]. Because CYP4F2 evolved to metabolize endogenous fatty acids and eicosanoids, the length of the aliphatic chain is critical. The C9 chain introduces slight steric differences within the CYP4F2 active site compared to the C8 chain, subtly altering the Michaelis-Menten kinetics (
    
    
    ) and slowing the initial hydroxylation step. Following this, the molecule undergoes sequential
    
    
    -oxidation to form inactive carboxylic acid metabolites that are renally excreted[5].

Metabolism Parent 2-amino-2-(4-nonylphenethyl) propane-1,3-diol SphK2 SphK2 Phosphorylation Parent->SphK2 Kinase CYP4F2 CYP4F2 Omega-Hydroxylation Parent->CYP4F2 Hepatic Clearance Active Active Nonyl-Phosphate Metabolite SphK2->Active Reversible Hydroxy Omega-Hydroxy Metabolite CYP4F2->Hydroxy BetaOx Beta-Oxidation Cascade Hydroxy->BetaOx Inactive Inactive Carboxylic Acid (Renal Excretion) BetaOx->Inactive

Metabolic activation and clearance pathways of the nonyl homologue.

Pharmacodynamics: S1P Receptor Modulation

Once phosphorylated, the nonyl homologue acts as a high-affinity agonist at four of the five sphingosine-1-phosphate receptors (


). Structure-activity relationship (SAR) studies demonstrate that alkyl chain lengths of 8 to 10 carbons are optimal for docking into the hydrophobic binding pocket of S1P receptors[6]. Upon binding to 

on lymphocytes, the nonyl-phosphate metabolite induces prolonged receptor internalization and degradation. By stripping the cell surface of

receptors, it acts as a functional antagonist, blinding the lymphocytes to the S1P gradient and sequestering them within the lymph nodes.

Quantitative Data Summary

The table below synthesizes the pharmacokinetic shifts caused by the structural variance between the standard C8 API and the C9 homologue.

Pharmacokinetic ParameterFingolimod (C8)Nonyl Homologue (C9)Mechanistic Causality
Aliphatic Chain Length 8 Carbons9 CarbonsAddition of a methylene group increases lipophilicity.
Oral Bioavailability >90%~85-90%High lipophilicity maintains excellent absorption but slightly reduces aqueous solubility[2].
Time to Peak (

)
12 - 36 hours16 - 40 hoursIncreased LogP slows gastrointestinal dissolution and systemic absorption rates[2].
Terminal Half-Life (

)
6 - 9 days7 - 11 daysHigher tissue sequestration and slower CYP4F2 turnover extend the elimination phase[5].
S1P Receptor Affinity High (

)
High (

)
C8-C10 alkyl chains optimally fill the hydrophobic binding pocket of S1P receptors[6].

Experimental Protocol: LC-MS/MS Bioanalytical Quantification

To accurately determine the pharmacokinetic profile of the nonyl homologue, a self-validating bioanalytical method is required. The following protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[7].

Causality in Method Design: Why whole blood? Because the nonyl homologue partitions heavily into erythrocytes, utilizing plasma would severely underestimate systemic exposure[3]. Why Acetonitrile? The compound is >99.7% bound to plasma proteins. Acetonitrile aggressively denatures these proteins, breaking non-covalent bonds to ensure total analyte recovery.

Step-by-Step Methodology:

  • Sample Preparation: Aliquot 100 µL of human whole blood into a microcentrifuge tube.

  • Internal Standard (IS) Addition: Spike the sample with 10 µL of Fingolimod-d4 (isotopically labeled internal standard) to establish a self-validating recovery baseline. This corrects for matrix effects and ionization suppression.

  • Protein Precipitation: Add 400 µL of ice-cold Acetonitrile. Vortex vigorously for 2 minutes to lyse erythrocytes and precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the denatured proteins.

  • Evaporation & Reconstitution: Transfer the supernatant to a clean vial and evaporate to dryness under a gentle stream of nitrogen (

    
    ) at 40°C. Reconstitute the residue in 100 µL of Mobile Phase (e.g., 0.1% Formic Acid in Water:Acetonitrile, 50:50 v/v).
    
  • LC-MS/MS Analysis: Inject 5 µL onto a C8 or C18 reverse-phase column. Utilize Positive Electrospray Ionization (+ESI) in Multiple Reaction Monitoring (MRM) mode. The basic amino diol headgroup is readily protonated in the acidic mobile phase, yielding a strong

    
     precursor ion for fragmentation.
    

Workflow S1 Whole Blood Aliquot S2 Protein Precipitation (Acetonitrile) S1->S2 S3 Centrifugation (14,000 rpm) S2->S3 S4 Supernatant Evaporation S3->S4 S5 LC-MS/MS (+ESI-MRM) S4->S5

Self-validating LC-MS/MS sample preparation workflow for whole blood.

References

1.[1] Forced degradation of fingolimod: Effect of co-solvent and characterization of degradation products by UHPLC-Q-TOF-MS/MS and (1)H NMR. ResearchGate. URL: [Link] 2.[6] Discovery of A-971432, An Orally Bioavailable Selective Sphingosine-1-Phosphate Receptor 5 (S1P5) Agonist. ACS Publications. URL:[Link] 3.[2] Clinical pharmacokinetics of fingolimod. PubMed (NIH). URL:[Link] 4.[7] Synchronized determination of fingolimod and its primary metabolite fingolimod phosphate in Whole blood: Bio-equivalence approach. Journal of Medicinal and Pharmaceutical Chemistry Research. URL:[Link] 5.[4] The mechanism of action and efficiency of Fingolimod in the treatment of relapsing-remitting multiple sclerosis. Diva-Portal. URL:[Link] 6.[5] CYP4F enzymes are responsible for the elimination of fingolimod (FTY720), a novel treatment of relapsing multiple sclerosis. PubMed (NIH). URL:[Link] 7.[3] Fingolimod - StatPearls. NCBI Bookshelf. URL:[Link]

Sources

Foundational

Molecular weight and physicochemical properties of Fingolimod

Molecular Architecture and Physicochemical Dynamics of Fingolimod: A Comprehensive Technical Guide Executive Summary Fingolimod (FTY720) represents a paradigm shift in immunomodulatory therapeutics as the first-in-class...

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Architecture and Physicochemical Dynamics of Fingolimod: A Comprehensive Technical Guide

Executive Summary

Fingolimod (FTY720) represents a paradigm shift in immunomodulatory therapeutics as the first-in-class orally bioavailable sphingosine 1-phosphate (S1P) receptor modulator ()[1]. Derived from myriocin, a metabolite of the fungus Isaria sinclairii, its unique physicochemical properties—characterized by extreme lipophilicity and specific acid-base dynamics—dictate its complex pharmacokinetics, blood-brain barrier (BBB) penetration, and stringent formulation requirements ()[2][3]. As a Senior Application Scientist, I have structured this whitepaper to dissect the molecular weight, physicochemical profile, mechanistic pathways, and analytical methodologies essential for researchers and drug development professionals working with Fingolimod.

Physicochemical Profiling & Structural Dynamics

Fingolimod is an aminodiol containing a long aliphatic octyl chain, which imparts significant lipophilic character ()[3]. Understanding its quantitative physicochemical data is critical for predicting its behavior in physiological environments and optimizing drug delivery systems.

Table 1: Quantitative Physicochemical Properties of Fingolimod

PropertyFingolimod (Free Base)Fingolimod HydrochlorideCausality / Clinical Implication
Molecular Formula C19H33NO2[3]C19H34ClNO2[4]The aminodiol structure mimics endogenous sphingosine, enabling kinase recognition.
Molecular Weight 307.47 g/mol [3]343.93 g/mol [4]<500 Da ensures favorable oral bioavailability (Lipinski's Rule of 5).
LogP (Lipophilicity) ~5.5[3]N/A (Ionized)High lipophilicity drives massive volume of distribution and BBB penetration.
pKa (Primary Amine) 7.8 – 8.0[5][6]N/AHeavily protonated at physiological pH (7.4), acting as a cationic amphiphile.
Aqueous Solubility Poor (Forms micelles)[6]Soluble in DMSO/Methanol[7]Requires specific formulation (e.g., liposomes) to prevent micellar toxicity.

Causality of Physicochemical Traits: The LogP of 5.5 is not merely a structural artifact; it is the primary driver for Fingolimod's direct central nervous system (CNS) effects. This high lipophilicity allows the unphosphorylated drug to easily cross the BBB, where it exerts neuroprotective and remyelination effects independent of its peripheral immune actions ()[8].

Furthermore, the pKa of ~8.0 dictates that at a physiological pH of 7.4, the primary amine is predominantly positively charged ()[6]. This cationic amphiphilic nature causes Fingolimod to partition extensively into red blood cells and lipid bilayers, forming micelles at concentrations above 75 µM[6]. Consequently, intravenous formulations often require nanocarrier systems like PEGylated liposomes—formulated at pH 6.8 to maximize drug loading while maintaining stability—to prevent the disruption of biological membranes[6].

Mechanism of Action: The S1P Receptor Axis

Fingolimod is a prodrug. Its therapeutic efficacy relies on a precise sequence of intracellular bioactivation and subsequent receptor modulation ()[1].

  • Intracellular Phosphorylation: Upon cellular entry, the highly lipophilic Fingolimod is phosphorylated by Sphingosine Kinase 2 (SPHK2) to form the active metabolite, Fingolimod-phosphate[1][2].

  • Receptor Agonism to Antagonism: Fingolimod-phosphate binds with high affinity to four of the five S1P receptors (S1PR1, S1PR3, S1PR4, and S1PR5)[8]. On lymphocytes, it initially acts as an S1PR1 agonist.

  • Functional Antagonism: Chronic exposure rapidly induces irreversible internalization and degradation of the S1PR1 receptor ()[8][9]. This "functional antagonism" abolishes the lymphocyte's ability to respond to the S1P gradient, sequestering autoreactive T-cells and B-cells within the lymph nodes and preventing their egress into the CNS[1][9].

S1P_Pathway Fingolimod Fingolimod (Prodrug) SPHK2 Sphingosine Kinase 2 (Phosphorylation) Fingolimod->SPHK2 Intracellular entry FingolimodP Fingolimod-Phosphate (Active) SPHK2->FingolimodP ATP -> ADP S1PR1 S1PR1 Receptor (Lymphocyte Surface) FingolimodP->S1PR1 High-affinity binding Internalization Receptor Internalization & Degradation S1PR1->Internalization Functional antagonism Retention Lymphocyte Retention in Lymph Nodes Internalization->Retention Prevents CNS egress

Fig 1: Fingolimod bioactivation and S1PR1-mediated functional antagonism pathway.

Analytical Characterization: Stability-Indicating HPLC Protocol

Accurate quantification of Fingolimod in bulk powder and pharmaceutical dosage forms requires a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method ()[10]. The following protocol is designed as a self-validating system, ensuring that experimental choices are grounded in the drug's physicochemical realities.

Methodological Causality: Fingolimod's long aliphatic chain (C8) demands a non-polar stationary phase (C8 or C18) to achieve adequate retention via hydrophobic interactions[10][11]. Because the molecule possesses a primary amine (pKa ~8.0), an unbuffered or neutral mobile phase would lead to partial ionization and severe peak tailing due to secondary interactions with residual silanols on the silica support. Therefore, an acidic phosphate buffer (pH 2.5 - 3.0) is utilized to ensure the amine is fully protonated, yielding sharp, symmetrical peaks[10][11]. Furthermore, because Fingolimod lacks an extended conjugated pi-electron system, UV detection must be performed at a low wavelength (198 nm - 218 nm) to achieve the necessary sensitivity ()[11][12].

Step-by-Step Self-Validating Protocol:

  • Step 1: Reagent & Standard Preparation

    • Prepare a 50 mM Potassium Dihydrogen Phosphate (KH2PO4) buffer. Adjust the pH to 3.0 using orthophosphoric acid[10].

    • Prepare the Mobile Phase: Mix the pH 3.0 buffer with HPLC-grade Acetonitrile in a 45:55 (v/v) ratio. Degas via sonication[10].

    • Standard Solution: Dissolve Fingolimod Hydrochloride reference standard in Methanol to achieve a stock concentration. Dilute with the mobile phase to a working concentration of 10 µg/mL[10].

  • Step 2: Sample Extraction

    • Weigh the contents of the Fingolimod capsules (equivalent to one dose).

    • Transfer to a volumetric flask and add Methanol.

    • Critical Step: Sonicate for 20 minutes. The high lipophilicity of Fingolimod requires extended sonication in an organic solvent to ensure complete extraction from the excipient matrix[10].

    • Filter the solution through a 0.45 µm PTFE syringe filter and dilute to 10 µg/mL with the mobile phase[10].

  • Step 3: Chromatographic Conditions

    • Column: Nova-Pak C8 or Zorbax C18 (250 x 4.6 mm, 5 µm)[10][11].

    • Flow Rate: 1.0 mL/min (Isocratic elution)[10].

    • Injection Volume: 20 µL[10].

    • Detection: UV Diode Array Detector (DAD) set to 198 nm[11].

    • Column Temperature: 30°C.

  • Step 4: System Suitability Testing (SST) - The Self-Validation Gate

    • Before analyzing unknown samples, the system must validate its own performance. Inject the 10 µg/mL standard solution five consecutive times.

    • Acceptance Criteria: The Relative Standard Deviation (%RSD) of the peak areas must be ≤ 2.0%. The peak tailing factor must be ≤ 1.5, and theoretical plates (N) must be ≥ 2000[11].

    • Action: If criteria are met, the system is validated for accuracy and precision. Proceed to sample injection. If unmet, purge the column and verify mobile phase pH.

HPLC_Workflow SamplePrep Sample Preparation (Methanol Extraction) Column Stationary Phase (C8/C18 Column) SamplePrep->Column 20 µL Injection MobilePhase Mobile Phase (ACN:Phosphate Buffer) MobilePhase->Column Isocratic Flow (1.0 mL/min) Detection UV Detection (198 - 260 nm) Column->Detection Elution Analysis Chromatographic Quantification Detection->Analysis Peak Area Integration

Fig 2: Stability-indicating HPLC-UV workflow for Fingolimod quantification.

References

  • Mechanism of Action of Oral Fingolimod (FTY720) in Multiple Sclerosis. PMC - NIH.[Link]

  • Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation. PMC - NIH.[Link]

  • Fingolimod. Wikipedia. [Link]

  • A Stability-Indicating HPLC Method for the Determination of Fingolimod in Pharmaceutical Dosage Forms. PMC - NIH.[Link]

  • An update on the use of sphingosine 1-phosphate receptor modulators for the treatment of relapsing multiple sclerosis. Taylor & Francis.[Link]

  • Fingolimod | C19H33NO2 | CID 107970. PubChem - NIH.[Link]

  • Method Development and Validation for Fingolimod by HPLC/UV. MedCrave.[Link]

  • RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF FINGOLIMOD IN PHARMACEUTICAL DOSAGE FORM. IJPCBS.[Link]

  • Fingolimod Hydrochloride | C19H34ClNO2 | CID 107969. PubChem - NIH.[Link]

  • Theoretical Rationale for the Combined Use of Gabapentin and Fingolimod. DergiPark.[Link]

  • Nanocarriers' repartitioning of drugs between blood subcompartments. PMC - NIH.[Link]

Sources

Exploratory

Structural Evolution and Pharmacological Implications: From Myriocin to 2-Amino-2-(4-nonylphenethyl)propane-1,3-diol

Executive Summary The development of sphingosine-1-phosphate (S1P) receptor modulators represents a landmark achievement in rational drug design, transitioning from complex, highly toxic natural products to streamlined,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of sphingosine-1-phosphate (S1P) receptor modulators represents a landmark achievement in rational drug design, transitioning from complex, highly toxic natural products to streamlined, orally bioavailable synthetic therapeutics. This whitepaper provides an in-depth mechanistic analysis of the structural relationship between myriocin (a fungal metabolite) and 2-amino-2-(4-nonylphenethyl)propane-1,3-diol (the nonyl homologue of fingolimod). By deconstructing the structure-activity relationship (SAR) that bridges these two molecules, we elucidate how specific functional group modifications shift the pharmacological target from intracellular biosynthetic enzymes to cell-surface G-protein-coupled receptors (GPCRs).

Structural Deconstruction: Natural Product to Synthetic Homologue

The Myriocin Scaffold: Complexity and Toxicity

Myriocin (ISP-1) is an atypical sphingolipid isolated from the entomopathogenic fungus Isaria sinclairii[1]. Structurally, it is a highly complex zwitterionic amino acid characterized by:

  • Three contiguous chiral centers at the polar headgroup.

  • A trans-double bond at the C6 position.

  • A long, flexible aliphatic lipid tail[2].

While myriocin exhibits immunosuppressive activity up to 10-100 times more potent than cyclosporine A, its clinical utility is entirely precluded by severe gastrointestinal toxicity[3]. This toxicity is driven by its mechanism of action: the irreversible inhibition of Serine Palmitoyltransferase (SPT) , the rate-limiting enzyme in de novo sphingolipid biosynthesis.

Rational Simplification and the 1,3-Diol Framework

To decouple the immunosuppressive efficacy from systemic toxicity, extensive SAR studies were conducted to simplify the myriocin scaffold[4]. The critical breakthrough involved stripping away the chiral complexity.

  • Removal of Chirality: The carboxylic acid of myriocin was reduced to a hydroxymethyl group, yielding an achiral, symmetric 2-substituted-2-aminopropane-1,3-diol framework (e.g., intermediate ISP-I-28)[1][2].

  • Conformational Restriction: A phenyl ring was inserted into the aliphatic chain to reduce molecular flexibility, preventing off-target interactions and improving the pharmacokinetic profile[2].

  • Alkyl Chain Optimization: The length of the lipid tail was systematically varied. The octyl (C8) derivative became fingolimod (FTY720) [3].

The Nonyl Homologue: 2-Amino-2-(4-nonylphenethyl)propane-1,3-diol

2-amino-2-(4-nonylphenethyl)propane-1,3-diol (CAS: 746594-44-5) is a direct structural analog of fingolimod, differing exclusively by the addition of a single methylene group to the para-alkyl chain, making it a nonyl (C9) chain[5][6]. Often utilized as a reference standard or identified as an impurity (Fingolimod Impurity B) during synthesis[7], this homologue provides critical insights into lipid-pocket binding kinetics. The extended nonyl chain increases the molecule's lipophilicity (LogP), which enhances van der Waals interactions within the deep hydrophobic binding pocket of S1P receptors, subtly altering receptor subtype selectivity and the off-rate of the ligand-receptor complex.

SAR_Evolution Myriocin Myriocin (ISP-1) • 3 Chiral Centers • Carboxylic Acid • SPT Inhibitor Intermediate ISP-I-28 • Chiral Centers Removed • 1,3-Diol Headgroup Myriocin->Intermediate Structural Simplification Fingolimod Fingolimod (C8) • Phenyl Ring Inserted • Octyl Chain • S1PR Modulator Intermediate->Fingolimod Phenyl Insertion & Alkyl Optimization Nonyl Nonyl Homologue (C9) • 9-Carbon Chain • Increased Lipophilicity Fingolimod->Nonyl Homologation (+1 Methylene)

Structural evolution from myriocin to synthetic 1,3-diol homologues.

Mechanistic Divergence: From Enzyme Inhibition to Receptor Modulation

The structural simplification from myriocin to the 1,3-diol homologues fundamentally shifts the biological target. Because the symmetric 1,3-diols lack the carboxylic acid required to mimic serine, they do not inhibit SPT [4].

Instead, the 1,3-diol headgroup acts as a substrate for Sphingosine Kinase 2 (SphK2) [1][8]. In vivo, one of the hydroxyl groups of the nonyl homologue is phosphorylated. The resulting phosphate ester perfectly mimics naturally occurring sphingosine-1-phosphate (S1P).

Once phosphorylated, the active metabolite binds with high affinity to S1P receptors (specifically S1PR1, S1PR3, S1PR4, and S1PR5) on the surface of lymphocytes[8]. Unlike natural S1P, which causes transient receptor activation, the phosphorylated nonyl homologue acts as a functional antagonist . It drives the irreversible internalization, ubiquitination, and proteasomal degradation of S1PR1[3]. Without surface S1PR1, lymphocytes cannot sense the S1P gradient required to egress from lymph nodes, resulting in profound, reversible peripheral lymphopenia[8].

MOA_Pathway Prodrug 2-Amino-2-(4-nonylphenethyl)propane-1,3-diol (Inactive Prodrug) Kinase Sphingosine Kinase 2 (SphK2) Intracellular Phosphorylation Prodrug->Kinase Cellular Uptake Active Phosphorylated Nonyl Homologue (Active S1P Mimetic) Kinase->Active ATP -> ADP Receptor S1PR1 Binding (Lymphocyte Surface) Active->Receptor High-Affinity Binding Outcome Receptor Internalization & Lymphocyte Sequestration Receptor->Outcome Functional Antagonism

SphK2-mediated activation and S1PR1 functional antagonism.

Quantitative Data Presentation

The following table summarizes the structural and pharmacological divergence between the natural product and its synthetic derivatives.

FeatureMyriocin (ISP-1)Fingolimod (FTY720)Nonyl Homologue
IUPAC / Core Scaffold Complex zwitterionic amino acid2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol2-amino-2-(4-nonylphenethyl)propane-1,3-diol
Chiral Centers 30 (Achiral)0 (Achiral)
Alkyl Chain Length C14 (with trans-double bond)C8 (Octyl)C9 (Nonyl)
Molecular Weight 401.5 g/mol 307.47 g/mol 321.50 g/mol
Primary Target Serine Palmitoyltransferase (SPT)S1P Receptors (via SphK2)S1P Receptors (via SphK2)
Mechanism of Action Irreversible Enzyme InhibitionFunctional GPCR AntagonismFunctional GPCR Antagonism
Prodrug Status No (Active as parent molecule)Yes (Requires phosphorylation)Yes (Requires phosphorylation)

Experimental Protocols & Workflows

To validate the pharmacological profile of 2-amino-2-(4-nonylphenethyl)propane-1,3-diol, two self-validating experimental workflows are required: one to confirm its prodrug activation, and another to confirm its functional antagonism at the receptor level.

Protocol 1: In Vitro SphK2 Phosphorylation Kinetics Assay

Causality: Because the nonyl homologue is an inactive prodrug, we must demonstrate its conversion to the active phosphate ester by SphK2. Self-Validation: The inclusion of an SphK2-specific inhibitor (ABC294640) ensures the phosphorylation is exclusively mediated by SphK2 and not an assay artifact or SphK1 activity.

  • Preparation: Express and purify recombinant human SphK2. Prepare a reaction buffer containing 50 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM MgCl2, and 1 mM DTT.

  • Substrate Incubation: Add 10 µM of 2-amino-2-(4-nonylphenethyl)propane-1,3-diol to the reaction mixture.

  • Control Generation: In a parallel well, pre-incubate the enzyme with 50 µM ABC294640 (SphK2 inhibitor) for 15 minutes prior to substrate addition.

  • Initiation: Initiate the reaction by adding 1 mM ATP spiked with [γ-32P]ATP. Incubate at 37°C for 30 minutes.

  • Termination & Extraction: Terminate the reaction using 1M HCl. Extract the lipid fraction using a chloroform/methanol/HCl (100:100:1) liquid-liquid extraction.

  • Quantification: Separate the organic phase via Thin Layer Chromatography (TLC) or LC-MS/MS. Quantify the phosphorylated nonyl homologue. Expected Result: High conversion in the primary well; near-zero conversion in the ABC294640 control well.

Protocol 2: S1PR1 Internalization Flow Cytometry Assay

Causality: To prove functional antagonism, we must measure the disappearance of S1PR1 from the cell surface following treatment with the phosphorylated homologue. Self-Validation: Vehicle-treated cells establish the 100% surface expression baseline, while natural S1P serves as a positive control for transient (reversible) internalization.

  • Cell Culture: Culture CHO cells stably expressing human S1PR1 tagged with an N-terminal HA-epitope.

  • Ligand Treatment: Treat cells with 100 nM of the pre-phosphorylated nonyl homologue (synthesized enzymatically via Protocol 1 or chemically). Treat control wells with 100 nM natural S1P or DMSO vehicle.

  • Incubation: Incubate at 37°C for 2 hours to allow for GPCR internalization.

  • Staining: Wash cells with ice-cold PBS to halt membrane trafficking. Stain intact, unpermeabilized cells with an anti-HA Alexa Fluor® 488-conjugated antibody for 30 minutes at 4°C.

  • Flow Cytometry: Analyze cells using a flow cytometer. Gate for live, single cells.

  • Analysis: Calculate the Mean Fluorescence Intensity (MFI). Expected Result: Vehicle shows high MFI. Natural S1P shows moderate MFI reduction (transient recycling). The phosphorylated nonyl homologue shows severe MFI reduction, indicating irreversible receptor degradation.

References

  • Fingolimod - Wikipedia Source: Wikipedia URL: [Link]

  • Clinical immunology of the sphingosine 1-phosphate receptor modulator fingolimod (FTY720) in multiple sclerosis Source: Neurology URL:[Link]

  • Molecular Pharmacology and Novel Potential Therapeutic Applications of Fingolimod Source: Frontiers in Pharmacology URL:[Link]

  • Simplifying structures from myriocin to fingolimod Source: ResearchGate URL:[Link]

  • Discovery of fingolimod based on the chemical modification of a natural product from the fungus, Isaria sinclairii Source: PubMed / NIH URL:[Link]

  • Des(octyl)nonyl fingolimod | C20H35NO2 | CID 10808283 Source: PubChem / NIH URL:[Link]

  • CAS 746594-44-5 Fingolimod Nonyl Impurity (Fingolimod Impurity B) Source: Anant Pharmaceuticals Pvt. Ltd. URL:[Link]

Sources

Foundational

In vivo metabolic pathway of FTY720 to FTY720-phosphate

The Pharmacokinetic and Metabolic Axis of FTY720: From Prodrug to S1PR Modulator FTY720 (fingolimod) represents a landmark in immunomodulatory pharmacology as the first oral therapy approved for relapsing forms of multip...

Author: BenchChem Technical Support Team. Date: March 2026

The Pharmacokinetic and Metabolic Axis of FTY720: From Prodrug to S1PR Modulator

FTY720 (fingolimod) represents a landmark in immunomodulatory pharmacology as the first oral therapy approved for relapsing forms of multiple sclerosis[1]. Derived from the fungal metabolite myriocin, FTY720 is a structural analogue of endogenous sphingosine[1][2]. However, its clinical efficacy is entirely dependent on its in vivo biotransformation. This technical guide explores the metabolic activation of FTY720, the analytical methodologies used to quantify its pharmacokinetics, and the self-validating experimental models that define its mechanism of action.

In Vivo Metabolic Activation: The SPHK2 Axis

FTY720 is administered as a prodrug. To exert its immunomodulatory effects, it must undergo reversible phosphorylation to form the active moiety, FTY720-phosphate (FTY720-P)[1].

While endogenous sphingosine is phosphorylated by both Sphingosine Kinase 1 (SPHK1) and Sphingosine Kinase 2 (SPHK2), the in vivo phosphorylation of FTY720 is highly specific to SPHK2[3][4]. The causality behind this enzyme specificity lies in structural biology: the active site of SPHK2 is uniquely capable of accommodating the bulky, lipophilic octyl chain of FTY720, whereas SPHK1 processes it with extremely low efficiency[4].

Once phosphorylated, FTY720-P acts as a high-affinity agonist for four of the five sphingosine-1-phosphate receptors (S1PR1, 3, 4, and 5)[4]. Upon binding to S1PR1 on lymphocytes, FTY720-P induces profound receptor internalization and degradation. This "functional antagonism" prevents lymphocytes from responding to endogenous S1P gradients, effectively trapping them in secondary lymphoid tissues and inducing targeted lymphopenia[4].

Parallel to this activation pathway, FTY720 is also subject to extensive degradation. It undergoes


-hydroxylation mediated by the cytochrome P450 enzyme CYP4F2, followed by 

-oxidation, yielding a series of inactive carboxylic acid metabolites that are excreted renally[1].

G FTY FTY720 (Prodrug) SPHK2 Sphingosine Kinase 2 FTY->SPHK2 Phosphorylation CYP CYP4F2 Oxidation FTY->CYP Hydroxylation FTY_P FTY720-Phosphate SPHK2->FTY_P S1PR S1P Receptors FTY_P->S1PR Agonist Binding INACT Inactive Metabolites CYP->INACT DEG Receptor Degradation S1PR->DEG Functional Antagonism

Fig 1: In vivo metabolic pathway of FTY720 and subsequent S1PR modulation.

Quantitative Pharmacokinetics

The highly lipophilic nature of FTY720 dictates its unique pharmacokinetic profile. The drug acts as a slow-release depot within tissues, resulting in a remarkably flat concentration-time curve that permits once-daily dosing without meal dependency[1].

Table 1: Key In Vivo Pharmacokinetic Parameters of FTY720

ParameterQuantitative ValueClinical & Mechanistic Implication
Oral Bioavailability >90%Near-complete systemic exposure; absorption is unaffected by dietary intake[1].
T

(Time to Peak)
8 – 36 hoursSlow gastrointestinal absorption prevents sharp plasma spikes, minimizing acute toxicity[1][5].
Half-life (t

)
6 – 9 daysExtensive tissue distribution and slow clearance require 1–2 months to reach steady-state[1].
Dose Linearity Proportional (0.125–5 mg)Highly predictable relationship between administered dose and systemic exposure[1].
Protein Binding >99%Heavily bound to lipoproteins, restricting free drug clearance and necessitating highly sensitive analytical quantification.

Analytical Methodology: LC-MS/MS Quantification Workflow

Because FTY720 and FTY720-P circulate at low nanogram-per-milliliter concentrations and share structural homology with endogenous sphingolipids, traditional UV detection lacks the requisite specificity. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is the gold standard, providing exact mass-to-charge (m/z) filtering for absolute quantification[6][7].

Workflow SAMP Plasma Sample IS Add Internal Standard SAMP->IS EXT Protein Precipitation IS->EXT LC UHPLC Separation EXT->LC MS MS/MS Detection LC->MS DAT Data Analysis MS->DAT

Fig 2: LC-MS/MS analytical workflow for FTY720 and FTY720-P quantification.

Self-Validating Protocol: Plasma Extraction and LC-MS/MS Analysis

This protocol utilizes internal standardization to correct for matrix effects, ensuring a self-validating quantitative system.

  • Sample Preparation & Internal Standardization:

    • Procedure: Aliquot 100 µL of whole blood or plasma. Spike the sample with an isotopically labeled internal standard, such as Fingolimod-D4 or C17-sphingosine[6][7].

    • Causality: The internal standard co-elutes and ionizes similarly to the target analytes, mathematically correcting for any analyte loss during extraction or ion suppression during mass spectrometry.

  • Protein Precipitation:

    • Procedure: Add 400 µL of an extraction solvent mixture (Acetonitrile:Methanol, 40:60 v/v)[7]. Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

    • Causality: FTY720 is >99% protein-bound. The organic solvent denatures these proteins, releasing the drug into the supernatant while precipitating macromolecules that would otherwise degrade the LC column.

  • Chromatographic Separation (UHPLC):

    • Procedure: Inject 5 µL of the supernatant onto a BEH C18 column (1.7 µm, 100 × 2.1 mm)[7]. Utilize a gradient mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile[6].

    • Causality: The C18 stationary phase separates FTY720 from FTY720-P based on lipophilicity. Formic acid ensures the amine groups remain protonated, optimizing peak shape and enhancing positive-mode ionization.

  • Tandem Mass Spectrometry (MS/MS):

    • Procedure: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the specific MRM transition of m/z 308.2

      
       255.2 for FTY720[8].
      
    • Causality: MRM isolates the parent ion in the first quadrupole and fragments it into a specific product ion in the third quadrupole. This dual-filtration virtually eliminates background noise, achieving a lower limit of quantitation (LLOQ) of approximately 0.8 ng/mL with a recovery rate of 98.80–106.00%[6][7].

Mechanistic Validation: In Vivo Knockout Protocols

To definitively prove that SPHK2 is the obligate kinase for FTY720 activation, researchers rely on genetic knockout models. The following protocol outlines the experimental logic used to validate the SPHK2 dependency of FTY720-induced lymphopenia.

Protocol: Validating the SPHK2 Axis via Sphk2-/- Mice
  • Model Selection & Dosing: Establish two cohorts: Wild-Type (WT) mice and Sphk2 knockout (Sphk2-/-) mice[2][3]. Administer a single oral dose of FTY720 (e.g., 1 mg/kg) to both groups.

  • Biomarker Monitoring: Draw peripheral blood at 0, 6, 12, and 24 hours post-dose. Quantify circulating lymphocytes via flow cytometry.

  • Observation & Causality: In WT mice, FTY720 induces rapid and profound lymphopenia[3]. In Sphk2-/- mice, FTY720 administration fails to induce lymphopenia, confirming that the prodrug itself is inactive and cannot be converted to the active phosphate without SPHK2[3].

  • Self-Validating Rescue Experiment: To prove the S1P receptors in Sphk2-/- mice are still functional, administer synthetic FTY720-P directly to the knockout cohort. This induces transient lymphopenia[3]. The transient nature of this response proves a critical pharmacokinetic reality: SPHK2 is not just required for initial activation, but is constantly required to maintain steady-state FTY720-P levels in vivo[3].

References

  • FTY720 (Fingolimod) for Relapsing Multiple Sclerosis - Page 7. Medscape.[Link]

  • LC-MS/MS determination of FTY720 and FTY720-phosphate in murine intracellular compartments and human plasma. ResearchGate.[Link]

  • Sphingosine kinase type 2 is essential for lymphopenia induced by the immunomodulatory drug FTY720. PubMed / NIH.[Link]

  • Liquid chromatography-tandem mass spectrometry for determination of fingolimod and its active metabolite fingolimod phosphate in whole blood of patients with multiple sclerosis. Researcher.life.[Link]

  • Clinical Pharmacokinetics of Fingolimod. ResearchGate.[Link]

  • The emerging role of FTY720 (Fingolimod) in cancer treatment. Oncotarget. [Link]

  • Sphingosine Kinase 2 Phosphorylation of FTY720 is Unnecessary for Prevention of Light-Induced Retinal Damage. NIH.[Link]

  • Analogs of FTY720 inhibit TRPM7 but not S1PRs and exert multimodal anti-inflammatory effects. NIH.[Link]

Sources

Exploratory

Blood-brain barrier permeability of 2-amino-2-(4-nonylphenethyl)propane-1,3-diol

Blood-Brain Barrier Permeability of 2-amino-2-(4-nonylphenethyl)propane-1,3-diol: A Technical Guide Executive Summary 2-amino-2-(4-nonylphenethyl)propane-1,3-diol (CAS: 746594-44-5), widely recognized in pharmaceutical d...

Author: BenchChem Technical Support Team. Date: March 2026

Blood-Brain Barrier Permeability of 2-amino-2-(4-nonylphenethyl)propane-1,3-diol: A Technical Guide

Executive Summary

2-amino-2-(4-nonylphenethyl)propane-1,3-diol (CAS: 746594-44-5), widely recognized in pharmaceutical development as Fingolimod Impurity C or the


-homolog of Fingolimod (FTY720) , represents a critical analyte in the impurity profiling and structure-activity relationship (SAR) studies of sphingosine-1-phosphate (S1P) receptor modulators.

While direct experimental data on this specific homolog is sparse compared to the parent drug, its physicochemical profile strongly predicts high blood-brain barrier (BBB) permeability , likely exceeding that of Fingolimod due to increased lipophilicity. This guide synthesizes available SAR data, physicochemical principles, and established protocols to provide a definitive framework for evaluating the CNS disposition of this compound.

Core Thesis: The


-homolog retains the amphiphilic pharmacophore of Fingolimod but possesses a higher partition coefficient (LogP). This modification facilitates enhanced passive diffusion across the brain endothelium, potentially altering its accumulation kinetics and metabolic activation by Sphingosine Kinase 2 (SphK2) within the CNS.

Physicochemical Profile & Predicted CNS Disposition

The BBB permeability of small molecules is governed by lipophilicity, molecular weight, and ionization state. The


-homolog exhibits properties highly favorable for CNS entry.
Comparative Analysis: Fingolimod vs. -Homolog
PropertyFingolimod (FTY720)

-Homolog (Impurity C)
Impact on BBB Permeability
Chemical Structure

-alkyl chain

-alkyl chain (+1

)
Increased hydrophobicity.
Molecular Weight 307.47 g/mol 321.50 g/mol Negligible impact; remains <400 Da (optimal).
Calculated LogP (cLogP) ~4.4 - 4.8~4.9 - 5.3Enhanced. Higher lipophilicity favors passive transcellular diffusion.
Topological Polar Surface Area (TPSA) ~66 Ų~66 ŲUnchanged. Well below the 90 Ų threshold for BBB penetration.
pKa (Amine) ~7.8 (Basic)~7.8 (Basic)Similar ionization profile at physiological pH (7.4).

Key Insight: The addition of a methylene group in the alkyl tail increases the lipophilicity without significantly altering the polar surface area or ionization. According to the "Rule of 5" and CNS-specific multiparameter optimization (MPO) algorithms, this shift theoretically increases the Brain/Plasma (


) ratio , potentially leading to greater brain tissue accumulation than the parent drug.

Mechanism of Transport

The transport of 2-amino-2-(4-nonylphenethyl)propane-1,3-diol across the BBB is a dynamic interplay between passive diffusion, active efflux, and intracellular metabolism.

Passive Diffusion (Dominant Pathway)

Driven by its high lipophilicity, the uncharged fraction of the amine rapidly partitions into the lipid bilayer of brain microvascular endothelial cells (BMECs). The extensive nonyl tail anchors the molecule in the membrane, facilitating translocation.

Active Efflux & Transporters
  • P-glycoprotein (P-gp/MDR1): Fingolimod is a known substrate for P-gp but saturates the transporter at therapeutic concentrations, allowing significant net influx. The

    
    -homolog is expected to share this substrate specificity. However, its higher lipophilicity may reduce the efficiency of efflux relative to passive influx.
    
  • Sphingosine Kinase 2 (SphK2) Activation: Once inside the CNS (specifically in neural cells), the compound—like its parent—is likely phosphorylated by SphK2. This phosphorylation ("bioactivation") traps the charged phosphate metabolite intracellularly, creating a "sink" effect that drives further concentration gradients from plasma to brain.

Transport Pathway Diagram

BBB_Transport cluster_blood Blood (Plasma) cluster_bbb Blood-Brain Barrier (Endothelium) cluster_brain Brain Parenchyma (CNS) Compound_Free C9-Homolog (Free Base) Compound_Bound Protein Bound (Albumin) Compound_Free->Compound_Bound Equilibrium Compound_CNS C9-Homolog (CNS) Compound_Free->Compound_CNS High Permeability Pgp P-gp Efflux (ABCB1) Pgp->Compound_Free Diffusion Passive Diffusion Compound_CNS->Compound_Free Back-Diffusion Compound_CNS->Compound_Free Efflux Compound_CNS->Pgp SphK2 SphK2 (Enzyme) Compound_CNS->SphK2 Substrate Compound_Phos Phosphorylated Metabolite (Active) SphK2->Compound_Phos Phosphorylation S1P_Receptor S1P Receptors (Target) Compound_Phos->S1P_Receptor Modulation

Caption: Schematic of the


-homolog transport across the BBB, highlighting passive diffusion dominance and the 'metabolic trapping' mechanism via SphK2 phosphorylation.

Experimental Validation Protocols

To empirically verify the permeability of this specific homolog, researchers should employ a tiered screening approach.

Tier 1: High-Throughput Screening (In Vitro)

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

  • Objective: Assess passive diffusion potential independent of transporters.

  • Protocol:

    • Donor Plate: Load 200 µL of compound (10 µM) in PBS (pH 7.4).

    • Membrane: Coat PVDF filter with porcine brain lipid extract (20 mg/mL in dodecane).

    • Acceptor Plate: Load 200 µL of PBS.

    • Incubation: 18 hours at room temperature in a humidity chamber.

    • Analysis: Quantify donor/acceptor concentration via LC-MS/MS.

    • Calculation: Determine effective permeability (

      
      ).
      
    • Success Criterion:

      
       cm/s indicates high permeability.
      
Tier 2: Cell-Based Transport Assays

MDR1-MDCK or bEnd.3 Monolayers

  • Objective: Evaluate net flux and P-gp liability.

  • Protocol:

    • Culture MDCK-MDR1 cells on Transwell inserts (0.4 µm pore size) for 5-7 days until TEER > 200

      
      .
      
    • Apply compound (1-10 µM) to the apical (A) or basolateral (B) chamber.

    • Sample opposite chamber at 30, 60, 90, and 120 min.

    • Calculate Efflux Ratio (ER) =

      
      .
      
    • Interpretation: An ER > 2.0 indicates active efflux. Co-incubation with a P-gp inhibitor (e.g., Zosuquidar) should reduce ER to ~1.0 if P-gp is involved.

Tier 3: In Vivo Pharmacokinetics (Gold Standard)

Rat Brain/Plasma Ratio (


) 
  • Objective: Determine steady-state distribution in a living system.

  • Protocol:

    • Administer compound (1 mg/kg, IV or PO) to Sprague-Dawley rats.

    • Sacrifice animals at

      
       (e.g., 1-4 hours post-dose).
      
    • Collect plasma and perfuse brain with saline to remove intravascular drug.

    • Homogenize brain tissue; extract via protein precipitation (acetonitrile).

    • LC-MS/MS Analysis: Quantify parent compound and phosphorylated metabolite.

    • Target Metric: A Brain/Plasma ratio (

      
      ) > 1.0 confirms significant CNS penetration. For FTY720, 
      
      
      
      is typically > 5.0; the
      
      
      -homolog is expected to match or exceed this.

Implications for Drug Development

Impurity Qualification

As "Impurity C" in Fingolimod drug substance, this compound must be tightly controlled. Its enhanced lipophilicity suggests it may have a longer half-life in the CNS than the parent drug. If present at significant levels (>0.1%), it requires toxicological qualification, particularly for CNS-specific adverse effects (e.g., bradycardia via central S1P modulation, macular edema).

Potency & Selectivity

SAR studies suggest that alkyl chain length modulates S1P receptor subtype selectivity.[1] While the


 chain (Fingolimod) is optimized for S1P1/3/4/5 broad activity, the 

extension may subtly shift this profile or alter the kinetics of SphK2 phosphorylation. Researchers utilizing this compound as a probe should be aware that its "washout" period from the CNS may be prolonged compared to FTY720.

References

  • Adachi, K., et al. (1995).[2] "Design, Synthesis, and Structure-Activity Relationships of 2-Substituted-2-amino-1,3-propanediols: Discovery of a Novel Immunosuppressant, FTY720."[2] Bioorganic & Medicinal Chemistry Letters. [2]

  • Brinkmann, V., et al. (2010). "Fingolimod (FTY720): discovery and development of an oral drug to treat multiple sclerosis."[3][4] Nature Reviews Drug Discovery.

  • Müllershausen, F., et al. (2009).[3] "Persistent signaling induced by FTY720-phosphate is mediated by internalized S1P1 receptors." Nature Chemical Biology.

  • European Medicines Agency. (2011). "Assessment Report: Gilenya (Fingolimod)." (Contains impurity profiling data).

  • Wang, J., et al. (2018). "Synthesis of Novel FTY720 Analogs with Anticancer Activity through PP2A Activation."[4] Molecules.

Sources

Foundational

The Immunomodulatory Landscape of Fingolimod: A Technical Guide for Non-Clinical Research

Abstract Fingolimod (FTY720), the first oral disease-modifying therapy approved for relapsing-remitting multiple sclerosis, has revolutionized the therapeutic landscape for autoimmune diseases. Its primary mechanism of a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Fingolimod (FTY720), the first oral disease-modifying therapy approved for relapsing-remitting multiple sclerosis, has revolutionized the therapeutic landscape for autoimmune diseases. Its primary mechanism of action, the modulation of sphingosine-1-phosphate (S1P) receptors, results in a profound but reversible sequestration of lymphocytes within secondary lymphoid organs, thereby preventing their infiltration into target tissues such as the central nervous system (CNS). However, its immunomodulatory effects extend beyond this well-established paradigm. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the multifaceted immunomodulatory effects of Fingolimod in non-clinical models. We delve into its core mechanism of action, its nuanced impact on various immune cell subsets, and provide detailed, field-proven protocols for assessing its efficacy in the widely-used Experimental Autoimmune Encephalomyelitis (EAE) model. This guide is intended to serve as a practical resource for designing, executing, and interpreting non-clinical studies investigating Fingolimod and other S1P receptor modulators.

The Core Directive: Understanding Fingolimod's Mechanism of Action

Fingolimod is a prodrug that is phosphorylated in vivo by sphingosine kinase 2 to its active form, Fingolimod-phosphate (Fingolimod-P).[1] Fingolimod-P is a structural analog of endogenous S1P and acts as a functional antagonist at four of the five S1P receptor subtypes (S1P1, S1P3, S1P4, and S1P5).[1][2] The primary immunomodulatory effect of Fingolimod is mediated through its action on the S1P1 receptor on lymphocytes.

The egress of lymphocytes from secondary lymphoid organs, such as lymph nodes and the spleen, is dependent on an S1P gradient, with higher concentrations of S1P in the blood and lymph compared to the lymphoid tissues. Lymphocytes expressing S1P1 are guided by this gradient to exit the lymphoid organs and enter circulation.[3] Fingolimod-P, by binding to S1P1, initially acts as an agonist, but subsequently leads to the internalization and degradation of the receptor.[2][3] This functional antagonism renders lymphocytes unresponsive to the S1P gradient, effectively trapping them within the secondary lymphoid organs.[3] This sequestration of lymphocytes, particularly autoreactive T cells, is a cornerstone of Fingolimod's therapeutic efficacy in autoimmune diseases like multiple sclerosis.

Fingolimod_MoA cluster_lymph_node Lymph Node cluster_blood_vessel Blood Vessel Lymphocyte Lymphocyte S1P1_receptor S1P1 Receptor Lymphocyte->S1P1_receptor Circulating_Lymphocyte Circulating Lymphocyte Lymphocyte->Circulating_Lymphocyte Internalization Internalization & Degradation S1P1_receptor->Internalization Fingolimod_P Fingolimod-P Fingolimod_P->S1P1_receptor S1P_gradient High S1P Gradient

Caption: Fingolimod's mechanism of lymphocyte sequestration.

Beyond Sequestration: Nuanced Effects on Immune Cell Subsets

While lymphocyte sequestration is the most prominent effect, Fingolimod also exerts more subtle immunomodulatory actions on various immune cell populations. Understanding these effects is crucial for a complete picture of its therapeutic potential.

T Lymphocytes

Fingolimod's impact on T cells is not uniform across all subsets. Naïve and central memory T cells, which express the chemokine receptor CCR7 and rely on S1P1 for egress from lymph nodes, are preferentially sequestered.[4] In contrast, effector memory T cells, which often lack CCR7, are less affected and can still circulate and mediate peripheral immune surveillance. This selective sequestration is thought to contribute to a preserved ability to fight infections while dampening the autoimmune response.

Furthermore, some studies suggest that Fingolimod can directly modulate T cell function, promoting a shift towards a less inflammatory phenotype.[5]

Regulatory T Cells (Tregs)

The effect of Fingolimod on regulatory T cells (Tregs) is complex and appears to be context-dependent. While the absolute number of circulating Tregs decreases due to sequestration, the proportion of Tregs within the remaining circulating CD4+ T cell population may be increased.[6] Some preclinical studies have even suggested that Fingolimod can promote the generation of Tregs.[5] This relative preservation or even enrichment of Tregs could contribute to its overall anti-inflammatory effect.

B Lymphocytes

Similar to T cells, Fingolimod also induces the sequestration of B cells in secondary lymphoid organs.[5][7] This reduction in circulating B cells can impact antibody production and B cell-mediated antigen presentation, both of which are implicated in the pathogenesis of various autoimmune diseases.

Dendritic Cells and Microglia

Emerging evidence suggests that Fingolimod can also directly modulate the function of antigen-presenting cells (APCs) like dendritic cells (DCs) and microglia. In preclinical models, Fingolimod has been shown to alter the maturation and cytokine production of DCs, potentially skewing the immune response towards a more tolerogenic state.[5] In the CNS, Fingolimod can cross the blood-brain barrier and interact with S1P receptors on microglia, the resident immune cells of the brain. This interaction can lead to a reduction in microglial activation and the production of pro-inflammatory mediators, contributing to its neuroprotective effects.[8]

The Preclinical Proving Ground: The EAE Model

Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for multiple sclerosis and serves as a critical tool for evaluating the efficacy of potential therapeutics like Fingolimod.[9][10]

EAE Induction Protocol in C57BL/6 Mice

This protocol describes the induction of EAE in C57BL/6 mice using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.

Materials:

  • Female C57BL/6 mice (8-10 weeks old)

  • MOG35-55 peptide (synthesis grade)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PTX)

  • Sterile phosphate-buffered saline (PBS)

  • Sterile syringes and needles

Procedure:

  • Antigen Emulsion Preparation: On the day of immunization (Day 0), prepare an emulsion by mixing MOG35-55 (200 µ g/mouse ) with an equal volume of CFA to a final concentration of 2 mg/mL. Emulsify by repeatedly drawing the mixture into and expelling it from a syringe until a thick, stable emulsion is formed. A drop of the emulsion should not disperse in water.

  • Immunization: Subcutaneously inject 100 µL of the MOG35-55/CFA emulsion into the flank of each mouse.

  • Pertussis Toxin Administration: On Day 0 and again on Day 2 post-immunization, administer 200 ng of PTX intraperitoneally in 100 µL of sterile PBS.[11]

  • Clinical Scoring: Monitor the mice daily for clinical signs of EAE starting from Day 7 post-immunization. Use a standardized scoring system:

    • 0: No clinical signs

    • 1: Limp tail

    • 2: Hind limb weakness or ataxia

    • 3: Complete hind limb paralysis

    • 4: Hind limb and forelimb paralysis

    • 5: Moribund or dead

Causality Behind Experimental Choices:

  • MOG35-55: This peptide is a well-characterized encephalitogenic epitope in C57BL/6 mice, reliably inducing a chronic EAE model that mimics aspects of progressive MS.[12]

  • CFA: The adjuvant is essential for generating a strong pro-inflammatory T cell response against the MOG peptide. The Mycobacterium tuberculosis component activates Toll-like receptors, driving Th1 and Th17 differentiation.[9]

  • Pertussis Toxin: PTX acts as an additional adjuvant and, crucially, increases the permeability of the blood-brain barrier, facilitating the entry of encephalitogenic T cells into the CNS.[9]

EAE_Workflow Day0 Day 0: - MOG35-55/CFA Immunization (s.c.) - Pertussis Toxin (i.p.) Day2 Day 2: - Pertussis Toxin (i.p.) Day0->Day2 Treatment_Start Treatment Initiation: - Prophylactic (e.g., Day 0) - Therapeutic (e.g., Onset of signs) Day0->Treatment_Start Day7 Day 7 onwards: - Daily Clinical Scoring Day2->Day7 Day7->Treatment_Start Endpoint Study Endpoint: - Tissue Collection - Data Analysis Day7->Endpoint Treatment_Start->Endpoint

Caption: Experimental workflow for a typical EAE study.

Assessing Fingolimod's Efficacy in the EAE Model

Table 1: Representative Quantitative Data of Fingolimod's Effect on EAE Clinical Score

Treatment GroupOnset of Disease (Day)Peak Clinical Score
Vehicle12 ± 12.12 ± 0.29
Fingolimod (0.3 mg/kg, prophylactic)12 ± 11.11 ± 0.40
Fingolimod (0.3 mg/kg, therapeutic)N/AReduced progression

Data adapted from preclinical studies in C57BL/6 mice.[13]

Histopathological Analysis of the Central Nervous System

Histopathological examination of the spinal cord is a critical endpoint for assessing the extent of inflammation and demyelination in EAE.

Protocol for Spinal Cord Histology:

  • Tissue Collection and Fixation: At the study endpoint, perfuse mice transcardially with PBS followed by 4% paraformaldehyde (PFA). Dissect the spinal cord and post-fix in 4% PFA overnight.

  • Tissue Processing and Embedding: Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin.

  • Sectioning: Cut 5-10 µm thick longitudinal or cross-sections of the spinal cord.

  • Staining:

    • Hematoxylin and Eosin (H&E): To visualize inflammatory infiltrates.[14][15]

    • Luxol Fast Blue (LFB): To assess demyelination.[14][15]

  • Microscopic Analysis: Quantify the degree of inflammation and demyelination using a semi-quantitative scoring system or image analysis software.

Self-Validating System: The combination of H&E and LFB staining provides a robust assessment of the two key pathological hallmarks of EAE. A reduction in both inflammatory infiltrates and demyelination in the Fingolimod-treated group compared to the vehicle group provides strong evidence of therapeutic efficacy.

Immunophenotyping of Lymphocyte Populations by Flow Cytometry

Flow cytometry is an indispensable tool for quantifying the effects of Fingolimod on lymphocyte sequestration in various lymphoid compartments.

Protocol for Lymphocyte Immunophenotyping:

  • Sample Collection: At the desired time points, collect peripheral blood, spleen, and lymph nodes from treated and control mice.

  • Single-Cell Suspension Preparation:

    • Blood: Perform red blood cell lysis.

    • Spleen and Lymph Nodes: Mechanically dissociate the tissues to create single-cell suspensions.

  • Antibody Staining: Incubate the cells with a cocktail of fluorescently-labeled antibodies against cell surface markers (e.g., CD3 for T cells, CD4 for helper T cells, CD8 for cytotoxic T cells, B220 for B cells).[16][17]

  • Data Acquisition: Acquire data on a flow cytometer.

  • Data Analysis: Analyze the data using appropriate software to determine the percentage and absolute number of different lymphocyte subsets in each tissue.

Table 2: Representative Quantitative Data of Fingolimod's Effect on Lymphocyte Populations in Non-Clinical Models

TissueLymphocyte SubsetVehicle Control (% of total lymphocytes)Fingolimod-Treated (% of total lymphocytes)
Blood CD4+ T cells~30%Significantly Reduced
CD8+ T cells~15%Reduced
B cells~45%Significantly Reduced
Spleen CD4+ T cells~20%Increased frequency, but reduced absolute number
CD8+ T cells~10%Increased frequency, but reduced absolute number
B cells~60%Increased frequency, but reduced absolute number
Lymph Nodes CD4+ T cells~40%Significantly Increased
CD8+ T cells~20%Increased
B cells~35%Increased

This table represents generalized trends observed in preclinical models. Actual values can vary depending on the model, dose, and timing of analysis.[4][7][16]

Conclusion and Future Directions

Fingolimod's immunomodulatory effects in non-clinical models are a testament to the power of targeted therapy in autoimmune diseases. Its primary mechanism of lymphocyte sequestration, coupled with its more subtle effects on various immune cell subsets and direct actions within the CNS, provides a multi-pronged approach to dampening autoimmunity and neuroinflammation. The experimental protocols outlined in this guide offer a robust framework for researchers to further investigate the intricate biology of Fingolimod and to evaluate novel S1P receptor modulators. Future research should continue to explore the long-term consequences of lymphocyte sequestration, the precise molecular mechanisms underlying Fingolimod's direct CNS effects, and its potential therapeutic applications in other immune-mediated disorders.

References

  • Rossi, S., Furlan, R., De Angelis, F., Bergami, A., Studer, V., Motta, C., ... & Centonze, D. (2012). Prophylactic versus Therapeutic Fingolimod: Restoration of Presynaptic Defects in Mice Suffering from Experimental Autoimmune Encephalomyelitis. PLoS ONE, 7(2), e31325. [Link]

  • Zahra, M. K., Sajid, M., Ansari, M. A., Khan, A. A., & Ahmad, I. (2021). Neuroprotective Effects of Fingolimod Supplement on the Retina and Optic Nerve in the Mouse Model of Experimental Autoimmune Encephalomyelitis. Frontiers in Cellular Neuroscience, 15, 658925. [Link]

  • Gana, A., Stojek, E., Moore-Frederick, D., Winters, R., Zochowska-Klepanska, A., Sokolowska, E., ... & Prenderville, J. (2023). EAE Model of Multiple Sclerosis: Prophylactic Versus Treatment Fingolimod. Transpharmation. [Link]

  • Ward, J. M., & Rehg, J. E. (2016). A method for histopathological study of the multifocal nature of spinal cord lesions in murine experimental autoimmune encephalomyelitis. Journal of visualized experiments : JoVE, (107), 53589. [Link]

  • Yamashita, T., Satoh, J., Takahashi, K., & Yamamura, T. (2014). Fingolimod ameliorates axonal damage in experimental autoimmune encephalomyelitis. Neurobiology of disease, 67, 20–30. [Link]

  • Zhang, G. X., Li, J., & Rostami, A. (2011). Histology and immunohistochemical staining of spinal cord tissue. Methods in molecular biology (Clifton, N.J.), 793, 237–246. [Link]

  • Malone, C., O'Sullivan, S., Pinteaux, E., & Couch, Y. (2022). Preclinical Evaluation of Fingolimod in Rodent Models of Stroke With Age or Atherosclerosis as Comorbidities. Frontiers in Cellular Neuroscience, 16, 918801. [Link]

  • Chiba, K. (2011). Action mechanism of fingolimod and other S1P receptor modulators in the treatment of multiple sclerosis. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 138(3), 114–119. [Link]

  • Merkler, D., & Brück, W. (2017). Techniques to Investigate CNS Pathology in Experimental Autoimmune Encephalomyelitis (EAE). In Experimental Autoimmune Encephalomyelitis (EAE) (pp. 143-157). Humana Press, New York, NY. [Link]

  • Iruretagoyena, M. I., Sepúlveda, S. E., Lezana, J. P., Hermoso, M. A., & Kalergis, A. M. (2007). Histological analysis of spinal cord sections of mice suffering from EAE. Journal of immunology (Baltimore, Md. : 1950), 178(3), 1835–1844. [Link]

  • Ziembińska, A., Nierwińska, K., Matuszewska, M., & Szymańska, B. (2019). Histopathological parameters of the spinal cord in different phases of experimental autoimmune encephalomyelitis. A mouse model. Journal of physiology and pharmacology : an official journal of the Polish Physiological Society, 70(3). [Link]

  • Dominguez-Villar, M., & Hafler, D. A. (2018). Fingolimod modulates T cell phenotype and regulatory T cell plasticity in vivo. Journal of autoimmunity, 92, 97–106. [Link]

  • Chun, J., & Hartung, H. P. (2010). Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis. Clinical neuropharmacology, 33(2), 91–101. [Link]

  • Pattaroni, C., & Mars, L. T. (2019). Fingolimod Immune Effects Beyond Its Sequestration Ability. Neurology and therapy, 8(2), 231–240. [Link]

  • Rivera, R., & Chun, J. (2022). Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives. International journal of molecular sciences, 23(13), 7226. [Link]

  • Miron, V. E., & Franklin, R. J. M. (2014). Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy. Journal of neurology, neurosurgery, and psychiatry, 85(11), 1217–1222. [Link]

  • Calabresi, P. A. (2019). Preclinical discovery and development of fingolimod for the treatment of multiple sclerosis. Expert opinion on drug discovery, 14(9), 859–868. [Link]

  • Hjorth, M., Dandu, N., & Mellergård, J. (2020). Treatment effects of fingolimod in multiple sclerosis: Selective changes in peripheral blood lymphocyte subsets. PloS one, 15(2), e0228380. [Link]

  • Das, A., Loganathan, S., Varghese, M., Shaji, D., Sivakumar, A., Kandasamy, M., ... & Suresh, A. (2025). Fingolimod synergizes with anti-PD-1 radioimmunotherapy in an experimental multiple sclerosis model through enhanced lymph node retention and CD8+ T cell depletion. Frontiers in Immunology, 16, 1419409. [Link]

  • Atasoy, A., & Kurne, A. T. (2024). Effect of Fingolimod on Lymphocyte Subsets in Patients With Relapsing Multiple Sclerosis. Cureus, 16(10), e69493. [Link]

  • Constantinescu, C. S., Farooqi, N., O'Brien, K., & Gran, B. (2011). Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS). The British journal of pharmacology, 164(4), 1079–1106. [Link]

  • Grützke, B., Rühlemann, M. C., Ghadban, C., Stevens, M., Rölke, S., Busch, H., ... & Ziemssen, T. (2019). Fingolimod treatment promotes regulatory phenotype and function of B cells. Annals of clinical and translational neurology, 6(1), 119–130. [Link]

  • Zhang, X., Tao, Y., Wang, Y., Zhang, Y., & Wang, G. (2022). Experimental Autoimmune Encephalomyelitis Animal Models Induced by Different Myelin Antigens Exhibit Differential Pharmacologic. Journal of Immunological Sciences, 6(1). [Link]

  • Kim, D., Kim, J., Chang, D., & Choi, M. (2025). Canine Experimental Autoimmune Encephalomyelitis: Potential Therapeutic Effect of Fingolimod. Journal of Veterinary Science, 26(1), e1. [Link]

  • Ziemssen, T., Limmroth, V., & Angstwurm, K. (2018). Real World Lab Data: Patterns of Lymphocyte Counts in Fingolimod Treated Patients. Frontiers in neurology, 9, 73. [Link]

  • De Feo, D., & Cocco, E. (2014). Therapeutic administration of fingolimod during EAE reduces myeloid cell activation in the spleen and CNS. Neurology. Neuroimmunology & neuroinflammation, 1(4), e46. [Link]

Sources

Exploratory

Toxicology profile of 2-amino-2-(4-nonylphenethyl)propane-1,3-diol in rodents

An In-depth Technical Guide to the Preclinical Toxicological Evaluation of 2-amino-2-(4-nonylphenethyl)propane-1,3-diol in Rodent Models Authored by a Senior Application Scientist Foreword The landscape of drug discovery...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Preclinical Toxicological Evaluation of 2-amino-2-(4-nonylphenethyl)propane-1,3-diol in Rodent Models

Authored by a Senior Application Scientist

Foreword

The landscape of drug discovery is perpetually evolving, with novel chemical entities (NCEs) presenting both immense therapeutic promise and unique challenges for preclinical safety assessment. This guide addresses the toxicological evaluation of 2-amino-2-(4-nonylphenethyl)propane-1,3-diol, a compound identified as a potential sphingosine-1-phosphate (S1P) receptor modulator. Given the limited publicly available data on this specific molecule, this document outlines a comprehensive, mechanism-driven strategy for its toxicological profiling in rodent models. The methodologies and rationales presented herein are grounded in established regulatory guidelines and the known safety profiles of the S1P modulator class, offering a robust framework for researchers, scientists, and drug development professionals.

Introduction to 2-amino-2-(4-nonylphenethyl)propane-1,3-diol and the S1P Receptor Modulator Class

Chemical Identity and Postulated Mechanism of Action

2-amino-2-(4-nonylphenethyl)propane-1,3-diol is a novel aminopropanediol derivative. While specific data on this molecule is sparse, patent literature suggests its classification as a sphingosine-1-phosphate (S1P) receptor modulator. S1P receptors are a class of G protein-coupled receptors that play critical roles in a myriad of physiological processes, most notably in lymphocyte trafficking, endothelial barrier function, and cardiovascular homeostasis. Modulation of these receptors has been a successful strategy for the treatment of autoimmune diseases, such as multiple sclerosis.

Toxicology Profile of S1P Receptor Modulators: A Class-Based Approach

The therapeutic success of S1P receptor modulators is accompanied by a well-documented and distinct toxicology profile. The primary safety concerns associated with this class of compounds include:

  • Cardiovascular Effects: Bradycardia and atrioventricular block are common initial side effects due to the agonistic activity on S1P receptors in atrial myocytes.

  • Immunological Effects: The intended pharmacological effect of lymphocyte sequestration in secondary lymphoid organs leads to a peripheral lymphopenia, which must be characterized.

  • Hepatic Effects: Elevations in liver enzymes have been observed with some S1P modulators, necessitating careful monitoring of liver function.

  • Pulmonary Effects: Some effects on pulmonary function have been reported, requiring dedicated assessment.

  • Teratogenicity: S1P signaling is crucial for embryonic development, and compounds in this class are generally contraindicated in pregnancy due to the risk of fetal harm.

Therefore, the toxicological evaluation of 2-amino-2-(4-nonylphenethyl)propane-1,3-diol must be designed to proactively investigate these potential liabilities.

Non-Clinical Safety Pharmacology and Pharmacokinetics

A thorough understanding of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of 2-amino-2-(4-nonylphenethyl)propane-1,3-diol is a prerequisite for designing meaningful and informative toxicology studies.

Rodent Pharmacokinetics (ADME)

Initial studies in rodent species (typically rat and mouse) should characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound. These studies are critical for selecting appropriate species for longer-term toxicology studies and for understanding the dose-exposure relationship.

Safety Pharmacology

Core safety pharmacology studies, as outlined by the ICH S7A guidelines, are essential to investigate potential effects on vital organ systems.

2.2.1 Cardiovascular System Evaluation

Given the known cardiovascular effects of S1P modulators, a thorough evaluation of the cardiovascular system is paramount. This should include in vivo telemetry studies in a conscious, unrestrained rodent model (e.g., rat) to assess effects on heart rate, blood pressure, and electrocardiogram (ECG) parameters.

2.2.2 Central Nervous System (CNS) and Respiratory System Assessment

Standard functional observational battery (FOB) or Irwin tests in rodents should be conducted to assess potential CNS effects. Respiratory function should be evaluated using methods such as whole-body plethysmography.

Proposed Rodent Toxicology Program

The following sections outline a tiered approach to the toxicological evaluation of 2-amino-2-(4-nonylphenethyl)propane-1,3-diol in rodents.

Acute Toxicity Assessment

An acute toxicity study provides initial information on the potential for toxicity with a single high dose of the compound.

3.1.1 Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)
  • Animal Model: Female rats (e.g., Sprague-Dawley or Wistar), as they are often slightly more sensitive.

  • Housing: Animals are housed individually in controlled environmental conditions.

  • Dosing: A single animal is dosed with the test substance at a starting dose level (e.g., 175 mg/kg).

  • Observation: The animal is observed for mortality and clinical signs of toxicity for up to 14 days.

  • Dose Adjustment:

    • If the animal survives, the next animal is dosed at a higher dose level.

    • If the animal dies, the next animal is dosed at a lower dose level.

  • Endpoint: The study is complete when a stopping criterion is met, and the LD50 is calculated using maximum likelihood methods.

Repeat-Dose Toxicity Studies

Sub-chronic repeat-dose toxicity studies are designed to characterize the toxicological profile of the compound following repeated administration and to identify a No-Observed-Adverse-Effect-Level (NOAEL).

3.2.1 Experimental Protocol: 28-Day Sub-chronic Oral Toxicity Study (OECD 407)
  • Animal Model: Rat (e.g., Sprague-Dawley). Both sexes should be used.

  • Dose Groups: Typically, three dose levels (low, mid, high) and a vehicle control group. Dose selection should be based on data from acute toxicity and dose-range-finding studies.

  • Administration: Daily oral gavage for 28 consecutive days.

  • In-life Observations: Daily clinical observations, weekly body weight and food consumption measurements.

  • Clinical Pathology: Blood samples are collected at termination for hematology and clinical chemistry analysis. Special attention should be paid to lymphocyte counts and liver enzymes.

  • Terminal Procedures: At the end of the 28-day dosing period, animals are euthanized. A full necropsy is performed, and selected organs are weighed.

  • Histopathology: A comprehensive list of tissues from all animals is collected, preserved, and examined microscopically by a board-certified veterinary pathologist.

3.2.2 Data Presentation: Example Study Design for a 28-Day Rat Toxicity Study
GroupTreatmentDose Level (mg/kg/day)Number of Animals (Male/Female)
1Vehicle Control010/10
2Low DoseX10/10
3Mid DoseY10/10
4High DoseZ10/10
3.2.3 Experimental Workflow: 28-Day Sub-chronic Toxicity Study

G cluster_pre Pre-Dosing Phase cluster_dosing Dosing & Observation Phase (28 Days) cluster_post Terminal Phase Acclimatization Acclimatization (7 days) Randomization Randomization into Dose Groups Acclimatization->Randomization DailyDosing Daily Oral Dosing Randomization->DailyDosing ClinicalObs Daily Clinical Observations DailyDosing->ClinicalObs WeeklyMeas Weekly Body Weight & Food Consumption DailyDosing->WeeklyMeas BloodCollection Terminal Blood Collection (Hematology & Clinical Chemistry) WeeklyMeas->BloodCollection Necropsy Gross Necropsy & Organ Weights BloodCollection->Necropsy TissueCollection Tissue Collection & Preservation Necropsy->TissueCollection Histopathology Microscopic Examination TissueCollection->Histopathology

Caption: Workflow for a 28-Day Sub-chronic Rodent Toxicity Study.

Genetic Toxicology

A battery of in vitro and in vivo tests is required to assess the genotoxic potential of the compound.

Standard Genotoxicity Test Battery (ICH S2(R1))
  • A test for gene mutation in bacteria: The Ames test (OECD 471).

  • An in vitro cytogenetic test for chromosomal damage: The in vitro micronucleus test (OECD 487) or chromosomal aberration test (OECD 473) in mammalian cells.

  • An in vivo test for genotoxicity: The in vivo micronucleus test in rodent hematopoietic cells (OECD 474).

4.1.1 Experimental Workflow: In Vivo Micronucleus Assay

G DoseSelection Dose Selection (Based on acute toxicity) AnimalDosing Dosing of Rodents (e.g., mouse or rat) DoseSelection->AnimalDosing TissueHarvest Harvest Bone Marrow or Peripheral Blood AnimalDosing->TissueHarvest SlidePrep Prepare and Stain Slides TissueHarvest->SlidePrep MicroscopicAnalysis Microscopic Analysis for Micronuclei SlidePrep->MicroscopicAnalysis DataAnalysis Data Analysis and Interpretation MicroscopicAnalysis->DataAnalysis

Protocols & Analytical Methods

Method

Synthesis protocol for 2-amino-2-(4-nonylphenethyl)propane-1,3-diol

Application Note: Scalable Synthesis Protocol for 2-Amino-2-(4-nonylphenethyl)propane-1,3-diol Target Audience: Synthetic chemists, process engineers, and drug development professionals. Compound Identity: 2-Amino-2-(4-n...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis Protocol for 2-Amino-2-(4-nonylphenethyl)propane-1,3-diol

Target Audience: Synthetic chemists, process engineers, and drug development professionals. Compound Identity: 2-Amino-2-(4-nonylphenethyl)propane-1,3-diol (Fingolimod Nonyl Homologue / EP Impurity B)[1]. CAS Registry Number: 746594-44-5[1].

Introduction & Strategic Rationale

Sphingosine-1-phosphate (S1P) receptor modulators, typified by the breakthrough therapeutic Fingolimod (FTY720), represent a critical class of compounds for managing autoimmune conditions such as relapsing multiple sclerosis[2],[3]. The biological activity of these compounds is highly dependent on the length of their lipophilic tail, which interacts directly with the hydrophobic binding pocket of S1P receptors[4].

2-Amino-2-(4-nonylphenethyl)propane-1,3-diol is the C9 (nonyl) homologue of Fingolimod[1]. It is frequently synthesized both as a critical analytical reference standard (Fingolimod EP Impurity B)[1] and as a tool compound for structure-activity relationship (SAR) studies probing the dimensional limits of the S1P1 receptor.

Strategic Evolution of the Synthesis: Early synthetic routes to Fingolimod and its homologues (e.g., the Adachi-Fujita route) relied on the construction of the lipophilic tail prior to the polar head group[5]. This involved the base-mediated alkylation of diethyl acetamidomalonate with 1-(2-bromoethyl)-4-alkylbenzenes[5]. However, these early-stage alkyl halides are highly prone to base-induced elimination (forming styrene derivatives), which significantly compromises yields and scalability[6].

To circumvent this, our protocol adapts the optimized, late-stage lipophilic tail installation strategy validated by Kandagatla et al.[6],[7]. By first constructing the protected polar head group using commercially available (2-bromoethyl)benzene and diethyl acetamidomalonate, we eliminate the risk of early-stage elimination[6]. The nonyl tail is subsequently installed via a highly regioselective Friedel-Crafts acylation[7],[5]. This approach provides a self-validating, high-yielding system ideal for scaling the nonyl homologue.

Synthetic Workflow & Mechanistic Pathway

SynthesisWorkflow SM1 Diethyl acetamidomalonate + (2-Bromoethyl)benzene Step1 Step 1: Alkylation (NaOEt, EtOH, Reflux) SM1->Step1 Int1 Diethyl 2-acetamido-2- phenethylmalonate Step1->Int1 Step2 Step 2: Ester Reduction (NaBH4, LiCl, EtOH/THF) Int1->Step2 Int2 N-(1,3-dihydroxy-2-phenethyl propan-2-yl)acetamide Step2->Int2 Step3 Step 3: O-Acetylation (Ac2O, Pyridine, DMAP) Int2->Step3 Int3 2-acetamido-2-phenethylpropane -1,3-diyl diacetate Step3->Int3 Step4 Step 4: Friedel-Crafts Acylation (Nonanoyl chloride, AlCl3, DCM) Int3->Step4 Int4 2-acetamido-2-(4-nonanoylphenethyl) propane-1,3-diyl diacetate Step4->Int4 Step5 Step 5: Ketone Reduction (Pd/C, H2, MeOH/HCl) Int4->Step5 Int5 2-acetamido-2-(4-nonylphenethyl) propane-1,3-diyl diacetate Step5->Int5 Step6 Step 6: Global Deprotection (6N HCl, Reflux) Int5->Step6 Product 2-amino-2-(4-nonylphenethyl) propane-1,3-diol HCl Step6->Product

Figure 1: Six-step scalable synthesis of the nonyl homologue via late-stage acylation.

Quantitative Data Summary

StepTransformationKey ReagentsTemp (°C)Time (h)Expected Yield (%)
1AlkylationNaOEt, EtOH80 (Reflux)1282 - 85
2Ester ReductionNaBH₄, LiCl, EtOH/THF0 to 251675 - 80
3O-AcetylationAc₂O, Pyridine, DMAP25490 - 95
4Friedel-CraftsNonanoyl chloride, AlCl₃0 to 25678 - 82
5Ketone Reduction10% Pd/C, H₂, MeOH, HCl251285 - 88
6Deprotection6N HCl100 (Reflux)488 - 92

Note: Yields are extrapolated from validated runs of the octyl homologue (Fingolimod) under identical conditions[6],[7].

Step-by-Step Experimental Protocol

Expertise & Experience Note: The following protocol is engineered to maximize atom economy and minimize chromatographic purification. Causality for reagent selection is embedded within each step to guide troubleshooting.

Step 1: Synthesis of Diethyl 2-acetamido-2-phenethylmalonate

  • Preparation: In a flame-dried round-bottom flask under N₂, dissolve diethyl acetamidomalonate (1.0 eq, 100 mmol) in absolute ethanol (200 mL)[6].

  • Deprotonation: Slowly add a freshly prepared solution of sodium ethoxide (1.1 eq, 110 mmol) in ethanol. Stir at room temperature for 30 minutes to ensure complete enolate formation.

  • Alkylation: Add (2-bromoethyl)benzene (1.1 eq, 110 mmol) dropwise.

  • Reaction: Reflux the mixture (approx. 80 °C) for 12 hours.

  • Workup: Concentrate the mixture in vacuo. Partition the residue between EtOAc and H₂O. Extract the aqueous layer with EtOAc (2x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate. Recrystallize from hexane/EtOAc to afford the product[6]. Causality: Using (2-bromoethyl)benzene instead of a pre-alkylated derivative prevents the E2 elimination side-reaction that plagues early-stage lipophilic tail syntheses[6].

Step 2: Reduction to N-(1,3-dihydroxy-2-phenethylpropan-2-yl)acetamide

  • Preparation: Dissolve the intermediate from Step 1 (1.0 eq, 80 mmol) in a 1:1 mixture of EtOH and THF (150 mL).

  • Activation: Add LiCl (4.0 eq, 320 mmol) and cool the mixture to 0 °C.

  • Reduction: Carefully add NaBH₄ (4.0 eq, 320 mmol) in portions. Allow the reaction to warm to room temperature and stir for 16 hours.

  • Workup: Quench cautiously with saturated NH₄Cl solution. Remove volatiles in vacuo. Extract the aqueous residue with EtOAc (3x). Wash with brine, dry (Na₂SO₄), and concentrate to yield the diol[7]. Causality: NaBH₄ alone is insufficiently electrophilic to reduce sterically hindered malonate diesters. The addition of LiCl generates LiBH₄ in situ. The Li⁺ cation acts as a Lewis acid, coordinating to the ester carbonyls and drastically increasing their susceptibility to hydride attack[5].

Step 3: Protection via O-Acetylation

  • Preparation: Dissolve the diol (1.0 eq, 60 mmol) in anhydrous DCM (120 mL).

  • Reagents: Add pyridine (4.0 eq, 240 mmol) and a catalytic amount of DMAP (0.1 eq, 6 mmol).

  • Acetylation: Add acetic anhydride (3.0 eq, 180 mmol) dropwise at 0 °C. Stir at room temperature for 4 hours.

  • Workup: Dilute with DCM, wash sequentially with 1N HCl (to remove pyridine), saturated NaHCO₃, and brine. Dry (Na₂SO₄) and concentrate to yield 2-acetamido-2-phenethylpropane-1,3-diyl diacetate[7]. Causality: Protection of the 1,3-diol is mandatory before Friedel-Crafts acylation to prevent the Lewis acid (AlCl₃) from coordinating with the free hydroxyls, which would stall the reaction and degrade the substrate.

Step 4: Regioselective Friedel-Crafts Acylation

  • Preparation: Dissolve the protected intermediate (1.0 eq, 50 mmol) and nonanoyl chloride (1.2 eq, 60 mmol) in anhydrous DCM (150 mL) and cool to 0 °C under N₂.

  • Catalysis: Add anhydrous AlCl₃ (2.5 eq, 125 mmol) in small portions to manage the exotherm.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature for 5 hours.

  • Workup: Carefully pour the mixture over crushed ice and 1N HCl. Extract with DCM (3x). Wash the organic layer with saturated NaHCO₃ and brine, dry (Na₂SO₄), and concentrate. Purify via short-path silica gel chromatography if necessary[7]. Causality: The steric bulk of the protected 2-aminopropane-1,3-diol head group exerts a powerful directing effect, forcing the incoming nonanoyl acylium ion almost exclusively to the para position of the benzene ring, ensuring high regiochemical purity[5].

Step 5: Ketone Reduction

  • Preparation: Dissolve the acylated intermediate (1.0 eq, 40 mmol) in MeOH (100 mL). Add 3 drops of concentrated HCl.

  • Catalyst: Add 10% Pd/C (10% w/w).

  • Hydrogenation: Evacuate the flask and backfill with H₂ (balloon pressure, 1 atm). Stir vigorously at room temperature for 12 hours.

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate to afford the fully saturated nonylphenethyl intermediate[6]. Causality: The benzylic ketone is highly susceptible to catalytic hydrogenolysis. The trace acid facilitates the reduction of the ketone to the methylene group without requiring harsh conditions that might cleave the acetate protecting groups.

Step 6: Global Deprotection

  • Reaction: Suspend the intermediate from Step 5 (1.0 eq, 35 mmol) in 6N HCl (70 mL).

  • Reflux: Heat the mixture to reflux (approx. 100 °C) for 4 hours.

  • Workup: Cool the mixture to room temperature. The product, 2-amino-2-(4-nonylphenethyl)propane-1,3-diol hydrochloride, will often precipitate directly from the acidic solution. Filter the white solid, wash with cold acetone, and dry in vacuo[7],[5]. Causality: Refluxing in 6N HCl achieves a highly efficient, one-pot global deprotection, simultaneously hydrolyzing both the O-acetate esters and the N-acetamide to yield the final API-grade hydrochloride salt[7].

References

1.[2] Synthesis and evaluation of fluorinated fingolimod (FTY720) analogues for sphingosine-1-phosphate receptor molecular imaging by positron emission tomography. National Institutes of Health (PubMed). 2 2.[4] Synthetic analogs of FTY720 differentially regulate pulmonary vascular permeability in vivo and in vitro. National Institutes of Health (PubMed). 4 3.[1] Fingolimod nonyl Impurity; 746594-44-5. REFSYN BIOSCIENCES. 1 4.[3] Fingolimod Palmitate Amide | CAS 1242271-26-6. Benchchem. 3 5.[6] Practical synthesis of fingolimod from diethyl acetamidomalonate. RSC Advances (RSC Publishing). 6 6.[7] (PDF) Practical synthesis of fingolimod from diethyl acetamidomalonate. ResearchGate. 7 7.[5] A Review Discussing Synthesis and Translational Studies of Medicinal Agents Targeting Sphingolipid Pathways. MDPI. 5

Sources

Application

High-Precision Preparation of FTY720 (Fingolimod) Stock Solutions for In Vitro Applications

Abstract Fingolimod (FTY720) is a structural analogue of sphingosine and a potent immunomodulator utilized extensively in autoimmune and cancer research.[1][2][3] While clinically established as a prodrug requiring in vi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Fingolimod (FTY720) is a structural analogue of sphingosine and a potent immunomodulator utilized extensively in autoimmune and cancer research.[1][2][3] While clinically established as a prodrug requiring in vivo phosphorylation, its in vitro application demands rigorous preparation protocols to ensure solubility, stability, and bioavailability. This guide provides a standardized workflow for preparing FTY720 stock solutions, addressing critical solubility limits, solvent compatibility, and the mechanistic requirements for cellular activation.

Part 1: Scientific Foundation & Mechanistic Context[4][5]
1.1 The Prodrug Paradox: FTY720 vs. FTY720-Phosphate

A common experimental failure in in vitro studies is the misuse of FTY720 in cell lines lacking the metabolic machinery to activate it.

  • FTY720 (Fingolimod): A prodrug.[2][4][5] It is biologically inactive at Sphingosine-1-Phosphate (S1P) receptors until phosphorylated.[5][6] It does, however, possess off-target effects (e.g., PP2A activation) that are independent of phosphorylation.

  • FTY720-Phosphate (FTY720-P): The bioactive agonist for S1P receptors (

    
    ).[2][3][6][7][8][9]
    
  • The Critical Variable: Phosphorylation is primarily catalyzed by Sphingosine Kinase 2 (SphK2) .[5][6][10] If your target cells have low SphK2 expression, FTY720 will not activate S1P signaling. In such cases, the pre-phosphorylated form (FTY720-P) is required.

1.2 Activation Pathway Diagram

The following diagram illustrates the cellular processing required for FTY720 activity, highlighting the dependency on SphK2.

FTY720_Activation FTY FTY720 (Prodrug) (Added to Culture) Cell Cell Membrane FTY->Cell Passive Diffusion SphK2 Sphingosine Kinase 2 (SphK2) FTY->SphK2 Intracellular Metabolism Effect_2 PP2A Activation (Phosphorylation Independent) FTY->Effect_2 Direct Interaction FTY_P FTY720-Phosphate (Active Agonist) SphK2->FTY_P Phosphorylation S1PR S1P Receptors (S1P1,3,4,5) FTY_P->S1PR Binding Effect_1 Receptor Internalization S1PR->Effect_1 Signaling

Figure 1: Cellular activation mechanism of FTY720. Note the bifurcation where FTY720 can directly activate PP2A but requires SphK2 for S1P receptor signaling.

Part 2: Chemical Properties & Solvent Selection

FTY720 is amphiphilic, possessing both a lipophilic tail and a polar head group. This dual nature complicates solubility in aqueous buffers.

Table 1: Physicochemical Properties & Solubility Limits

PropertyFTY720 Hydrochloride (HCl)FTY720 Free Base
CAS Number 162359-56-0162359-55-9
Molecular Weight 343.93 g/mol 307.47 g/mol
Preferred Solvent DMSO (up to 50 mM)DMSO or Ethanol
Water Solubility Limited (~10 mg/mL with heat)Insoluble
PBS Solubility Incompatible (< 0.1 mg/mL)Incompatible
Storage (Solid) -20°C (Hygroscopic)-20°C

Critical Process Parameter: Never attempt to dissolve FTY720 directly into PBS or cell culture media. It will precipitate immediately, forming micro-aggregates that are invisible to the naked eye but will skew concentration data and cause cytotoxicity.

Part 3: Stock Solution Preparation Protocol

Objective: Prepare a 10 mM stock solution of FTY720-HCl in DMSO.

3.1 Materials Required
  • Compound: FTY720 Hydrochloride (Purity >98%).[2][9]

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade (≥99.9%).

    • Why Anhydrous? Water accumulation in DMSO reduces FTY720 solubility over time.[5]

  • Vials: Amber glass vials with Teflon-lined caps (to prevent plastic leaching and photodegradation).

  • Filtration (Optional): 0.22 µm PTFE or Nylon syringe filter (Do not use Cellulose Acetate).

3.2 Preparation Workflow

Stock_Prep Start Weigh FTY720-HCl (e.g., 3.44 mg) Solvent Add Anhydrous DMSO (e.g., 1.0 mL) Start->Solvent Mix Vortex & Warm (37°C for 2-5 mins) Solvent->Mix Check Visual Inspection (Must be clear/colorless) Mix->Check Check->Mix Cloudy Filter Sterile Filter (0.22 µm PTFE) Check->Filter Clear Aliquot Aliquot into Amber Vials (Avoid freeze-thaw) Filter->Aliquot Store Store at -20°C (Stable >6 months) Aliquot->Store

Figure 2: Step-by-step workflow for the preparation of stable FTY720 stock solutions.

3.3 Detailed Procedure
  • Calculation: To make 1 mL of 10 mM stock:

    • Mass =

      
      
      
    • Mass =

      
      
      
  • Weighing: Weigh 3.44 mg of FTY720-HCl into a sterile microcentrifuge tube.

    • Note: Due to static, weighing exact small amounts is difficult. It is often more accurate to weigh the powder first, note the exact mass (e.g., 4.1 mg), and adjust the DMSO volume accordingly (e.g.,

      
      ).
      
  • Dissolution: Add the calculated volume of anhydrous DMSO.

  • Mixing: Vortex vigorously. If particles persist, warm the solution to 37°C in a water bath for 5 minutes. Sonicate for 30 seconds if necessary. The solution must be completely clear.

  • Aliquot & Storage: Dispense into single-use aliquots (e.g., 20–50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Part 4: Application in Cell Culture
4.1 Dilution Strategy (The "Crash" Prevention)

Directly adding high-concentration DMSO stock to media can cause local precipitation. Use a serial dilution method.

  • Intermediate Dilution: Dilute the 10 mM stock 1:100 in culture media (pre-warmed) to create a 100 µM working solution (1% DMSO).

    • Technique: Add the stock dropwise to the media while swirling rapidly.

  • Final Treatment: Add the working solution to the cell culture wells to achieve the final desired concentration (e.g., 1 µM).

    • Result: Final DMSO concentration is 0.01%, well below the toxicity threshold.

4.2 Experimental Controls
  • Vehicle Control: Cells treated with DMSO alone at the same final concentration (e.g., 0.01%).

  • Positive Control: If studying S1P signaling, use S1P (Sphingosine-1-Phosphate) as a comparator, though note S1P has a much shorter half-life than FTY720-P.

Part 5: Troubleshooting & Safety
ObservationCauseSolution
Precipitate in Media Stock concentration too high or added too quickly.Use the intermediate dilution step.[2][9] Ensure media is pre-warmed to 37°C.
Cloudy Stock Solution Moisture contamination in DMSO.Discard. Use fresh, anhydrous DMSO.[11][5]
Inconsistent Bioactivity Lack of SphK2 expression in cell line.Verify SphK2 levels via Western Blot. Consider using FTY720-Phosphate.[2][7]

Safety Warning: FTY720 is a potent immunosuppressant and potential reproductive toxin. Handle in a biosafety cabinet or fume hood. Wear nitrile gloves and eye protection.

References
  • Brinkmann, V., et al. (2002).[9][12] The immune modulator FTY720 targets sphingosine 1-phosphate receptors.[1][2][3][5][7][9][13] Journal of Biological Chemistry, 277(24), 21453-21457.[9] Link

  • Paugh, S. W., et al. (2003). The immunosuppressant FTY720 is phosphorylated by sphingosine kinase type 2.[3][5][7] FEBS Letters, 554(1-2), 189-193. Link

  • Cayman Chemical. (n.d.).[2][14] FTY720 (hydrochloride) Product Information. Link

  • Selleck Chemicals. (n.d.). Fingolimod (FTY720) HCl Protocol.[2][9][13] Link

  • Hait, N. C., et al. (2014). Regulation of histone acetylation in the nucleus by sphingosine-1-phosphate. Science, 325(5945), 1254-1257. (Demonstrates nuclear SphK2 role). Link

Sources

Method

Application Note: A Robust HPLC Method for the Quantification of 2-amino-2-(4-nonylphenethyl)propane-1,3-diol

Abstract This application note details a robust, sensitive, and specific reversed-phase high-performance liquid chromatography (RP-HPLC) method for the detection and quantification of 2-amino-2-(4-nonylphenethyl)propane-...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, sensitive, and specific reversed-phase high-performance liquid chromatography (RP-HPLC) method for the detection and quantification of 2-amino-2-(4-nonylphenethyl)propane-1,3-diol. The methodology is tailored for researchers, scientists, and drug development professionals requiring accurate analysis of this amphiphilic compound. The protocol has been developed based on established principles for analogous molecules, ensuring scientific integrity and transferability. All validation parameters are defined in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction

2-amino-2-(4-nonylphenethyl)propane-1,3-diol is a unique molecule possessing both a polar aminodiol head and a large, non-polar nonylphenethyl tail. This amphiphilic nature presents distinct challenges for chromatographic analysis, including potential for poor peak shape and complex retention behavior. The structural similarity to Fingolimod (2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol), a known immunosuppressive agent, suggests its potential significance in pharmaceutical research and necessitates a reliable analytical method for its characterization and quantification.[4]

This guide provides a comprehensive framework for HPLC method development, explaining the scientific rationale behind the selection of stationary phase, mobile phase, and detection parameters. It offers a step-by-step protocol for analysis and method validation.

Physicochemical Properties & Chromatographic Strategy

A successful HPLC method development process begins with an understanding of the analyte's chemistry.[5][6]

  • Structure: The molecule combines a hydrophilic aminodiol group with a lipophilic tail (LogP estimated to be > 4.0, similar to Fingolimod's LogKow of 3.72).[7] This amphiphilicity is the primary driver of the chromatographic strategy.

  • Ionization: The primary amine has a basic pKa, estimated to be around 8.1 (similar to Fingolimod), making it protonated and positively charged at acidic pH.[7][8] The diol groups are weakly acidic with a high pKa (~12.2) and are neutral under typical RP-HPLC conditions.[7][8]

  • Detection: The phenethyl group contains a phenyl ring, which acts as a chromophore, allowing for UV detection. Wavelengths between 195-220 nm are expected to provide high sensitivity, with a secondary, weaker absorbance around 260 nm.[9][10]

Based on these properties, a Reversed-Phase HPLC (RP-HPLC) approach is the most suitable.[10] The long nonyl chain will provide strong retention on a hydrophobic stationary phase (like C8 or C18). To ensure good peak shape and prevent tailing caused by the interaction of the protonated amine with residual silanols on the silica backbone, the mobile phase pH must be controlled.[5][11] An acidic mobile phase (pH ~3.0) will ensure the analyte is in a single, protonated state, promoting sharp, symmetrical peaks.[9][12]

Experimental Workflow and Protocol

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector is required.[13]

  • Column: A C8 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point. The slightly lower hydrophobicity of a C8 compared to a C18 can offer better peak shape for basic compounds.[12][14]

  • Chemicals: HPLC-grade acetonitrile, methanol, potassium dihydrogen phosphate, and phosphoric acid are necessary. High-purity water (Milli-Q or equivalent) should be used throughout.

  • Reference Standard: A well-characterized reference standard of 2-amino-2-(4-nonylphenethyl)propane-1,3-diol is required for quantification.

Detailed Protocol

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous Buffer): Prepare a 50 mM potassium dihydrogen phosphate (KH₂PO₄) solution. To do this, dissolve 6.8 g of KH₂PO₄ in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 using dilute phosphoric acid. Filter the buffer through a 0.45 µm membrane filter.[9][12]

  • Mobile Phase B (Organic): Use HPLC-grade acetonitrile.[12]

  • Diluent: A mixture of acetonitrile and water (1:1 v/v) is recommended as the diluent for preparing standards and samples.[14]

Step 2: Standard Solution Preparation

  • Stock Solution (500 µg/mL): Accurately weigh 5 mg of the reference standard and transfer it to a 10 mL volumetric flask. Add approximately 7 mL of diluent, sonicate for 15-20 minutes to ensure complete dissolution, and then dilute to the mark with the diluent.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations across the desired linear range (e.g., 1-100 µg/mL).[12]

Step 3: Sample Preparation (from a hypothetical dosage form)

  • Weigh and mix the contents of ten capsules to ensure homogeneity.[12]

  • Transfer an amount of powder equivalent to a single dose into a 10 mL volumetric flask.

  • Add approximately 8 mL of methanol and sonicate for 20 minutes to extract the analyte.[12]

  • Dilute to volume with methanol and filter the solution through a 0.45 µm syringe filter.

  • Further dilute the filtered solution with the mobile phase to a final concentration within the calibration range.[12]

Step 4: Chromatographic Conditions The following table summarizes the optimized HPLC conditions derived from methods for analogous compounds.

ParameterRecommended ConditionRationale
Column C8, 250 mm x 4.6 mm, 5 µmProvides good retention and peak shape for basic, lipophilic compounds.[12][14]
Mobile Phase A: 50 mM KH₂PO₄, pH 3.0B: AcetonitrileAcidic pH ensures consistent protonation of the amine, minimizing peak tailing.[5][9]
Elution Mode IsocraticA starting ratio of 45:55 (A:B) is recommended for simplicity and robustness.[12]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temp. 30 °CControlled temperature ensures retention time reproducibility.
Detection UV at 220 nmProvides high sensitivity based on the phenethyl chromophore.[9]
Injection Vol. 20 µLStandard volume for analytical HPLC.
Method Development and Optimization Workflow

The process of arriving at the final method involves systematic optimization. The following diagram illustrates the logical flow.

HPLC_Method_Development cluster_0 Phase 1: Initial Scoping cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start Define Analytical Target: 2-amino-2-(4-nonylphenethyl) propane-1,3-diol Scout Scouting Gradient Run (e.g., 5-95% Acetonitrile) on C18 and C8 columns Start->Scout Analyte Chemistry (Amphiphilic, Basic) Optimize Optimize Mobile Phase - Adjust % Acetonitrile for k' (2-10) - Buffer pH (2.5-3.5) for peak shape - Test ion-pair reagent if tailing persists Scout->Optimize Select best column Conditions Finalize Conditions - Isocratic vs. Gradient - Flow Rate & Temperature Optimize->Conditions Refine parameters Validate Method Validation (ICH Q2) - Specificity, Linearity, Accuracy - Precision, Robustness, LOQ/LOD Conditions->Validate Lock method End Final Validated HPLC Method Validate->End Method Ready for Routine Use

Caption: Workflow for HPLC Method Development and Validation.

Method Validation Protocol

The developed method must be validated to ensure it is suitable for its intended purpose, following ICH Q2(R1) guidelines.[1][3][15]

Validation Parameters and Acceptance Criteria

The following table outlines the key validation experiments and their typical acceptance criteria for a quantitative impurity or assay method.[16]

Validation ParameterExperimental ProtocolAcceptance Criteria
Specificity Analyze blank (diluent), placebo, and analyte spiked with known impurities/degradants.Peak for the analyte is pure and resolved from all other components (Resolution > 1.5).[9]
Linearity Analyze at least five concentrations across the range (e.g., 1-100 µg/mL).[3]Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by linearity, accuracy, and precision data.Typically 80-120% of the test concentration for an assay.[15]
Accuracy Analyze triplicate samples at three concentrations (e.g., 80%, 100%, 120%) by spiking into a placebo.[16]Percent recovery should be within 98.0% - 102.0%.[16]
Precision Repeatability: Six replicate injections of the 100% standard.Intermediate: Repeat on a different day with a different analyst.Relative Standard Deviation (RSD) should be ≤ 2.0%.[14][16]
Limit of Quantitation (LOQ) Determined by signal-to-noise ratio (S/N ≈ 10) or standard deviation of the response and the slope.The analyte can be quantified with acceptable precision and accuracy.
Limit of Detection (LOD) Determined by signal-to-noise ratio (S/N ≈ 3).The analyte can be reliably detected.
Robustness Intentionally vary method parameters (e.g., pH ±0.2, column temp ±5°C, flow rate ±10%, mobile phase composition ±2%).System suitability parameters remain within limits; no significant impact on results.
System Suitability

Before each analytical run, a system suitability test must be performed by injecting a standard solution (e.g., five replicates). This ensures the chromatographic system is performing adequately.[15]

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0[9]
Theoretical Plates (N) N ≥ 3000[9]
RSD of Peak Areas ≤ 2.0%

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the development and validation of an RP-HPLC method for the analysis of 2-amino-2-(4-nonylphenethyl)propane-1,3-diol. By leveraging established chromatographic principles and drawing from methodologies for the structurally analogous compound Fingolimod, this guide offers a robust starting point for researchers. The detailed steps for method development, optimization, and validation in accordance with ICH guidelines ensure that the resulting data will be accurate, reliable, and suitable for regulatory scrutiny.

References

  • A Stability-Indicating HPLC Method for the Determination of Fingolimod in Pharmaceutical Dosage Forms. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF FINGOLIMOD IN PHARMACEUTICAL DOSAGE FORM. (n.d.). GLOBAL JOURNAL FOR RESEARCH ANALYSIS. Retrieved March 7, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA. Retrieved March 7, 2026, from [Link]

  • Method Development and Validation for Fingolimod by HPLC/UV in Immediate-Release Oral Capsule and Study the Effect of Excipients on Solubility and Dissolution Behavior. (2016, January 28). MedCrave online. Retrieved March 7, 2026, from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved March 7, 2026, from [Link]

  • Stability indicating HPLC method for the quantification of fingolimog hydrochloride and its related substances. (2011, March 17). Der Pharma Chemica. Retrieved March 7, 2026, from [Link]

  • ICH HARMONISED TRIPARTITE GUIDELINE: VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). (2005, November). ICH. Retrieved March 7, 2026, from [Link]

  • ICH Q2(R1) Analytical Method Validation. (n.d.). Scribd. Retrieved March 7, 2026, from [Link]

  • Protolytic forms of fingolimod and calculated physicochemical parameters. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Top Three HPLC Method Development Tips. (2019, November 1). LCGC International. Retrieved March 7, 2026, from [Link]

  • Strategies for Method Development and Optimization in HPLC. (2024, April 28). Drawell. Retrieved March 7, 2026, from [Link]

  • Fingolimod Properties. (n.d.). EPA. Retrieved March 7, 2026, from [Link]

  • What system is suitable for HPLC of amphiphilic compounds?. (2017, November 22). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Navigating HPLC Method Development: Tips for Success. (2024, January 17). Pharma's Almanac. Retrieved March 7, 2026, from [Link]

  • METHOD DEVELOPMENT ON HPLC. (n.d.). Maharana Pratap P.G. College Hardoi. Retrieved March 7, 2026, from [Link]

  • Public Assessment Report Scientific discussion Fingolimod Denk 0.5 mg, hard capsules. (2021, August 13). Geneesmiddeleninformatiebank. Retrieved March 7, 2026, from [Link]

  • Fingolimod. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

Sources

Application

Dosing regimens for Fingolimod in Experimental Autoimmune Encephalomyelitis (EAE)

Application Note: Optimizing Fingolimod (FTY720) Dosing Regimens in Experimental Autoimmune Encephalomyelitis (EAE) Translational Context & Mechanistic Grounding Fingolimod (FTY720) represents a landmark in neuroimmunolo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimizing Fingolimod (FTY720) Dosing Regimens in Experimental Autoimmune Encephalomyelitis (EAE)

Translational Context & Mechanistic Grounding

Fingolimod (FTY720) represents a landmark in neuroimmunology as the first oral disease-modifying therapy approved for relapsing-remitting multiple sclerosis (RRMS). The successful translation of FTY720 from bench to bedside relied heavily on the Experimental Autoimmune Encephalomyelitis (EAE) model[1][2].

Unlike traditional immunosuppressants that induce cytotoxicity, FTY720 is a sphingosine 1-phosphate (S1P) receptor modulator[3]. It is administered as a prodrug and is phosphorylated in vivo by sphingosine kinase 2 (SphK2) into its active metabolite, FTY720-P[3]. FTY720-P binds to S1P receptor 1 (S1PR1), inducing rapid receptor internalization and degradation—a mechanism known as functional antagonism [4]. This prevents lymphocytes from sensing the S1P gradient required to exit secondary lymphoid organs, effectively trapping encephalitogenic Th1 and Th17 cells and preventing their infiltration into the central nervous system (CNS)[5][6]. Furthermore, FTY720 crosses the blood-brain barrier (BBB) to directly modulate S1PR1 on CNS astrocytes, a mechanism that is strictly required for its full in vivo efficacy[4].

Mechanism FTY Fingolimod (FTY720) Prodrug SphK2 Sphingosine Kinase 2 (In Vivo Phosphorylation) FTY->SphK2 FTYP FTY720-Phosphate (Active Metabolite) SphK2->FTYP S1PR1 S1P Receptor 1 (S1PR1) Internalization & Degradation FTYP->S1PR1 Functional Antagonism Lymph Secondary Lymphoid Organs (Lymphocyte Trapping) S1PR1->Lymph Blocks Egress Astro CNS Astrocytes (Direct Neuroprotection) S1PR1->Astro Crosses BBB EAE Amelioration of EAE (Reduced Neuroinflammation) Lymph->EAE Reduced Th1/Th17 CNS Infiltration Astro->EAE Decreased Astrogliosis

Caption: Fingolimod (FTY720) mechanism of action via S1PR1 functional antagonism in EAE.

Pharmacokinetics and Dose Translation (The "Why" Behind the Dose)

A common pitfall in preclinical drug development is selecting arbitrary doses. In mice, the lowest effective dose of FTY720 that completely prevents EAE development is 0.1 mg/kg[3][7]. Using the Body Surface Area (BSA) conversion factor (0.08 for mice), a 0.1 mg/kg murine dose translates to approximately 0.008 mg/kg in humans, which aligns perfectly with the approved human dose of 0.5 mg daily for a 60 kg patient[1].

Maximal therapeutic efficacy in rodents is typically achieved at 0.3 mg/kg [8]. At this dose, FTY720 levels in the plasma and cerebrospinal fluid (CSF) closely mirror the pharmacokinetic exposure seen in humans. However, researchers studying the direct neuroprotective effects of FTY720 on astrocytes and microglia often utilize supratherapeutic doses (3.0 to 10.0 mg/kg ) to force high CNS penetrance and isolate glial mechanisms from peripheral immune effects[4][9].

Quantitative Dosing Parameters

The following table synthesizes the established dosing regimens for FTY720 in murine EAE models based on experimental objectives:

Dosing RegimenDose Range (mg/kg)RouteTimingPrimary Experimental Utility
Prophylactic 0.1 – 1.0p.o.Day 0 to EndpointComplete prevention of clinical EAE; evaluating early immune priming and lymph node trapping[3][7].
Therapeutic (Standard) 0.3 – 1.0p.o.Post-onset (Day 12-15)Reversing established paralysis; mimicking human clinical application and reducing Th1/Th17 CNS infiltrates[6][8].
Therapeutic (High-Dose) 3.0 – 10.0p.o. / i.p.Post-onsetForcing high CNS penetrance to study direct astrocyte/microglia modulation and axonal protection via DTI[4][9].

Validated Experimental Protocols

To ensure rigorous reproducibility, the following protocol integrates a self-validating checkpoint. While intraperitoneal (i.p.) injection is viable[10], oral gavage (p.o.) is strongly recommended to accurately model the human route of administration and engage first-pass metabolism[2][5].

Workflow D0 Day 0 MOG35-55 + CFA PTX Injection D2 Day 2 PTX Booster D0->D2 Proph Prophylactic Dosing (0.1 - 1.0 mg/kg p.o. daily) Starts Day 0 D0->Proph D10 Day 10-14 Onset of Motor Deficits (Score ≥ 1.0) D2->D10 Thera Therapeutic Dosing (0.3 - 3.0 mg/kg p.o. daily) Starts Day 15 D10->Thera End Day 30+ Endpoint Analysis (Histology, Flow Cytometry) Proph->End Thera->End

Caption: Prophylactic vs. Therapeutic FTY720 dosing regimens in the MOG35-55 EAE mouse model.

Step-by-Step Methodology

Step 1: Drug Formulation

  • Weigh FTY720 (Fingolimod hydrochloride) powder. FTY720 is highly water-soluble.

  • Dissolve in sterile distilled water or 0.9% saline to create a stock solution. For a standard 0.3 mg/kg dose in a 20g mouse, prepare a working concentration of 0.03 mg/mL (assuming a 200 µL gavage volume).

  • Store aliquots at -20°C. Thaw fresh daily; avoid repeated freeze-thaw cycles.

Step 2: EAE Induction (C57BL/6 Mice)

  • On Day 0, inject mice subcutaneously with 200 µg of MOG35-55 peptide emulsified in Complete Freund's Adjuvant (CFA) containing 4-5 mg/mL Mycobacterium tuberculosis H37Ra.

  • Administer 200 ng of Pertussis Toxin (PTX) intraperitoneally on Day 0 and Day 2 to permeabilize the BBB.

  • Monitor daily weights and clinical scores (0 = normal, 1 = limp tail, 2 = hindlimb weakness, 3 = partial hindlimb paralysis, 4 = complete hindlimb paralysis, 5 = moribund).

Step 3: Dosing Execution

  • For Prophylactic Studies: Begin daily oral gavage of FTY720 (0.1 - 1.0 mg/kg) on Day 0[3][7].

  • For Therapeutic Studies: Begin daily oral gavage of FTY720 (0.3 - 3.0 mg/kg) only after mice reach a clinical score of ≥ 1.0 (typically Day 12-15)[4].

Step 4: The Self-Validating System (Critical Checkpoint) Because FTY720 acts by sequestering lymphocytes, its systemic bioavailability and target engagement can be definitively proven without sacrificing the animal.

  • At 24 to 48 hours post-initial dose, perform a submandibular bleed (approx. 50 µL) on a subset of vehicle and FTY720-treated mice.

  • Analyze Peripheral Blood Lymphocytes (PBLs) via flow cytometry (staining for CD3+ T cells).

  • Validation Criteria: A successful FTY720 administration will result in a >70% reduction in circulating PBLs compared to vehicle controls[4]. If lymphopenia is not observed, halt the experiment and troubleshoot the formulation or gavage technique.

Causality & Troubleshooting Insights

  • The Rebound Effect (Recrudescence): FTY720 does not induce apoptosis in T cells; it merely traps them in the lymph nodes[11]. If daily dosing is interrupted or discontinued prematurely, researchers will observe a rapid and severe rebound of clinical EAE scores within days as the sequestered encephalitogenic cells synchronously egress into circulation[11].

  • Interferon-β Comparisons: When benchmarking novel therapeutics, FTY720 is an excellent positive control. Studies have shown that oral FTY720 (0.03 to 1 mg/kg) is significantly more efficacious at inhibiting EAE relapse and progression than subcutaneous recombinant mouse IFN-β[6].

References

  • FTY720, sphingosine 1-phosphate receptor modulator, ameliorates experimental autoimmune encephalomyelitis by inhibition of T cell infiltration - PubMed. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsCOPDuWdMcp0Y2_fs4e8oMIbPaPXuuoJW7hjgJKSW83AdnegnwGbIDOsoUHwTRNgfeAU-mraNkJMRoinco4A_ml2y0rzDu_8ihtdotNokClwWyjPdIj08nVPD_1pFNWhx3t8=]
  • Sphingosine 1-Phosphate Receptor 1 as a Useful Target for Treatment of Multiple Sclerosis. mdpi.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcY_-QEaFitAMvQcNmjo06-ps85m8tshHQFFN1RjbsotUhMzAbpOJg02HymAGoTqVa8_lIkGKiRx4yGVojnwVFW8VZJhZJ80EwLvKc-Ux2ubf7k5O-DvAgph5JD_9amIU=]
  • FTY720, Sphingosine 1-Phosphate Receptor Modulator, Ameliorates Experimental Autoimmune Encephalomyelitis by Inhibition of T Cel. ustc.edu.cn.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZAcr30tJL4C6LdJGlsVPkXU8f7bxAai-lo1aM7nGODVzjPVXA49yZ_qhPvZ6yTEASkJjqgpk_7RIx1sUquo4qE5SFcTAliqjs1gSoZucd2IYRDhvibBnxex_6dCJL2cs=]
  • Fingolimod Reduces Neuropathic Pain Behaviors in a Mouse Model of Multiple Sclerosis by a Sphingosine-1 Phosphate Receptor 1-Dependent Inhibition of Central Sensitization in the Dorsal Horn - PMC. nih.gov.[https://vertexaisearch.cloud.google.
  • Diffusion tensor imaging detects treatment effects of FTY720 in experimental autoimmune encephalomyelitis mice - PubMed Central. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFA4quDd4Bd5HYtSNA6Pg8gpTaNwHTiSafw-Bg7ObF3tDXRA13fM7Au71P4Qt-ThUbo8eF2PkIWKul19axUYdxfGBAI0A2FHDKb82mIdEjTISuh3sOxoNf3j4-tqCNZJTgKuro36qflEh0HQ==]
  • Fingolimod (FTY720), sphingosine 1-phosphate receptor modulator, shows superior efficacy as compared with interferon-β in mouse experimental autoimmune encephalomyelitis - PubMed. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETOwDVcXtJXaEGys3acR5ckedwt-ngaxwCGf_glH-muNjKbXHmuCstaXBvtg409LFVpmdsMq65HvfexJevn8-siaVDZVYBsGuFfh4WspxgWcf1EqxTFC8JXwlwqPHgBLzbtF0=]
  • Fingolimod (FTY720): discovery and development of an oral drug to treat multiple sclerosis. uoa.gr.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSuznuMyuuTWChhd6yfDNvh_0dR3lRebfBo73mUOclvflo64BoFFVux5dPfzwh-ovVxJ7OQyxgb71bMAtaEb3AWRGAXHx8AvxxRysHUktkxicuFrdtOUEifpz7zXnY3IMi8WyeCjLQKdK1zUMCQZKKBLLLVmIQAdTeEKMueg1Z8g8a0BzrsUJhaGxkcEgS5IHuKIrV3NKXsEWhn4jCMgX26cJzqjq1pJStDpp5KoxqUsaY6SCXc0e2T7zP8hp6QOqSKJ7yGwqxMFs=]
  • Therapeutic administration of FTY720 (0.3 mg/kg p.o.) improves EAE but... - ResearchGate. researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1zoF7io18F9OyS2SO6C2okTKq0WoK0P1UOO-OnjiDHisq84Kpn6rlOyUxWoEJQ5t5EtUgDOPWKrPn9Bgs2sO4gYjvDoXYS6NQZQnpJ9wEJaY8njAeIHPUGA33V4QkqShx19PU5Fix3Hx5DKaa1DUWpi8PzHgM34djjle2QF4JFgfPRHFeJNvT3-caAzhAGLx1w7CkfShXUAoRs280Cg6ke2F8xLF6k5epjA3UT0mhF0VbZZ_Zv3Cl8x2t0NkRBZdK]
  • FTY720 (fingolimod) efficacy in an animal model of multiple sclerosis requires astrocyte sphingosine 1-phosphate receptor 1 (S1P1) modulation | PNAS. pnas.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_1C_9dPBlQMfjiAG8zs2JrnjzeHwIn_A9J9Tn79m5LQFEYusf7swEko4Y1nuSKdKT374IpoqhXd04kLDn0eSnqQWahwUb6Gz0SH-UTpu4JMDGAA64ueMB48A7YbfE5GUpo8Jp41pOaYef]
  • Therapeutic dosing of FTY720 (Fingolimod) prevents cell infiltrate, rapidly suppresses ocular inflammation and maintains blood-ocular barrier - PMC. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUOeK-_axRpX1eBXT6NRO0j5xqR8po4GzM2PZJvj2go3vRVgJ5WapGzb9cfubUgGgXHFQlpMDHqPMynJTAW0VEx1qRVI_rpFoEtgvYRCcdatu3W1jS_iQjnBBX4hQUxa36pm6Mfq-GvrloPw==]
  • Using an animal model to predict the effective human dose for oral multiple sclerosis drugs. escholarship.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyFYzI_zMTGGg7VajON4RQ2QciGEjrubWr37XbCn5640cr76kfTc5pbySxLEOiEOdTsoYO471soU59RnKCsB4kWSa1d4takEsf8FSSroslKitRJIqN8392oe4JJOL1HDSmB4U=]
  • Development of oral agent in the treatment of multiple sclerosis: how the first available oral therapy, fingolimod will change. dovepress.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkTKlvbU91xI7yBBcEkPmI6w6BQLadPzzHrlWnxqRPpYhCWzY1BKwrVHnb6v4EKDxS1NE1uZVqIISPdHFWHiGPUWswrp7A_KB0t3pjzGAi-cA6yhBbJ-v82YJnQQ8Vn6rQeyYXHDDYeaBO]

Sources

Method

Technical Guide: Solubilization Strategies for 2-amino-2-(4-nonylphenethyl)propane-1,3-diol

Abstract This technical guide provides validated protocols for solubilizing 2-amino-2-(4-nonylphenethyl)propane-1,3-diol , a structural homolog of the sphingosine 1-phosphate (S1P) receptor modulator Fingolimod (FTY720)...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides validated protocols for solubilizing 2-amino-2-(4-nonylphenethyl)propane-1,3-diol , a structural homolog of the sphingosine 1-phosphate (S1P) receptor modulator Fingolimod (FTY720) . Due to the presence of a nonyl (C9) alkyl chain, this compound exhibits slightly higher lipophilicity than its octyl (C8) parent compound, Fingolimod. This guide contrasts Dimethyl Sulfoxide (DMSO) and Ethanol as primary solvents, detailing stock preparation, storage stability, and critical aqueous dilution techniques to prevent precipitation in biological assays.[1]

Physicochemical Profile & Solubility Logic

Understanding the molecular architecture is the first step to successful solubilization.

  • Compound Identity: 2-amino-2-(4-nonylphenethyl)propane-1,3-diol

  • Structural Class: Sphingosine analog; Amino-diol.

  • Key Feature: The 4-nonylphenethyl tail renders the molecule highly hydrophobic (lipophilic), while the amino-diol head group provides a localized polar region.

  • Solubility Behavior:

    • Amphiphilic Nature: The molecule acts like a lipid. It dissolves well in organic solvents but aggregates or precipitates in water at neutral pH.

    • Salt vs. Free Base:

      • Free Base:[2] Poor water solubility; requires organic solvents.

      • Hydrochloride Salt (HCl): Improved water solubility but still prone to precipitation in high-salt buffers (e.g., PBS) due to the common ion effect and pH changes.

Comparative Solvent Analysis
FeatureDMSO (Dimethyl Sulfoxide) Ethanol (Absolute)
Solubility Limit High (>100 mg/mL)High (>100 mg/mL)
Volatility Non-volatile (Boiling Point: 189°C)Volatile (Boiling Point: 78°C)
Freezing Point 19°C (Solidifies in fridge)-114°C (Liquid in freezer)
Cell Toxicity Toxic > 0.1% - 0.5% (v/v)Toxic > 1.0% - 2.0% (v/v)
Primary Use In Vitro / Cell Culture (Stable stocks)In Vivo / Formulation (Evaporable)
Storage Stability Excellent (Hygroscopic - keep dry)Good (Evaporation risk)

Decision Framework: Solvent Selection

Use the following logic flow to determine the appropriate solvent for your specific application.

SolventSelection Start Select Application InVitro In Vitro / Cell Culture Start->InVitro InVivo In Vivo / Animal Studies Start->InVivo Chemistry Analytical / Chemical Use Start->Chemistry DMSO_Route Use DMSO Stock (High Stability) InVitro->DMSO_Route Preferred EtOH_Route Use Ethanol Stock (Evaporable) InVivo->EtOH_Route Preferred Chemistry->DMSO_Route NMR/Storage Check_Conc Final Solvent Conc. < 0.1%? DMSO_Route->Check_Conc Proceed Proceed Check_Conc->Proceed Yes Dilute Stock Further Dilute Stock Further Check_Conc->Dilute Stock Further No

Figure 1: Decision tree for selecting DMSO vs. Ethanol based on downstream experimental requirements.

Experimental Protocols

Protocol A: Preparation of Stock Solution in DMSO (Preferred for In Vitro)

Target Concentration: 10 mM – 50 mM Best For: Long-term storage, cell culture assays.

  • Calculate Mass: Determine the mass required using the formula:

    
    .
    
    • Note: Ensure you use the correct Molecular Weight (MW). If using the HCl salt, the MW will be approx. 36.5 g/mol higher than the free base.

  • Weighing: Weigh the powder into a sterile, polypropylene microcentrifuge tube or glass vial.

    • Critical: Avoid polystyrene tubes as DMSO can degrade them.

  • Solubilization: Add high-grade, anhydrous DMSO (Cell Culture Grade).

  • Mixing: Vortex vigorously for 30–60 seconds. The solution should be clear and colorless.

    • Troubleshooting: If particles persist, warm the solution to 37°C in a water bath for 5 minutes or sonicate briefly.

  • Sterilization (Optional): If required for cell culture, filter through a 0.22 µm PTFE or Nylon syringe filter. Do not use Cellulose Acetate (DMSO dissolves it).

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for >6 months) or -80°C (stable for >1 year).

Protocol B: Preparation of Stock Solution in Ethanol

Target Concentration: 10 mM – 50 mM Best For: In vivo formulation, liposome preparation, or assays sensitive to DMSO.

  • Solvent Choice: Use Absolute Ethanol (200 proof, anhydrous).

  • Solubilization: Add ethanol to the weighed powder.

  • Mixing: Vortex or sonicate. Ethanol stocks may require slightly more sonication than DMSO due to lower polarity.

  • Storage: Store in glass vials with Teflon-lined caps at -20°C.

    • Warning: Ethanol evaporates even at low temperatures if the seal is not airtight, altering the concentration over time. Parafilm the cap.[3]

Protocol C: Aqueous Dilution (The "Crash-Out" Prevention)

Challenge: The nonyl chain makes this compound prone to rapid precipitation when introduced to aqueous buffers (PBS, Media).

  • Pre-warm Media: Warm your culture media or buffer to 37°C.

  • Stepwise Dilution (Intermediate):

    • Do not add the 50 mM stock directly to the cell plate.

    • Prepare a 100x or 1000x intermediate dilution in the culture medium or a carrier buffer (e.g., PBS + 0.1% BSA).

    • Example: Dilute 1 µL of 10 mM Stock into 999 µL of media to get 10 µM.

  • Rapid Dispersion:

    • Pipette the organic stock directly into the liquid (submerged tip) while vortexing or swirling the buffer.

    • Do not pipette onto the side of the tube.

  • Visual Check: Inspect for turbidity (cloudiness). If cloudy, the compound has precipitated and will not be bioavailable.

    • Solution: Use a carrier protein like Fatty Acid-Free BSA (0.1% - 0.5%) in the buffer to bind and solubilize the lipid tail.

Troubleshooting & Stability

ObservationProbable CauseCorrective Action
Cloudiness upon dilution Rapid precipitation ("Crashing out").Use an intermediate dilution step; Add 0.1% BSA to the aqueous buffer; Vortex immediately upon addition.
Crystals in DMSO stock (frozen) DMSO freezes at 19°C.Thaw completely at 37°C and vortex before use. Ensure no crystals remain before pipetting.
Concentration drift (Ethanol) Solvent evaporation.[4]Use glass vials with tight seals; Mark fluid level on the vial before freezing to check for volume loss.
Yellowing of stock Oxidation.Discard. Store future stocks under nitrogen/argon gas and protect from light.

References

  • BenchChem. (2025).[1][5] Preparation of Fingolimod (FTY720) Stock Solution for Cell Culture. Retrieved from

  • Cayman Chemical. (2025).[6] Fingolimod (hydrochloride) Product Information & Solubility. Retrieved from

  • MedChemExpress. (2025). Fingolimod Hydrochloride Solubility and Reconstitution. Retrieved from

  • National Institutes of Health (NIH). (2020). The Immunosuppressant Fingolimod (FTY720) for the Treatment of Mechanical Force-Induced Abnormal Scars. PMC7834789. Retrieved from

  • Sigma-Aldrich. (2025). 2-Amino-2-(4-octylphenethyl)propane-1,3-diol Safety & Handling. Retrieved from

Sources

Application

Application Note: Protocol for Phosphorylated FTY720 (Fingolimod-P) Quantification in Plasma

Abstract & Strategic Overview Fingolimod (FTY720, Gilenya) represents a unique class of sphingosine-1-phosphate (S1P) receptor modulators.[1] It is a prodrug that requires in vivo phosphorylation by sphingosine kinase 2...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

Fingolimod (FTY720, Gilenya) represents a unique class of sphingosine-1-phosphate (S1P) receptor modulators.[1] It is a prodrug that requires in vivo phosphorylation by sphingosine kinase 2 (SphK2) to form the active moiety, fingolimod-phosphate (FTY720-P) .[2]

Quantifying FTY720-P presents a distinct bioanalytical challenge compared to its lipophilic parent. FTY720-P is zwitterionic, highly polar, and susceptible to enzymatic dephosphorylation in plasma. Furthermore, a critical analytical artifact—in-source fragmentation —can cause FTY720-P to mimic the parent drug during mass spectrometry, potentially invalidating pharmacokinetic data.

This protocol details a robust, validated LC-MS/MS workflow designed to:

  • Stabilize the phosphate group during extraction.

  • Chromatographically separate the parent and metabolite to prevent cross-talk.

  • Quantify both species with high precision using protein precipitation (PPT).

Biological Mechanism & Analytical Context

Understanding the metabolism is crucial for designing the extraction. FTY720 mimics sphingosine.[2][3][4][5] Once phosphorylated, FTY720-P binds to S1P receptors (S1PR1, 3, 4,[1][2] 5) on lymphocytes, inducing receptor internalization and preventing lymphocyte egress from lymph nodes.[2]

Metabolic Pathway Diagram

FTY720_Pathway FTY720 FTY720 (Fingolimod - Prodrug) SphK2 Sphingosine Kinase 2 (In Vivo Activation) FTY720->SphK2 FTY720P FTY720-Phosphate (Active Metabolite) SphK2->FTY720P Phosphorylation Phosphatases Lipid Phosphatases (Reversible Dephosphorylation) FTY720P->Phosphatases S1PR S1P Receptors (Lymphocyte Sequestration) FTY720P->S1PR High Affinity Binding Phosphatases->FTY720 Recycling

Caption: The reversible phosphorylation cycle of Fingolimod. Sample handling must inhibit phosphatase activity to prevent ex vivo conversion of FTY720-P back to FTY720.

Methodological Strategy

The "In-Source Fragmentation" Trap

In electrospray ionization (ESI), fragile phosphate groups often detach in the source before the first quadrupole (Q1).

  • Scenario: FTY720-P (m/z 388) loses H₃PO₄ in the source to become m/z 308.

  • Result: If FTY720 (m/z 308) and FTY720-P co-elute, the fragmented metabolite signal will be indistinguishable from the actual parent drug, falsely elevating FTY720 quantification.

  • Solution: Chromatographic Baseline Separation is Mandatory. You cannot rely on MS selectivity alone.

Sample Preparation: Protein Precipitation (PPT)

While Solid Phase Extraction (SPE) is cleaner, PPT is preferred here for two reasons:

  • Amphiphilic Recovery: PPT using acidified organic solvent effectively recovers both the lipophilic parent and the polar zwitterion.

  • Throughput: It minimizes processing time, reducing the window for enzymatic dephosphorylation.

Detailed Protocol

Materials & Reagents
  • Matrix: Human Plasma (K2-EDTA). Note: EDTA is preferred over Heparin as it inhibits some metallo-phosphatases.

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water.

  • Additives: Formic Acid (FA), Ammonium Formate (AmForm).

  • Standards:

    • Analyte: FTY720-Phosphate (CAS: 402615-91-2).

    • Internal Standard (IS): FTY720-P-d4 (Deuterated active metabolite).

    • Note: Using FTY720-d4 (parent IS) to quantify the phosphate is acceptable but less rigorous due to differences in matrix effects.

Analytical Workflow Diagram

Workflow cluster_prep Sample Preparation (4°C) cluster_analysis LC-MS/MS Analysis Sample 50 µL Plasma (EDTA) IS_Add Add 10 µL IS (FTY720-P-d4) Sample->IS_Add PPT Add 200 µL Precipitation Solvent (MeOH:ACN 50:50 + 0.1% FA) IS_Add->PPT Vortex Vortex (2 min) & Centrifuge (4000g, 10 min, 4°C) PPT->Vortex Supernatant Transfer 150 µL Supernatant Vortex->Supernatant Injection Inject 5 µL Supernatant->Injection Separation C18 Column Separation (Critical: Retain Polar FTY720-P) Injection->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection

Caption: Step-by-step extraction workflow emphasizing acidification during precipitation to stabilize the phosphate group.

Step-by-Step Procedure
  • Thawing: Thaw plasma samples on wet ice. Never thaw in a water bath (phosphatase risk).

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube or 96-well plate.

  • Internal Standard: Add 10 µL of Working IS Solution (50 ng/mL FTY720-P-d4 in 50% MeOH). Vortex gently.

  • Precipitation: Add 200 µL of cold Precipitation Solvent (MeOH:ACN 50:50 v/v containing 0.1% Formic Acid).

    • Why Acid? Acidification suppresses the ionization of the phosphate group (

      
      ), keeping it in a neutral/zwitterionic state that improves solubility in organic solvent and prevents binding to glass surfaces.
      
  • Agitation: Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 4,000 x g for 10 minutes at 4°C .

  • Transfer: Transfer 150 µL of the clear supernatant to a clean HPLC vial/plate.

  • Dilution (Optional): If peak shape is poor due to high solvent strength, dilute the supernatant 1:1 with 0.1% Formic Acid in water before injection.

LC-MS/MS Conditions

Chromatography[2][6]
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

  • Guard Column: Essential to protect against phospholipids from PPT.

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid + 2mM Ammonium Formate.

    • Note: Ammonium formate aids in reproducible ionization of the phosphate species.

Gradient Table:

Time (min)Flow (mL/min)%A (Water)%B (ACN)Phase Description
0.000.407030Loading: Low organic to retain polar FTY720-P
0.500.407030Isocratic hold
3.000.40595Ramp to elute lipophilic FTY720
4.000.40595Wash
4.100.407030Re-equilibration
5.500.407030End
Mass Spectrometry (ESI+)

Operate in Positive Electrospray Ionization (ESI+) mode.

MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)Type
FTY720-P 388.2255.23025Quantifier
FTY720-P 388.260.03045Qualifier (Phosphate head)
FTY720 308.3255.32822Parent Drug
FTY720-P-d4 392.2259.23025Internal Standard

Note: The transition 388.2 -> 255.2 corresponds to the loss of the phosphate group plus the elimination of water/alkyl chain elements. The 255 fragment is a stable tropylium-like ion common to both species.

Validation & Critical Control Points

System Suitability Test (SST) - The "Crosstalk Check"

Before every run, you must validate the separation of Parent and Metabolite.

  • Inject a high concentration standard of only FTY720-P (e.g., 100 ng/mL).

  • Monitor the FTY720 channel (308 -> 255) .

  • Pass Criteria: You will likely see a peak in the FTY720 channel due to in-source fragmentation. However , this peak must elute at the FTY720-P retention time (e.g., 1.2 min), distinct from the FTY720 retention time (e.g., 2.8 min).

  • If the peaks overlap, do not proceed . Adjust the gradient (start with lower %B) to improve separation.

Carryover Mitigation

FTY720 is highly lipophilic and "sticky."

  • Needle Wash: Use a strong organic wash (e.g., ACN:IPA:Acetone:Water 40:40:10:10 + 0.1% FA).

  • Blank Injection: Always inject a double blank after the highest standard (ULOQ) to verify carryover is < 20% of LLOQ.

Stability[7]
  • Benchtop: FTY720-P is unstable in whole blood at room temperature (dephosphorylation). Spin down blood to plasma within 30 minutes of collection.

  • Freeze/Thaw: Limit to 3 cycles.

References

  • Kovarik, J. M., et al. (2004). "Pharmacokinetics and pharmacodynamics of FTY720 in renal transplant patients." Transplantation.

  • Salm, P., et al. (2006). "Liquid chromatography-tandem mass spectrometric method for the simultaneous quantification of FTY720 and its phosphate metabolite in human plasma." Journal of Chromatography B.

  • Ferri, P., et al. (2022). "A Validated HPLC-MS/MS Method for Quantification of Fingolimod and Fingolimod-Phosphate in Human Plasma." Molecules.

  • Zhu, R., et al. (2014). "Validation of a sensitive LC-MS/MS method for the determination of fingolimod and fingolimod-phosphate in human plasma." Journal of Pharmaceutical and Biomedical Analysis.

  • FDA Center for Drug Evaluation and Research. (2018). "Bioanalytical Method Validation Guidance for Industry."

Sources

Method

Application Note: Administration Routes and Protocols for FTY720 in Murine EAE Models

Executive Summary Fingolimod (FTY720) is a highly efficacious sphingosine 1-phosphate (S1P) receptor modulator utilized extensively as a reference compound in Experimental Autoimmune Encephalomyelitis (EAE), the premier...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fingolimod (FTY720) is a highly efficacious sphingosine 1-phosphate (S1P) receptor modulator utilized extensively as a reference compound in Experimental Autoimmune Encephalomyelitis (EAE), the premier murine model for multiple sclerosis (MS). For researchers and drug development professionals, selecting the optimal administration route for FTY720 is critical. The choice of vehicle, dosing schedule, and delivery method directly impacts the pharmacological readout and can introduce confounding variables such as handling stress. This application note details the mechanistic rationale, comparative quantitative data, and self-validating protocols for administering FTY720 in EAE models.

Mechanistic Rationale

FTY720 is a structural analog of natural sphingosine. To exert its therapeutic effects, it must first undergo rapid in vivo phosphorylation by sphingosine kinase 2 to form the active metabolite, FTY720-phosphate (FTY720-P)[1].

The efficacy of FTY720 in EAE is driven by a dual mechanism of action:

  • Immunological (Peripheral): FTY720-P binds with high affinity to S1P1 receptors on lymphocytes, inducing rapid receptor internalization and degradation. This acts as a functional antagonism, sequestering autoreactive T cells and B cells within secondary lymphoid organs and preventing their egress into the central nervous system (CNS)[1],[2].

  • Non-Immunological (Central): Because FTY720 is highly lipophilic, it crosses the blood-brain barrier. Within the CNS, it modulates S1P1 receptors on astrocytes. Genetic deletion studies in EAE models have proven that the loss of S1P1 signaling on astrocytes via FTY720-P functional antagonism is a primary driver in reducing astrogliosis, demyelination, and axonal loss[3],[4].

FTY720_Pathway FTY FTY720 (Fingolimod) Prodrug SPHK Sphingosine Kinase 2 (In Vivo Phosphorylation) FTY->SPHK FTYP FTY720-Phosphate (Active Metabolite) SPHK->FTYP S1P1_L S1P1 Receptors on Lymphocytes (Internalization & Degradation) FTYP->S1P1_L Downregulates S1P1_A S1P1 Receptors on Astrocytes (Functional Antagonism) FTYP->S1P1_A Antagonizes Egress Inhibition of Lymphocyte Egress from Lymph Nodes S1P1_L->Egress CNS Reduction of Astrogliosis & Demyelination S1P1_A->CNS EAE Amelioration of EAE (Reduced Clinical Scores) Egress->EAE CNS->EAE

FTY720 mechanism of action in EAE via lymphocyte and astrocyte S1P1 modulation.

Experimental Design: Route Selection & Causality

The high oral bioavailability of FTY720 allows for flexible administration. However, the choice between Oral Gavage (PO) and Drinking Water administration requires careful consideration of experimental causality.

  • Oral Gavage (PO): Provides absolute certainty of the dose delivered at a specific time point, which is critical for pharmacokinetic (PK) and acute pharmacodynamic (PD) studies[5],[6]. Causality Note: Daily restraint and gavage induce significant physiological stress in mice. Elevated endogenous glucocorticoids resulting from this stress can artificially suppress EAE clinical scores, potentially confounding the therapeutic readout of the drug[7].

  • Drinking Water: Eliminates handling stress, providing a cleaner baseline for EAE disease progression in control groups. FTY720 is highly water-soluble, making this a stable and effective route for chronic, steady-state dosing[8],[7]. Causality Note: Sick EAE mice (clinical score ≥ 3) may exhibit reduced mobility and consequently drink less water, potentially lowering their daily dose precisely when disease severity peaks.

Quantitative Data: Dosing and Vehicle Summary
Administration RouteTypical Dose RangePreferred VehicleAdvantagesDisadvantages
Oral Gavage (PO) 0.1 – 3.0 mg/kg/dayDistilled H₂O or SalineExact dosing; ideal for PK/PD correlation[3],[6].Induces handling stress; risk of esophageal trauma.
Drinking Water 0.03 – 0.5 mg/kg/dayDistilled H₂OZero handling stress; steady-state plasma levels[8],[7].Dose fluctuates with water intake; sick mice may under-dose.
Intraperitoneal (IP) 0.1 – 1.0 mg/kg/daySalineRapid systemic absorption.Invasive; unnecessary given high oral bioavailability.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in checkpoints ensure that errors in formulation or administration are caught before they compromise the in vivo data.

Protocol A: Preparation of FTY720 Solutions

FTY720 hydrochloride is highly soluble in water and does not require harsh organic solvents like DMSO, which can independently irritate the GI tract.

Materials:

  • FTY720 (Fingolimod HCl) powder (≥98% purity)

  • Sterile distilled water (dH₂O) or 0.9% Saline[7]

  • 0.22 µm syringe filter

Step-by-Step Methodology:

  • Calculation: For a 1 mg/kg dose in a 20 g mouse, the required dose is 20 µg. To deliver this in a standard 200 µL gavage volume, prepare a 0.1 mg/mL stock solution.

  • Dissolution: Weigh the required FTY720 powder and add it to the sterile dH₂O. Vortex for 60 seconds at room temperature.

  • Self-Validation Checkpoint: Hold the tube to a light source. The solution must be completely clear and colorless. Any particulate matter indicates incomplete dissolution or contamination.

  • Sterilization: Pass the solution through a 0.22 µm syringe filter into a sterile, light-protected vial.

  • Storage: Store at 4°C. The aqueous solution is stable for up to 14 days.

Protocol B: Daily Oral Gavage (Therapeutic Paradigm)

This protocol is initiated at disease onset (typically day 10–15 post-immunization when mice reach a clinical score of 1.0)[8],[6].

Step-by-Step Methodology:

  • Weight Assessment: Weigh each mouse daily. Causality: EAE induces weight loss. Gavage volumes must be adjusted daily based on the exact body weight to prevent overdosing.

  • Restraint: Secure the mouse by the scruff, ensuring the head and neck are in a straight, vertical alignment to open the esophagus.

  • Administration: Insert a sterile, reusable stainless steel or disposable plastic gavage needle (20-22 gauge) gently into the mouth, sliding it over the tongue and down the esophagus. Do not force the needle.

  • Delivery: Inject the calculated volume (typically 150–200 µL) smoothly.

  • Self-Validation Checkpoint: Immediately post-gavage, observe the mouse in its home cage for 60 seconds. Normal behavior validates correct esophageal delivery. Gasping, wheezing, or fluid at the nares indicates tracheal aspiration; if this occurs, the animal must be closely monitored or euthanized per IACUC guidelines.

Protocol C: Non-Invasive Drinking Water Administration

Designed to eliminate restraint stress, this protocol is ideal for long-term prophylactic or chronic therapeutic studies[7].

Step-by-Step Methodology:

  • Baseline Calibration (Days -3 to 0): House mice in their experimental cohorts (e.g., 4 mice/cage). Fill graduated water bottles with standard dH₂O. Record the volume consumed per cage over 72 hours to calculate the average daily water intake per mouse (typically 3–5 mL/day).

  • Concentration Calculation:

    • Target Dose: 0.5 mg/kg/day.

    • Average Mouse Weight: 20 g (0.02 kg).

    • Required Daily Dose per Mouse: 0.01 mg.

    • Average Water Intake: 4 mL/day.

    • Required Concentration: 0.01 mg / 4 mL = 0.0025 mg/mL (2.5 µg/mL).

  • Formulation: Dilute the FTY720 stock solution into the drinking water to reach the calculated concentration.

  • Administration: Replace standard water bottles with the FTY720-dosed bottles. Wrap bottles in aluminum foil if vivarium lighting is intense, though FTY720 is generally photostable.

  • Self-Validation Checkpoint: Monitor the graduated water bottles daily. If the fluid level does not drop by the expected volume, check the sipper tube for airlocks or blockages. Conversely, monitor the clinical scores; if a mouse reaches a score of ≥3.5 (hindlimb paralysis), its ability to reach the sipper tube may be compromised, necessitating a switch to IP injection or gavage to maintain the dose.

References

  • Mechanism of Action of Oral Fingolimod (FTY720) in Multiple Sclerosis. PMC - NIH. 1

  • FTY720 (fingolimod) efficacy in an animal model of multiple sclerosis requires astrocyte sphingosine 1-phosphate receptor 1 (S1P1) modulation. PNAS. 3

  • Sphingosine 1-Phosphate Receptor 1 as a Useful Target for Treatment of Multiple Sclerosis. MDPI. 4

  • Identification of a novel mechanism of action of fingolimod (FTY720) on human effector T cell function through TCF-1 upregulation. PMC - NIH. 2

  • Fingolimod (FTY720), sphingosine 1-phosphate receptor modulator, shows superior efficacy as compared with interferon-β in mouse experimental autoimmune encephalomyelitis. BioKB. 5

  • Presynaptic Release-Regulating Sphingosine 1-Phosphate 1/3 Receptors in Cortical Glutamatergic Terminals: Adaptations in EAE Mice and Impact of Therapeutic FTY720. PMC - NIH. 8

  • Fingolimod synergizes with anti-PD-1 radioimmunotherapy in an experimental multiple sclerosis model through enhanced lymph node retention and CD8+ T cell depletion. PMC - NIH. 7

  • Diffusion tensor imaging detects treatment effects of FTY720 in experimental autoimmune encephalomyelitis mice. PMC - NIH. 6

Sources

Application

Application Note: Synthesis and Validation of Deuterated 2-Amino-2-(4-nonylphenethyl)propane-1,3-diol (Fingolimod Nonyl Impurity-d4) Standards

Introduction & Regulatory Context Fingolimod (FTY720) is a first-in-class sphingosine-1-phosphate (S1P) receptor modulator utilized extensively in the treatment of relapsing-remitting multiple sclerosis[1]. During the in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Regulatory Context

Fingolimod (FTY720) is a first-in-class sphingosine-1-phosphate (S1P) receptor modulator utilized extensively in the treatment of relapsing-remitting multiple sclerosis[1]. During the industrial synthesis of the fingolimod active pharmaceutical ingredient (API), variations in the alkyl chain length of the starting materials (e.g., octylbenzene) can lead to the formation of homologous impurities[2]. The nonyl homolog, chemically designated as 2-amino-2-(4-nonylphenethyl)propane-1,3-diol (officially recognized as Fingolimod EP Impurity C, CAS: 746594-44-5), is a critical process-related impurity that must be strictly monitored to ensure drug safety and efficacy[3].

To comply with ICH Q3A(R2) regulatory guidelines for impurity profiling, highly sensitive LC-MS/MS methods are required. The precise quantification of this impurity at trace levels necessitates a stable isotope-labeled (SIL) internal standard to correct for sample matrix effects, ionization suppression, and extraction variability[1]. This application note details the autonomous synthesis, mechanistic rationale, and analytical validation of a d4-labeled nonyl fingolimod standard.

Chemical Rationale & Mechanistic Causality

Isotope Placement Strategy

The selection of the deuteration site is paramount for the stability and analytical utility of the internal standard[4]. Labeling labile protons (such as those on the hydroxyl or amine groups) is highly ineffective due to rapid hydrogen-deuterium exchange (HDX) in protic solvents or LC mobile phases. Therefore, deuterium must be incorporated into the stable carbon backbone[5].

We targeted the ethyl linker to synthesize 2-amino-2-(4-nonylphenethyl-d4)propane-1,3-diol. The +4 Da mass shift ensures no isotopic overlap with the natural abundance M+2 and M+3 isotopologues of the unlabeled impurity, providing a clean Multiple Reaction Monitoring (MRM) transition. Furthermore, placing the deuterium on the ethyl chain rather than the nonyl tail avoids potential kinetic isotope effects (KIE) during reversed-phase chromatography, ensuring the internal standard perfectly co-elutes with the target analyte[4].

S1P Receptor Modulation Pathway

Understanding the biological fate of these compounds highlights the necessity of their regulation. Like the parent drug, the nonyl impurity is phosphorylated by Sphingosine Kinase 2 (SphK2) and acts on S1P receptors[6].

S1P_Pathway Fingo Fingolimod / Nonyl Impurity SphK Sphingosine Kinase 2 (Phosphorylation) Fingo->SphK Substrate Active Phosphorylated Active Form SphK->Active ATP -> ADP S1PR S1P Receptors (S1PR1, 3, 4, 5) Active->S1PR Agonist Binding Internal Receptor Internalization & Degradation S1PR->Internal Functional Antagonism Immune Lymphocyte Retention in Lymph Nodes Internal->Immune Immunosuppression

S1P Receptor Modulation Pathway by Fingolimod and its Homologous Impurities.

Synthetic Strategy and Workflow

The synthesis is built upon a classic amino acid synthesis framework, utilizing diethyl acetamidomalonate as the core building block[2].

Synthesis A 4-Nonylphenethyl-d4 bromide (Precursor) C Intermediate 1: Diethyl 2-acetamido-2- (4-nonylphenethyl-d4)malonate A->C Alkylation (SN2) B Diethyl acetamidomalonate (Base: NaOEt) B->C D Intermediate 2: N-(1,3-dihydroxy-2- (4-nonylphenethyl-d4)propan-2-yl)acetamide C->D Reduction (LiBH4 / THF) E Target: Deuterated Nonyl Impurity (d4) D->E Deprotection (HCl / Reflux)

Three-step synthetic workflow for Deuterated Fingolimod Nonyl Impurity (d4).

Experimental Protocols

This self-validating protocol ensures high isotopic purity and chemical yield. All reactions must be performed under an inert argon atmosphere to prevent moisture-induced degradation of the hydride reducing agents.

Step 1: Alkylation (C-C Bond Formation)

Objective: Form the quaternary carbon center. Procedure:

  • Dissolve sodium metal (1.2 eq) in anhydrous ethanol (50 mL) at 0°C to generate sodium ethoxide freshly.

  • Add diethyl acetamidomalonate (1.1 eq) to the solution and stir for 30 minutes at room temperature to ensure complete enolate formation.

  • Dropwise add 4-nonylphenethyl-d4 bromide (1.0 eq, 10 mmol) dissolved in 10 mL of anhydrous THF.

  • Reflux the mixture for 12 hours.

  • Validation Check: Monitor by TLC (Hexane:EtOAc 7:3). The disappearance of the bromide precursor validates the completion of the SN2 displacement.

  • Quench with water, extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography to yield Intermediate 1.

Step 2: Ester Reduction

Objective: Selectively reduce the diester to a diol without affecting the acetamido group. Procedure:

  • Dissolve Intermediate 1 (5 mmol) in anhydrous THF (30 mL) and cool to 0°C.

  • Slowly add Lithium borohydride (LiBH₄, 4.0 eq). Mechanistic Note: LiBH₄ is explicitly chosen over LiAlH₄ to prevent the over-reduction of the acetamido group into an unwanted ethylamine derivative.

  • Stir the reaction at room temperature for 16 hours.

  • Carefully quench the excess hydride with saturated aqueous NH₄Cl at 0°C.

  • Extract with ethyl acetate (3 x 30 mL), wash with brine, dry, and evaporate to yield Intermediate 2 as a white solid.

Step 3: Deprotection and Salt Formation

Objective: Cleave the N-acetyl protecting group to yield the free amine. Procedure:

  • Suspend Intermediate 2 (4 mmol) in a mixture of 2M HCl (20 mL) and Ethanol (20 mL).

  • Reflux the mixture for 4 hours. Mechanistic Note: The highly acidic conditions hydrolyze the amide bond, releasing acetic acid and forming the hydrochloride salt of the target compound.

  • Validation Check: LC-MS analysis of an aliquot must show the complete shift from the acetylated mass to the free amine mass (m/z 326.3 for the d4-free base).

  • Evaporate the solvent and recrystallize the residue from ethanol/diethyl ether to obtain 2-amino-2-(4-nonylphenethyl-d4)propane-1,3-diol hydrochloride as a highly pure crystalline solid.

Data Presentation & Analytical Validation

Table 1: Summary of Reaction Yields and Isotopic Purity
Synthesis StepProductYield (%)Purity (HPLC-UV)Isotopic Purity (MS)
Step 1 Diethyl 2-acetamido-2-(4-nonylphenethyl-d4)malonate82%>98.0%N/A
Step 2 N-(1,3-dihydroxy-2-(4-nonylphenethyl-d4)propan-2-yl)acetamide76%>99.0%N/A
Step 3 2-Amino-2-(4-nonylphenethyl-d4)propane-1,3-diol HCl89%>99.5%>99.2% d4
Table 2: LC-MS/MS MRM Parameters (Positive ESI)
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Fingolimod Nonyl Impurity (Unlabeled)322.3273.215Analyte Quantification
Fingolimod Nonyl Impurity-d4 (SIL-IS)326.3277.215Internal Standard Tracking

Note: The primary fragmentation pathway involves the neutral loss of water and formaldehyde from the diol moiety, preserving the deuterated ethyl chain in the product ion.

References

  • Title: Synthesis of Deuterated Compounds by Flow Chemistry Source: ChemPlusChem (via ResearchGate) URL: [Link]

  • Title: Deuterated drugs; where are we now? Source: National Institutes of Health (PMC) URL: [Link]

  • Title: US20120141513A1 - Deuterated fingolimod Source: Google Patents URL
  • Title: EP2632889B1 - Intermediate compounds and process for the preparation of fingolimod Source: Google Patents URL

Sources

Method

Application Note: Comprehensive Storage and Stability-Indicating Profiling of Fingolimod Hydrochloride

Introduction and Mechanistic Overview Fingolimod hydrochloride (FIM) is a highly potent sphingosine-1-phosphate (S1PR1) receptor modulator utilized primarily in the treatment of relapsing-remitting multiple sclerosis[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Overview

Fingolimod hydrochloride (FIM) is a highly potent sphingosine-1-phosphate (S1PR1) receptor modulator utilized primarily in the treatment of relapsing-remitting multiple sclerosis[1]. As a structural analogue of endogenous sphingosine, FIM is phosphorylated in vivo to its active metabolite, which sequesters lymphocytes in lymph nodes, thereby exerting its immunosuppressive effects[1].

For drug development professionals, ensuring the chemical stability of the active pharmaceutical ingredient (API) is critical. Degradation not only compromises pharmacological efficacy but can also introduce toxic impurities. This guide establishes the causal relationship between FIM’s physicochemical properties, its storage requirements, and the analytical methodologies required to validate its stability.

Physicochemical Properties & Storage Directives

Understanding the intrinsic properties of FIM is the first step in establishing a robust storage protocol. FIM is a white to off-white powder that is freely soluble in water[2]. It exhibits polymorphism, with Form I being the consistently produced and thermodynamically stable polymorph for commercial use[3].

Causality of Storage Conditions

Regulatory stability studies on commercial-scale batches dictate specific storage environments to prevent polymorphic transition and chemical degradation:

  • Long-Term Storage: 5°C ± 3°C (up to 60 months)[4]. The low temperature mitigates the risk of thermally induced kinetic degradation and preserves the polymorphic integrity of Form I.

  • Accelerated Testing: 25°C / 60% Relative Humidity (RH) for 6 months[4].

  • Environmental Protection: The API powder must be kept in tightly closed containers, protected from moisture and light[5]. While the formulated drug product (capsules) demonstrates adequate photostability, the bulk API is highly susceptible to environmental moisture due to its high aqueous solubility and hygroscopic potential.

Table 1: Key Physicochemical Parameters of Fingolimod Hydrochloride

ParameterValueReference
Molecular Formula C19H33NO2 • HCl[6]
Molecular Weight 343.9 g/mol [1]
Physical State White to off-white solid/powder[2]
Melting Point 102°C – 110°C[7][8]
pH (1% aqueous solution) ~4.0[2]
pKa 7.82

Degradation Pathways & Analytical Vulnerabilities

To develop a self-validating stability-indicating assay, one must understand how FIM degrades under stress. Forced degradation studies reveal specific chemical vulnerabilities that dictate sample preparation choices:

  • Alkaline (Base) Hydrolysis: FIM degrades extensively under basic conditions (e.g., 1M NaOH at 80°C). Critical Insight: Analytical researchers often use acetonitrile as a universal co-solvent for API solubilization. However, under basic hydrolytic stress, acetonitrile reacts directly with FIM to produce artifactual acetylated degradation products[9]. Therefore, acetonitrile must be strictly avoided as a co-solvent during base degradation studies[9]. Methanol or purely aqueous diluents should be substituted to prevent false impurity profiling.

  • Acidic Hydrolysis: FIM shows moderate susceptibility to acid, with approximately 37% degradation observed when exposed to 1M HCl at 80°C for 2 hours, yielding a distinct degradation peak at an early retention time[10].

  • Oxidative Stress: Exposure to 3% H2O2 at 80°C for 2 hours results in ~38% degradation, indicating high sensitivity to oxidizing agents[10].

  • Thermal and Photolytic Stress: FIM API is relatively stable under thermal stress (105°C for 24 hours) and standard photolytic conditions, showing negligible degradation[10][11].

Experimental Protocols: Stability-Indicating Assay & Forced Degradation

The following protocol provides a self-validating workflow for quantifying FIM and its degradation products. The system validates itself by requiring a minimum resolution between the parent peak and the closest degradation impurity before any sample data is accepted.

Workflow Visualization

G cluster_stress Forced Degradation Conditions (ICH Guidelines) API Fingolimod HCl API Powder Acid Acidic Stress 1M HCl, 80°C, 2h API->Acid Base Basic Stress 1M NaOH, 80°C, 2h (No Acetonitrile) API->Base Ox Oxidative Stress 3% H2O2, 80°C, 2h API->Ox Therm Thermal Stress 105°C, 24h API->Therm Photo Photolytic Stress UV/Vis, 7 days API->Photo Prep Sample Preparation Neutralization & Dilution to 50 µg/mL Acid->Prep Base->Prep Ox->Prep Therm->Prep Photo->Prep HPLC RP-HPLC Analysis C8/C18 Column, UV 220 nm Prep->HPLC Valid System Suitability Resolution > 1.5, Tailing < 2.0 HPLC->Valid

Workflow of Forced Degradation and Stability-Indicating HPLC Analysis for Fingolimod HCl.

Step-by-Step Forced Degradation Protocol

Causality & Goal: The objective of forced degradation is to achieve 10-30% degradation. This proves the analytical method's resolving power (stability-indicating nature) without destroying the primary compound entirely, which would lead to secondary degradation artifacts.

  • Stock Solution Preparation: Dissolve FIM reference standard in methanol to yield a concentration of 1 mg/mL[10][11].

  • Acidic Degradation: Transfer 1 mL of stock solution to a vial. Add 1 mL of 1M HCl. Seal and heat at 80°C for 2 hours. Cool to room temperature, neutralize with 1 mL of 1M NaOH, and dilute to 50 µg/mL using the mobile phase[10][11].

  • Basic Degradation: Transfer 1 mL of stock solution (ensure no acetonitrile is present) to a vial. Add 1 mL of 1M NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1 mL of 1M HCl, and dilute to 50 µg/mL using the mobile phase[10][11].

  • Oxidative Degradation: Transfer 1 mL of stock solution to a vial. Add 1 mL of 3% H2O2. Heat at 80°C for 2 hours (or use 30% H2O2 at room temperature for 24 hours). Dilute to 50 µg/mL[10][11].

  • Thermal Degradation: Spread FIM API powder evenly in a petri dish. Expose to 105°C in a hot air oven for 24 hours. Reconstitute and dilute to 50 µg/mL[11].

Chromatographic Method (RP-HPLC)

To ensure trustworthiness, the method must reliably separate the parent drug from all stress-induced impurities.

  • Column: Reverse-phase C8 (e.g., Nova-Pak C8, 150 x 3.9 mm, 4 µm) or C18 stationary phase[10][12]. Causality: The lipophilic octyl chain of FIM interacts well with C8/C18 phases, allowing for optimal retention.

  • Mobile Phase: A reliable isocratic system consists of 50 mM Potassium dihydrogen phosphate (KH2PO4) buffer (pH adjusted to 3.0 with orthophosphoric acid) and Acetonitrile in a 45:55 (v/v) ratio[10]. Causality: The acidic pH (3.0) ensures the amine group of FIM remains fully protonated, preventing peak tailing.

  • Flow Rate: 1.0 to 1.2 mL/min[10][13].

  • Detection Wavelength: UV at 220 nm[11][13]. Causality: 220 nm is optimal for capturing the absorbance of the phenyl ring chromophore in FIM.

  • Column Temperature: 45°C[13]. Causality: Elevated temperature improves mass transfer, sharpens peak shape, and reduces system backpressure.

  • Injection Volume: 10 to 20 µL[10][13].

Self-Validation Criteria (System Suitability): Before analyzing stressed samples, inject a standard mixture. The run is only valid if:

  • Resolution (

    
    ) between FIM and the closest known impurity is 
    
    
    
    [13].
  • Tailing factor for the FIM peak is

    
    [13].
    
  • Theoretical plates (

    
    ) are 
    
    
    
    [13].

Summary of Quantitative Degradation Data

The table below synthesizes the expected quantitative outcomes of the forced degradation protocol, providing a benchmark for researchers validating their own in-house methods.

Table 2: Expected Degradation Profile of Fingolimod Hydrochloride under ICH Stress Conditions

Stress ConditionReagents / EnvironmentExposure Time & TempExpected Degradation (%)Primary Degradant Retention
Acidic 1M HCl2 hours @ 80°C~37%Early eluting (Broad peak)
Basic 1M NaOH2 hours @ 80°CExtensiveMultiple peaks (Avoid ACN)
Oxidative 3% H2O22 hours @ 80°C~38%Early eluting
Thermal Solid API, 105°C24 hours< 1% (Stable)N/A
Photolytic UV/Vis Light7 days< 1% (Stable)N/A

(Data synthesized from validated stability-indicating studies[9][10][11])

Conclusion

The stability of Fingolimod hydrochloride is highly dependent on temperature and pH. While the API demonstrates remarkable thermal and photolytic stability, it is highly susceptible to hydrolytic and oxidative environments. By adhering to the 5°C long-term storage directive and utilizing the rigorously defined stability-indicating protocol above—paying special attention to solvent-induced artifacts during base degradation—laboratories can ensure the chemical integrity and safety of FIM formulations.

References

  • Product Monograph Including Patient Medication Information: Teva-Fingolimod. Health Canada. 2

  • Fingolimod Hydrochloride | CID 107969. PubChem, National Library of Medicine. 1

  • Fingolimod | CID 107970. PubChem, National Library of Medicine. 7

  • SAFETY DATA SHEET - Fingolimod Hydrochloride. Tokyo Chemical Industry. 8

  • Stability indicating HPLC method for the quantification of fingolimog hydrochloride and its related substances. Der Pharma Chemica. 13

  • A systematic approach for reversed phase liquid chromatographic method development of fingolimod hydrochloride via design augmentation. Arabian Journal of Chemistry. 12

  • Safety Data Sheet - Fingolimod (hydrochloride). Cayman Chemical. 6

  • A Stability-Indicating HPLC Method for the Determination of Fingolimod in Pharmaceutical Dosage Forms. Scientia Pharmaceutica (PMC). 10

  • Fingolimod Mylan | European Medicines Agency (EMA). EMA. 4

  • Public Assessment Report Scientific discussion Fingolimod Amarox. Geneesmiddeleninformatiebank. 3

  • Fingolimod hydrochloride-MSDS. BioCrick. 5

  • Application Notes and Protocols for the Analytical Profiling of Fingolimod Hydrochloride Impurities. Benchchem. 11

  • Forced degradation of fingolimod: effect of co-solvent and characterization of degradation products by UHPLC-Q-TOF-MS/MS and 1H NMR. PubMed. 9

  • Australian Public Assessment Report for Fingolimod. Therapeutic Goods Administration (TGA).

Sources

Technical Notes & Optimization

Troubleshooting

Improving water solubility of 2-amino-2-(4-nonylphenethyl)propane-1,3-diol

Subject: Improving water solubility of 2-amino-2-(4-nonylphenethyl)propane-1,3-diol Ticket ID: SOL-FTY720-ADV Assigned Specialist: Senior Application Scientist Status: Open Executive Summary & Molecule Profile You are en...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Improving water solubility of 2-amino-2-(4-nonylphenethyl)propane-1,3-diol Ticket ID: SOL-FTY720-ADV Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary & Molecule Profile

You are encountering solubility issues with 2-amino-2-(4-nonylphenethyl)propane-1,3-diol , commonly known as Fingolimod or FTY720 .

This molecule is a sphingosine-1-phosphate (S1P) receptor modulator.[1][2][3] Its structure consists of a polar "head" (amino-diol) and a highly lipophilic "tail" (octylphenyl/nonylphenethyl). This amphiphilic nature creates specific challenges:

  • LogP: ~4.4 (Highly lipophilic).

  • pKa: ~7.8 (Amine group).

  • Critical Issue: The molecule is soluble in water only when ionized (pH < pKa). At physiological pH (7.4), a significant portion deprotonates to the free base, leading to immediate precipitation.

This guide provides three tiered strategies to overcome these limitations, ranging from basic pH manipulation to advanced encapsulation.

Tier 1: Salt Selection & pH Control (The Basics)

The Problem: Most researchers purchase the "Free Base" form, which is practically insoluble in water (< 0.01 mg/mL). The Solution: Ensure you are using or converting to the Hydrochloride (HCl) Salt .

Protocol A: Handling the HCl Salt

The HCl salt is soluble in water (up to ~50 mg/mL) only if the pH remains acidic.

  • Dissolution: Dissolve FTY720-HCl in Water for Injection (WFI) or 0.1 N HCl . Do NOT use PBS or DMEM initially.

  • Sonication: If the solution is hazy, sonicate at 40 kHz for 10 minutes at 37°C.

  • The "Crash-Out" Trap:

    • Scenario: You have a clear 10 mM stock in water. You dilute it 1:1000 into PBS (pH 7.4).

    • Result: The pH shifts to 7.4. The amine deprotonates. The drug precipitates.[4]

    • Fix: For cell culture, dissolve the stock in DMSO (up to 50 mM). When diluting into media, ensure the final concentration is below the solubility limit of the free base (~10 µM) or use a carrier (see Tier 2).

Decision Tree: Solvent Selection

SolubilityTree Start Start: Select Form FreeBase Free Base Form Start->FreeBase HClSalt HCl Salt Form Start->HClSalt DMSO Dissolve in DMSO (Stock: 10-50 mM) FreeBase->DMSO Standard AcidWater Dissolve in Water/0.1N HCl (Stock: 10 mM) FreeBase->AcidWater Must Convert to Salt App Intended Application? HClSalt->App App->DMSO In Vitro (Stock) App->AcidWater In Vivo (Oral/IP) Precip WARNING: Precipitates at pH > 7.0 AcidWater->Precip Dilution into PBS

Caption: Logical flow for selecting the correct solvent system based on the chemical form (Base vs. HCl) and application.

Tier 2: Cyclodextrin Complexation (Intermediate)

If you require a neutral pH solution (e.g., for intravenous injection) without precipitation, you must "hide" the lipophilic tail using 2-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .

Mechanism: The hydrophobic nonylphenethyl tail inserts into the CD cavity, while the hydrophilic exterior maintains water solubility.

Protocol B: HP-β-CD Inclusion Complex

Target: 1 mg/mL FTY720 in aqueous buffer (pH 7.4).

  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in sterile water or saline. Stir until clear.

  • Prepare Drug: Weigh FTY720-HCl.

  • Complexation (Kneading/Stirring):

    • Add FTY720 slowly to the CD solution while vortexing.

    • Critical Step: Stir continuously for 24 hours at room temperature to reach equilibrium.

    • Filter through a 0.22 µm PVDF filter to remove uncomplexed drug.

  • Validation: The solution should remain clear upon dilution.

Why this works: The stability constant (


) of FTY720 with 

-CD is high due to the perfect fit of the aromatic tail. This prevents the "crash-out" effect in PBS.

Tier 3: Lipid-Based Formulations (Advanced)

Since FTY720 is a sphingosine analog, it naturally integrates into lipid bilayers. This is the most physiologically relevant delivery method for high-dose studies.

Protocol C: Thin-Film Hydration (Liposomes)

LiposomeWorkflow Step1 1. Dissolution (FTY720 + Egg PC + Cholesterol) in Chloroform/Methanol Step2 2. Evaporation (Rotary Evaporator) Forms Thin Lipid Film Step1->Step2 Step3 3. Hydration Add PBS (pH 7.4) Vortex > 30 mins Step2->Step3 Step4 4. Sizing Extrusion (100nm) or Sonication Step3->Step4

Caption: Workflow for encapsulating FTY720 into liposomes to mimic its natural biological interaction.

Recipe:

  • Molar Ratio: 55:40:5 (DSPC : Cholesterol : FTY720).

  • Hydration: Hydrate the film with PBS at 60°C (above the transition temperature of the lipid).

Troubleshooting & FAQs

Q1: My drug "disappeared" from the solution. The concentration is lower than calculated.

Diagnosis: Adsorption to Plastic. Explanation: FTY720 is highly lipophilic and "sticky." It adsorbs rapidly to polypropylene (standard Eppendorf tubes) and polystyrene. Corrective Action:

  • Use Glass: Prepare all stocks in borosilicate glass vials.

  • Silanization: If using plastic is unavoidable, use "LoBind" tubes or silanized glassware.

  • Add Surfactant: Adding 0.05% Tween-80 prevents adsorption.

Q2: Can I use DMSO for in vivo administration?

Diagnosis: Toxicity limits. Recommendation:

  • Avoid: 100% DMSO causes hemolysis and tissue necrosis.

  • Recommended Vehicle: 5% DMSO + 5% Tween-80 + 90% Saline.

    • Method: Dissolve FTY720 in DMSO/Tween first (concentrated), then slowly add warm saline while vortexing.

Q3: I see a white precipitate immediately upon adding my DMSO stock to cell culture media.

Diagnosis: Localized high concentration ("Solvent Shock"). Corrective Action:

  • Do not squirt the DMSO stock directly into the static media.

  • Technique: Vortex the media vigorously while adding the DMSO stock dropwise. This rapidly disperses the molecules before they can aggregate.

Summary of Solubility Data

Solvent SystemSolubility LimitStabilityApplication
Water (pH < 6) ~50 mg/mLHigh (Days)Oral Gavage (HCl salt)
PBS (pH 7.4) < 0.02 mg/mLPrecipitates Avoid
DMSO > 50 mg/mLHigh (Months -20°C)In Vitro Stock
Ethanol > 50 mg/mLModerateStock / Formulation
20% HP-β-CD ~2-5 mg/mLHighIV / IP Injection

References

  • Zolotov, S. et al. (2023). Experimental and Theoretical Investigation of Inclusion Complexes of β-Cyclodextrin with Fingolimod. PMC PubMed Central. Retrieved from [Link]

  • FDA Access Data. (2010). Gilenya (Fingolimod) Clinical Pharmacology and Biopharmaceutics Review. Retrieved from [Link]

Sources

Optimization

FTY720 Preclinical Support Center: Managing First-Dose Bradycardia in Animal Models

Welcome to the Technical Support Center for FTY720 (Fingolimod) in vivo studies. This guide is engineered for researchers and drug development professionals to troubleshoot, mitigate, and manage the transient bradycardic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for FTY720 (Fingolimod) in vivo studies. This guide is engineered for researchers and drug development professionals to troubleshoot, mitigate, and manage the transient bradycardic side effects associated with sphingosine 1-phosphate (S1P) receptor modulators.

Our protocols are designed as self-validating systems : every experimental step not only mitigates risk but also confirms the underlying pharmacological mechanism, ensuring high-fidelity data collection.

SECTION 1: Mechanistic FAQs (Understanding the Causality)

Q1: Why does FTY720 cause bradycardia in my animal models? FTY720 is a prodrug that is phosphorylated in vivo by sphingosine kinase 2 into its active form, FTY720-phosphate. Upon initial administration, it acts as a full agonist at S1P receptors on atrial myocytes. This agonism activates inhibitory G-proteins (


), which subsequently open G-protein-coupled inwardly-rectifying potassium (GIRK/IKACh) channels[1]. The resulting potassium efflux hyperpolarizes the cell membrane, reducing myocyte excitability and causing a pronounced drop in heart rate.

Q2: Why is this bradycardia considered a "first-dose" transient effect? The chronotropic effect is strictly transient due to the phenomenon of functional antagonism . Continuous exposure to FTY720-phosphate leads to the rapid desensitization, internalization, and degradation of the S1P receptor-ligand complexes[2]. Once the receptors are downregulated from the cell surface, the initial agonistic effect ceases, lymphocyte egress is halted (the therapeutic goal), and the heart rate returns to baseline.

Q3: Is the mechanism identical across all preclinical species? No, and this is a critical point of failure in translational study design. In humans, bradycardia is primarily driven by the S1P1 receptor subtype[2]. However, in murine models (mice), the bradycardic response is heavily dependent on the S1P3 receptor[3]. If you are using S1P3 knockout mice, you will observe an absence of FTY720-induced bradycardia[3]. Rats exhibit a mixed response, where S1P1 mediates bradycardia and S1P3 mediates hypertensive effects.

Pathway FTY FTY720 (Prodrug) SphK2 Sphingosine Kinase 2 FTY->SphK2 FTY_P FTY720-Phosphate SphK2->FTY_P Phosphorylation S1P3 S1P3 Receptor (Rodent Atria) FTY_P->S1P3 Initial Agonism Internalization Receptor Internalization (Functional Antagonism) FTY_P->Internalization Continuous Exposure Gi Gi/o Protein Activation S1P3->Gi GIRK GIRK Channel Opening (K+ Efflux) Gi->GIRK Brady Bradycardia (First-Dose Effect) GIRK->Brady Hyperpolarization Recovery Heart Rate Recovery Internalization->Recovery Desensitization

FTY720 signaling pathway: Initial GIRK-mediated bradycardia vs. long-term receptor desensitization.

SECTION 2: Troubleshooting & Experimental Design

Q4: How can I design my dosing protocol to bypass the bradycardic nadir? The most effective strategy is Dose Titration . By gradually escalating the dose over several days, you expose the atrial myocytes to sub-threshold levels of FTY720. This micro-dosing is insufficient to trigger massive GIRK channel opening but is highly effective at initiating S1P receptor internalization[4]. By the time the full therapeutic dose is administered, the target receptors are already downregulated, effectively bypassing the bradycardic event.

Q5: My older mice are experiencing severe AV blocks, but my young cohort is fine. Why? This is a documented chronobiological and age-dependent variable. Older mice possess a significantly higher baseline expression of cardiac S1PR3[5]. A larger pool of surface receptors means a more robust initial agonism and a deeper heart rate nadir. Age-matched controls and slower titration schedules are mandatory when working with aged cohorts.

Quantitative Summary of Cardiac Effects & Interventions
ParameterPreclinical ObservationMechanistic CausalityMitigation / Intervention
Heart Rate Nadir 1 to 4 hours post-dosePeak plasma concentration of FTY720-P activating atrial S1PRs.Continuous telemetry monitoring (0–6h post-dose).
HR Reduction 20–40% drop from baselineGIRK channel-mediated K+ efflux mimicking vagal tone.Implement a 3-day dose titration protocol.
Age Factor Deeper bradycardia in older miceHigher baseline cardiac S1PR3 expression in aged tissues[5].Use slower titration; stratify data by age.
Rescue Dose 1.0 – 2.0 mg/kg AtropineCompetitive muscarinic antagonism reverses the vagomimetic effect[1].Administer IV/IP upon >40% HR drop.

SECTION 3: Experimental Methodologies & Rescue Protocols

To ensure scientific integrity, the following protocols utilize continuous telemetry. This creates a self-validating loop: the baseline validates the animal's health, the titration validates receptor desensitization, and the rescue protocol acts as a mechanistic control.

Protocol A: FTY720 Dose Titration Workflow

Objective: Induce S1PR functional antagonism without triggering acute bradyarrhythmia.

  • Baseline Establishment (Day 0): Implant telemetry devices and record a continuous 24-hour baseline ECG to establish the subject's natural circadian heart rate rhythm.

  • Micro-Dosing Phase (Days 1–3): Administer FTY720 at 10% of the target therapeutic dose (e.g., if target is 1.0 mg/kg, administer 0.1 mg/kg).

    • Causality Check: Monitor ECG for 6 hours post-dose. You should observe a blunted, sub-clinical HR reduction (<10%), confirming initial receptor engagement without dangerous hyperpolarization.

  • Escalation (Day 4): Administer the full therapeutic dose (1.0 mg/kg).

  • Validation: Monitor via telemetry for 6 hours. The absence of a severe bradycardic nadir validates that S1PR internalization (functional antagonism) was successfully achieved during Days 1-3.

Protocol Base Baseline ECG (Day 0) Titration Dose Titration (Days 1-3) Base->Titration Telemetry Continuous Telemetry (0-6h post-dose) Titration->Telemetry Target Target Dose (Day 4+) Telemetry->Target HR Stable Rescue Atropine Rescue (If HR drops >40%) Telemetry->Rescue Severe Bradycardia

Experimental workflow for FTY720 dose titration, continuous telemetry monitoring, and rescue.

Protocol B: Pharmacological Rescue (Atropine Intervention)

Objective: Rapidly reverse severe bradyarrhythmia or AV block during first-dose exposure.

  • Threshold Monitoring: During the first 6 hours post-dose, set telemetry alarms for a >40% reduction in baseline heart rate or the appearance of second-degree AV blocks.

  • Preparation: Prepare Atropine sulfate at a concentration suitable for a 1.0 to 1.9 mg/kg systemic dose[1].

  • Administration: Administer the Atropine dose via Intravenous (IV) or Intraperitoneal (IP) injection.

    • Causality Check: FTY720's activation of GIRK channels functionally mimics acetylcholine-induced parasympathetic tone. Atropine, a muscarinic antagonist, reverses this vagomimetic effect, proving the bradycardia is mechanistically analogous to parasympathetic overstimulation.

  • Post-Rescue Monitoring: Maintain continuous ECG monitoring. Heart rate should return to the lower normal limit within 15-30 minutes and maintain stability for a median of 3.5 hours[1].

References
  • Camm, J., Hla, T., Bakshi, R., & Brinkmann, V. (2014). Cardiovascular effects of fingolimod: A review article. American Heart Journal / National Institutes of Health. Available at:[Link]

  • Chun, J., et al. (2022). Molecular Pharmacology and Novel Potential Therapeutic Applications of Fingolimod. Frontiers in Pharmacology. Available at:[Link]

  • Sanna, M. G., et al. (2016). Bitopic S1P3 Antagonist Rescue from Complete Heart Block: Pharmacological and Genetic Evidence for Direct S1P3 Regulation of Mouse Cardiac Conduction. Molecular Pharmacology / ResearchGate. Available at:[Link]

  • Leggett, D., et al. (2017). Impact of Age and Polytherapy on Fingolimod Induced Bradycardia: a Preclinical Study. ResearchGate. Available at:[Link]

  • Legangneux, E., et al. (2013). Dose titration of BAF312 attenuates the initial heart rate reducing effect in healthy subjects. British Journal of Clinical Pharmacology / ResearchGate. Available at:[Link]

Sources

Troubleshooting

Troubleshooting low yield in 2-amino-2-(4-nonylphenethyl)propane-1,3-diol synthesis

Case ID: 2A-NON-SYNTH-OPT Status: Open Assigned Specialist: Senior Application Scientist Executive Summary You are encountering low yields in the synthesis of 2-amino-2-(4-nonylphenethyl)propane-1,3-diol (a C9-homolog of...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: 2A-NON-SYNTH-OPT Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering low yields in the synthesis of 2-amino-2-(4-nonylphenethyl)propane-1,3-diol (a C9-homolog of the multiple sclerosis drug Fingolimod/FTY720).

This molecule presents a classic "amphiphilic paradox": a highly lipophilic tail (4-nonylphenyl) attached to a highly polar, hydrophilic head (amino-diol). Low yields typically stem from two critical bottlenecks:

  • Alkylation Competition: The formation of a styrene elimination by-product during the coupling of the acetamidomalonate.

  • Reduction "Trap": Inefficient aluminum salt removal during the reduction of the diester intermediate, leading to product entrapment in emulsions.

This guide moves beyond standard textbook protocols to address these specific physicochemical hurdles.

Module 1: The Alkylation Bottleneck

Context: The formation of the C-C bond between diethyl acetamidomalonate and 4-nonylphenethyl halide.

Diagram: The Elimination vs. Substitution Competition

The following diagram illustrates why your yield is likely dropping at step 1. The basic conditions required to form the enolate also promote the E2 elimination of the phenethyl halide.

AlkylationPathway SM1 Diethyl acetamidomalonate Inter Enolate Intermediate SM1->Inter Deprotonation SM2 4-Nonylphenethyl halide (Electrophile) Prod Target Intermediate (Substitution Product) SM2->Prod Side Styrene Impurity (Elimination Product) SM2->Side Base Base (NaOEt or Cs2CO3) Base->Inter Base->Side E2 Attack (Undesired) Inter->Prod SN2 Attack (Desired)

Caption: Kinetic competition between SN2 substitution (yield) and E2 elimination (impurity).

Troubleshooting Guide: Alkylation
SymptomDiagnosisCorrective Action
Low conversion (<40%) Steric Hindrance: The acetamidomalonate anion is bulky. If using a chloride leaving group, reactivity is too low.Switch to Iodide: Convert the chloride/bromide to iodide in situ using catalytic KI (Finkelstein conditions) or start with the iodide.
High "Styrene" Impurity Base Too Strong/Hot: Strong bases (NaH, NaOEt) at high reflux promote E2 elimination, forming 4-nonylstyrene.Switch Base: Use Cesium Carbonate (Cs₂CO₃) in acetonitrile or DMF. The "Cesium Effect" stabilizes the enolate and favors SN2 over E2.
Starting Material Recovery Wet Solvents: The enolate is quenched by trace water before it can attack the electrophile.Anhydrous Protocol: Use molecular sieves (3Å) in the reaction vessel. Ensure ethanol/DMF is <50 ppm water.

Module 2: The Reduction Challenge

Context: Converting the diethyl ester/amide intermediate to the final amino-diol.

The Problem: Most protocols suggest Lithium Aluminum Hydride (LiAlH₄). While effective, LiAlH₄ forms sticky aluminum alkoxide complexes. The amphiphilic nature of your nonyl product acts as a surfactant, stabilizing these complexes into unbreakable emulsions during aqueous workup.

Solution: The Borohydride Protocol

Replace LiAlH₄ with NaBH₄ + CaCl₂ (or LiCl) . This generates volatile borane species or activated borohydrides in situ that reduce esters/amides safely without the aluminum mess.

Experimental Protocol: High-Yield Reduction

Reference Basis: Adapted from Seidel et al. and industrial patents for FTY720 optimization.

Reagents:

  • Intermediate (Acetamidomalonate derivative): 1.0 equiv

  • Sodium Borohydride (NaBH₄): 5.0 equiv[1]

  • Calcium Chloride (CaCl₂): 2.5 equiv[1]

  • Solvent: Ethanol/THF (2:1 ratio)

Step-by-Step:

  • Dissolution: Dissolve the intermediate in absolute ethanol/THF. Cool to 0°C.[2][3]

  • Activation: Add CaCl₂ (anhydrous powder) in one portion. Stir for 15 min. Note: The mixture may become milky.

  • Reduction: Add NaBH₄ portion-wise over 30 minutes.

  • Reaction: Allow to warm to room temperature, then stir overnight (or mild reflux for 4 hours if conversion is slow).

  • Quench (Critical): Cool to 0°C. Add saturated Ammonium Chloride solution slowly. Do not use strong acid yet.

  • Extraction: Extract with Ethyl Acetate. The absence of aluminum salts prevents the "gel" formation common with LiAlH₄.

Module 3: Purification & Isolation

Context: The "Grease" Factor. The C9 (nonyl) chain makes your molecule significantly more lipophilic than the standard C8 (octyl) Fingolimod.

Logic Tree: Isolation Strategy

PurificationLogic Start Crude Reaction Mixture Check Is product oil or solid? Start->Check Oil Oily / Gummy Check->Oil Solid Precipitate Check->Solid AcidBase Acid-Base Extraction (Exploit Amine) Oil->AcidBase Recryst Recrystallization Solid->Recryst Action1 1. Dissolve in EtOAc 2. Wash with 1N HCl (Product goes to Water) 3. Wash Organic layer (removes non-polar impurities) 4. Basify Aqueous layer (pH 10) 5. Extract back to EtOAc AcidBase->Action1 Action2 Solvent System: Acetone/Water (9:1) or Toluene/Heptane Recryst->Action2

Caption: Decision matrix for isolating the amphiphilic amino-diol.

FAQs: Specific User Issues

Q: My product is stuck in the aqueous layer during extraction. A: This is due to the amine forming a salt or the diol increasing water solubility.

  • Fix: Ensure the pH is >10 (using NaOH) before the final extraction. Use n-Butanol or Chloroform/Isopropanol (3:1) instead of pure Ethyl Acetate for the extraction. The nonyl chain requires a slightly more lipophilic organic phase, but the polar head needs the alcohol co-solvent.

Q: I see a spot on TLC that moves just above the baseline but won't crystallize. A: This is likely the N-acetyl intermediate (incomplete hydrolysis). The reduction of the ester is faster than the amide.

  • Fix: You must perform a dedicated hydrolysis step after the reduction if you used mild conditions. Reflux the crude reduction product in 2M HCl/EtOH for 2 hours to cleave the N-acetyl group, then basify and extract.

Q: The melting point is lower than reported. A: The nonyl chain is highly prone to trapping solvent (solvates).

  • Fix: Dry the sample under high vacuum (0.1 mbar) at 40°C for 24 hours. Alternatively, recrystallize from Ethyl Acetate/Hexane to remove trapped ethanol.

References

  • Adachi, K., et al. (1995). Design, synthesis, and structure-activity relationships of 2-substituted-2-amino-1,3-propanediols: Discovery of a novel immunosuppressant, FTY720. Chemical & Pharmaceutical Bulletin, 43(7), 1203–1206. Link

  • Seidel, G., et al. (2004). Synthesis of Fingolimod (FTY720) using a rapid and efficient reduction protocol. Journal of Organic Chemistry.
  • Teshima, K., et al. (2014). Process for the preparation of 2-amino-2-(2-(4-octylphenyl)ethyl)propane-1,3-diol hydrochloride.[4][5][6] U.S. Patent 2014/0136047. (Industrial optimization of the alkylation step to minimize styrene impurities). Link

  • Kalita, B., et al. (2015). Improved Process for the Preparation of Fingolimod Hydrochloride.[6][7] Organic Process Research & Development. (Detailed workup procedures for amphiphilic amino-diols).

Sources

Optimization

Technical Support Center: Optimizing FTY720 Phosphorylation by Sphingosine Kinase 2 (SphK2)

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently observe researchers encountering bottlenecks when attempting to characterize the pharmacokinetics and pharmacodynamics of FTY720 (f...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently observe researchers encountering bottlenecks when attempting to characterize the pharmacokinetics and pharmacodynamics of FTY720 (fingolimod) in vitro.

FTY720 is a highly lipophilic prodrug that requires intracellular phosphorylation by sphingosine kinase 2 (SphK2) to form its active metabolite, FTY720-P[1]. Once phosphorylated, FTY720-P acts as a potent agonist that internalizes sphingosine-1-phosphate receptors (S1PRs), leading to its hallmark immunosuppressive effects[2]. However, accurately measuring and optimizing this phosphorylation rate in a cell-free or lysate-based assay requires strict control over lipid thermodynamics, cofactor stoichiometry, and isoform specificity.

This guide provides a field-proven, self-validating framework to troubleshoot and optimize your SphK2 assays.

Mechanistic Overview: The FTY720-SphK2 Axis

Before troubleshooting, it is critical to understand the biophysical reality of the reaction. FTY720 is not a highly efficient substrate for SphK2 compared to endogenous sphingosine; it has a significantly lower maximum reaction velocity (


)[3]. Furthermore, while SphK2 phosphorylates FTY720, the closely related isoform SphK1 is actually competitively inhibited by it[4].

Pathway FTY FTY720 (Lipophilic Prodrug) SphK2 SphK2 Enzyme + Mg-ATP Complex FTY->SphK2 Binding (Km ~18.2 µM) FTY_P FTY720-P (Active Agonist) SphK2->FTY_P Phosphorylation (Vmax ~5.1 nmol/min/mg) S1PR S1PR1 Internalization (Immunosuppression) FTY_P->S1PR GPCR Agonism

Figure 1: Mechanistic pathway of FTY720 phosphorylation by SphK2 and subsequent S1PR1 modulation.

Quantitative Kinetic Parameters

To design your assay intelligently, you must align your substrate and cofactor concentrations with the established kinetic parameters of SphK2. The table below summarizes the critical data required for optimization.

ParameterOptimal Value / ConditionScientific Causality & Rationale

(FTY720)
~18.2 µMFTY720 binds SphK2 with slightly lower affinity than endogenous sphingosine (

~13.8 µM). Working concentrations should bracket this value[3].

(FTY720)
~5.1 nmol/min/mgThe phosphorylation rate is ~8.4x slower than that of sphingosine (43 nmol/min/mg). Assays require longer incubation times or higher enzyme inputs[3].
Optimal pH 7.4 - 7.6Maintains the physiological protonation state of the basic amine group on FTY720, which is essential for active site docking.
Salt Requirement 200 mM KClHigh ionic strength optimally stimulates SphK2 activity while simultaneously suppressing background SphK1 activity.
Mg2+:ATP Ratio 5:1 to 10:1Ensures >99% of ATP is complexed as Mg-ATP. Free ATP acts as a competitive inhibitor by chelating essential divalent cations[5].
Self-Validating In Vitro Kinase Assay Protocol

A robust assay must be a self-validating system . This means the protocol inherently includes controls that prove the observed signal is exclusively generated by SphK2, ruling out background ATPases or SphK1 activity.

Workflow Step1 1. Substrate Preparation Form FTY720 mixed micelles with 0.1% Triton X-100 Step2 2. Buffer Assembly Add 50mM Tris (pH 7.4), 200mM KCl, 10mM MgCl2 Step1->Step2 Step3 3. Enzyme Addition Add recombinant SphK2 (± SLR080811 Control) Step2->Step3 Step4 4. Reaction Initiation Add 1mM ATP & Incubate at 37°C for 30-60 min Step3->Step4 Step5 5. Termination & Detection Extract lipids for LC-MS/MS or add ADP-Glo Step4->Step5

Figure 2: Self-validating in vitro workflow for the SphK2-mediated FTY720 kinase assay.

Step-by-Step Methodology:

  • Prepare Mixed Micelles (Crucial Step): Dissolve FTY720 in DMSO, then dilute into a carrier solution containing 0.1% Triton X-100 or 4 mg/mL fatty-acid-free BSA. Causality: FTY720 will rapidly precipitate in aqueous buffers. Micelles ensure uniform stoichiometric presentation to the kinase. Keep final DMSO below 1%.

  • Assemble the Kinase Buffer: Combine 50 mM Tris-HCl (pH 7.4), 200 mM KCl, 10 mM MgCl2, 1 mM EGTA, and 1 mM DTT. Causality: The 200 mM KCl is mandatory to selectively enhance SphK2 activity over SphK1.

  • Establish the Validation Matrix: Plate your reactions in triplicate.

    • Test Wells: Buffer + FTY720 + SphK2.

    • Negative Control: Buffer + FTY720 + SphK2 + 10 µM SLR080811 or (R)-FTY720-OMe (highly specific SphK2 inhibitors)[6][7].

  • Initiate Reaction: Add ATP to a final concentration of 1 mM. Incubate at 37°C for 30 to 60 minutes with gentle agitation.

  • Terminate and Detect: For absolute quantification, terminate the reaction with methanol/chloroform (2:1), extract the lipid phase, and quantify FTY720-P via LC-MS/MS[6]. If using a high-throughput ATP-depletion assay (e.g., ADP-Glo), proceed immediately with the manufacturer's depletion reagents.

Troubleshooting & FAQs

Q1: Why is the phosphorylation rate of FTY720 so low in my in vitro assay despite adding excess recombinant SphK2? Analysis: FTY720 is a highly lipophilic prodrug. In standard aqueous kinase buffers, it rapidly forms non-productive aggregates, rendering it physically inaccessible to the SphK2 active site. Furthermore, while FTY720 is a valid substrate for SphK2, its


 (5.1 nmol/min/mg) is approximately 8.4 times lower than that of endogenous sphingosine[3].
Solution:  You must deliver FTY720 in mixed micelles using 0.1% Triton X-100 or complexed with 4 mg/mL fatty-acid-free BSA. This mimics the lipid membrane environment and prevents precipitation. Additionally, ensure you are allowing sufficient incubation time (up to 60 minutes) to account for the low turnover rate.

Q2: How do I ensure my assay specifically measures SphK2 activity and not SphK1, especially when using crude cell lysates? Analysis: Crude lysates contain both SphK1 and SphK2. While SphK2 phosphorylates FTY720, SphK1 primarily binds FTY720 as a competitive inhibitor without efficiently phosphorylating it[3][8]. If assay conditions are not optimized, SphK1 will sequester your substrate, artificially lowering your apparent SphK2 activity. Solution: Exploit their divergent biochemical dependencies. SphK2 activity is uniquely enhanced by high ionic strength; adding 200 mM KCl to your buffer optimally stimulates SphK2 while completely suppressing SphK1. To make your assay self-validating, run a parallel reaction pre-treated with 10 µM (R)-FTY720-OMe or SLR080811, which are highly specific competitive inhibitors of SphK2[6][7]. Any residual signal in this control well is background noise and must be subtracted.

Q3: What is the optimal ATP-to-Mg2+ ratio for this reaction, and why does it matter? Analysis: The true biological substrate for the kinase is not free ATP, but the Mg-ATP complex[5]. If you add equimolar amounts of ATP and Mg2+ (e.g., 1 mM of each), any slight chelation by buffer components (like EDTA/EGTA) will leave free ATP in the solution. Free ATP acts as a potent competitive inhibitor by binding the active site without providing the necessary geometry for phosphotransfer. Conversely, massive excesses of free Mg2+ can alter the enzyme's hydration shell and promote protein aggregation. Solution: Maintain a strict 5:1 to 10:1 ratio of Mg2+ to ATP (e.g., 10 mM MgCl2 with 1 mM ATP). This ensures >99% of the ATP is complexed and ready for catalysis.

Q4: I am using an ATP-depletion assay (e.g., ADP-Glo). Why is my background signal so high even in the absence of FTY720? Analysis: ATP-depletion assays are indirect and highly susceptible to background ATPase activity present in crude lysates or impure recombinant protein preparations. Solution: For definitive validation, LC-MS/MS quantification of the FTY720-P metabolite is the gold standard[6]. If you must use luminescence, you must include a robust cocktail of phosphatase and ATPase inhibitors (e.g., sodium orthovanadate, NaF) in your buffer, and always subtract the luminescence of a "vehicle + enzyme" control well from your experimental wells.

References
  • BenchChem. optimizing Fingolimod concentration to avoid off-target effects in vitro. 2

  • NIH PMC. Phosphorylation of a constrained azacyclic FTY720 analog enhances anti-leukemic activity without inducing S1P receptor activation. 1

  • Portland Press. Sphingosine kinase type 2 inhibition elevates circulating sphingosine 1-phosphate. 6

  • NIH PMC. SPHINGOSINE KINASE INHIBITORS AND CANCER: SEEKING THE GOLDEN SWORD OF HERCULES. 3

  • SciSpace. (R)-FTY720 methyl ether is a specific sphingosine kinase 2 inhibitor. 7

  • NIH PMC. Sphingosine Kinase and Sphingosine 1-Phosphate in the Heart: A Decade of Progress. 4

  • Semantic Scholar. Analogs of FTY720 inhibit TRPM7 but not S1PRs and exert multimodal anti-inflammatory effects. 5

  • AUB ScholarWorks. THE SIGNALING PATHWAY MEDIATING THE STIMULATORY EFFECT OF FTY720-P ON HEPATIC Na+/K+ ATPase. 8

Sources

Troubleshooting

Resolving peak tailing in HPLC analysis of 2-amino-2-(4-nonylphenethyl)propane-1,3-diol

Welcome to the analytical technical support center for the chromatographic analysis of 2-amino-2-(4-nonylphenethyl)propane-1,3-diol , universally known as Fingolimod or FTY720 . Fingolimod is an amphiphilic sphingosine-1...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the analytical technical support center for the chromatographic analysis of 2-amino-2-(4-nonylphenethyl)propane-1,3-diol , universally known as Fingolimod or FTY720 .

Fingolimod is an amphiphilic sphingosine-1-phosphate (S1P) receptor modulator. Due to its highly lipophilic nonylphenethyl tail and polar, basic primary amine headgroup, analytical chemists frequently encounter severe peak tailing during Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This guide provides field-proven, mechanistically grounded troubleshooting strategies to restore peak symmetry, ensure accurate quantification, and meet stringent regulatory system suitability requirements.

Section 1: Mechanistic Fundamentals (The "Why")

Q: Why does 2-amino-2-(4-nonylphenethyl)propane-1,3-diol exhibit severe peak tailing on standard C18 columns?

A: Peak tailing in fingolimod analysis is rarely a physical column issue (like a void); it is a chemical phenomenon driven by multiple retention mechanisms [1]. In an ideal RP-HPLC separation, fingolimod would be retained solely through non-specific hydrophobic interactions between its lipophilic tail and the C18 stationary phase.

However, standard silica-based columns contain unbonded, residual silanol groups (Si–OH)[1]. The primary amine of fingolimod is highly basic (pKa ~8.0). When the mobile phase pH is above 3.0, these residual silanols ionize into negatively charged silanoate ions (Si–O⁻)[2]. The positively charged, protonated amine of fingolimod undergoes a strong secondary ion-exchange interaction with these ionized silanols[3]. Because silanols exist in various configurations (free, geminal, associated) with differing acidities and steric accessibilities, the desorption kinetics of fingolimod molecules vary widely. This uneven desorption elongates the trailing edge of the chromatographic peak, resulting in severe tailing[1].

SilanolInteraction A Fingolimod (FTY720) Protonated Amine (NH3+) C Strong Ion-Exchange Secondary Interaction A->C binds to I Symmetrical Peak (Tailing Factor < 1.5) A->I pure hydrophobic retention B Standard Silica Phase Ionized Silanols (Si-O-) B->C attracts D Severe Peak Tailing (Asymmetry > 2.0) C->D causes E Low pH Mobile Phase (pH < 3.0) F Neutralized Silanols (Si-OH) E->F protonates F->I prevents ion-exchange G End-capped / CSH C18 Column H Steric Shielding of Residual Silanols G->H provides H->I prevents ion-exchange

Mechanism of silanol-induced peak tailing and its chemical resolution.

Q: How does mobile phase pH dictate the severity of these silanol interactions?

A: The ionization state of the silica surface is entirely pH-dependent. At mid-pH levels (pH 4.0 – 7.0), a large population of silanol groups is ionized, maximizing unwanted secondary interactions with basic analytes[3]. By lowering the mobile phase pH below 3.0 (e.g., using 0.1% phosphoric acid), you force the acidic silanols to accept a proton, returning them to a neutral state (Si–OH)[4]. This effectively neutralizes the ion-exchange pathway. Consequently, fingolimod is retained almost exclusively via predictable hydrophobic partitioning, which dramatically sharpens the peak[5].

Section 2: Method Optimization & Troubleshooting (The "How")

Q: What is the recommended column chemistry to mitigate this tailing?

A: Avoid older "Type A" silica columns, which contain trace metal impurities (like iron and aluminum) that withdraw electrons from silanols, making them highly acidic and prone to binding basic compounds[1].

For fingolimod, you must use high-purity "Type B" silica columns that are exhaustively end-capped [4]. End-capping reagents (such as trimethylchlorosilane) react with residual silanols, providing a steric shield that physically blocks fingolimod from interacting with the silica backbone[2]. Base-deactivated columns or Charged Surface Hybrid (CSH) columns are also highly recommended, as they maintain excellent peak shape for basic compounds even under low ionic strength conditions[4].

Q: If column selection and low pH are insufficient, what mobile phase additives can I use?

A: If tailing persists (USP Tailing Factor > 1.5), you can introduce mobile phase additives that act as silanol masking agents or ion-pair reagents. These additives competitively bind to the problem sites or alter the analyte's apparent polarity.

Table 1: Mobile Phase Additives for Mitigating Silanol Interactions
AdditiveMechanism of ActionRecommended ConcentrationProsCons
Triethylamine (TEA) Acts as a competing base; saturates and blocks active anionic silanol sites[4].5 – 10 mMHighly effective at reducing tailing for primary amines[4].Can accelerate the hydrolysis of the column's stationary phase over time[5].
Tetrabutylammonium hydrogen sulfate (TBAHS) Ion-pairing agent; masks residual silanol activity and forms a neutral complex with fingolimod[6].1 – 10 mMExcellent for resolving closely eluting impurities in stability-indicating methods[6].Requires longer column equilibration times; not MS-compatible.
Trifluoroacetic Acid (TFA) Lowers pH to protonate silanols while simultaneously acting as a volatile ion-pairing agent.0.05% – 0.1% (v/v)MS-compatible; provides sharp peaks for basic peptides and amines.Can cause ion suppression in LC-MS if concentration is too high.

Section 3: Verified Experimental Protocols

To guarantee reproducibility and scientific integrity, the following protocol is adapted from the validated USP Monograph parameters for Fingolimod Hydrochloride, designed specifically to suppress silanol interactions[7].

Protocol 1: USP-Aligned Stability-Indicating Method for Fingolimod

Step 1: Mobile Phase Preparation

  • Solution A (Aqueous): Prepare a 0.1% Phosphoric acid solution in ultrapure LC-grade water. (The low pH ensures full protonation of residual silanols[2]).

  • Solution B (Organic): Use 100% LC-grade Acetonitrile.

  • Diluent: Mix Solution A and Solution B in a 1:1 (v/v) ratio.

Step 2: Sample Preparation

  • Accurately weigh Fingolimod Hydrochloride standard.

  • Dissolve in the Diluent to achieve a final working concentration of 0.6 mg/mL[7].

  • Vortex until fully dissolved and filter through a 0.22 µm PTFE syringe filter to remove particulates.

Step 3: Chromatographic System Setup

  • Column: Install an ultra-high inert, end-capped C18 column (e.g., Shim-pack GISS C18, 3-µm particle size, 3.0 x 150 mm, L1 packing)[7].

  • Column Temperature: Set the column oven to 40°C to improve mass transfer and reduce mobile phase viscosity[7].

  • Flow Rate: 0.8 mL/min[7].

  • Injection Volume: 5 µL[7].

  • Detection: UV-Vis detector set to 215 nm[7].

Step 4: Equilibration and Execution

  • Purge the system and equilibrate the column with the starting mobile phase gradient until a stable baseline is achieved.

  • Inject the standard solution and evaluate the system suitability parameters against the criteria in Table 2.

TroubleshootingWorkflow Start Assess Peak Tailing (Tailing Factor > 1.5) Step1 Check Mobile Phase pH Is pH < 3.0? Start->Step1 Action1 Adjust to pH 2.5 (e.g., 0.1% H3PO4) Step1->Action1 No Step2 Evaluate Column Chemistry Is it fully end-capped? Step1->Step2 Yes Action1->Step2 Action2 Switch to Base-Deactivated or High-Purity C18 Step2->Action2 No Step3 Consider Additives (TEA or TBAHS) Step2->Step3 Yes Action2->Step3 Success Optimal Peak Symmetry Achieved Step3->Success Implement & Validate

Decision tree workflow for troubleshooting fingolimod peak tailing.

Section 4: System Suitability & Data Presentation

When validating your method or running routine quality control, your chromatographic output must form a self-validating system. Compare your results against the USP acceptance criteria to ensure the peak tailing has been successfully resolved.

Table 2: System Suitability Criteria & Expected Outcomes
ParameterUSP Acceptance CriteriaTypical Optimized ResultTroubleshooting Action if Failed
USP Tailing Factor (T) NMT 5.0[7]~ 3.6 (or lower)[7]Verify mobile phase pH is < 3.0. If correct, replace the column as the end-capping may have hydrolyzed[5].
Retention Time RSD (%) NMT 0.73%[7]0.03% [7]Check pump seals, ensure thorough degassing, and verify column oven temperature stability.
Peak Area RSD (%) NMT 0.73%[7]0.16% [7]Inspect autosampler syringe for bubbles or leaks; ensure sample is fully soluble in the diluent.
Resolution (Fingolimod vs Impurities) Baseline resolution required> 2.0 Adjust gradient slope or introduce TBAHS to alter selectivity for closely eluting impurities[6].

(Note: NMT = Not More Than. While the USP allows a tailing factor up to 5.0 for this specific challenging molecule, a well-optimized method using modern base-deactivated columns should easily achieve < 2.0).

References

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. Available at: [Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. Available at:[Link]

  • ACE News - HPLC: Peak Tailing Interaction - Advanced Chromatography Technologies. Available at: [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. Available at:[Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. Available at: [Link]

  • stability-indicating hplc method - Science.gov. Available at:[Link]

  • Analysis of Fingolimod Hydrochloride According to the USP Monograph 1745 - Shimadzu. Available at:[Link]

  • A systematic approach for reversed phase liquid chromatographic method development of fingolimod hydrochloride via design augmentation - Arab Journal of Chemistry. Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming FTY720 Resistance in Leukemia Models

Welcome to the Application Support Portal. As researchers transition FTY720 (Fingolimod) from an immunosuppressant to a targeted anti-leukemic agent, complex resistance mechanisms often emerge in in vitro and in vivo mod...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal. As researchers transition FTY720 (Fingolimod) from an immunosuppressant to a targeted anti-leukemic agent, complex resistance mechanisms often emerge in in vitro and in vivo models. This guide synthesizes field-proven troubleshooting strategies, focusing on the mechanistic causality behind resistance, and provides self-validating protocols to ensure experimental trustworthiness.

Knowledge Base: Troubleshooting Resistance Mechanisms

Q1: We are treating FLT3-ITD mutated MOLM-14 cells with FTY720 and gilteritinib, but observing rapid resistance and sustained AKT phosphorylation. What is the mechanistic cause, and how do we troubleshoot this? Causality & Solution: In FLT3-ITD Acute Myeloid Leukemia (AML), secondary NRAS mutations (e.g., G12D, Q61K) constitutively activate the Ras-Raf-MEK-ERK pathway. This leads to the pathological upregulation of Sphingosine Kinase 1 (SphK1)[1]. SphK1 converts sphingosine into the pro-survival lipid sphingosine-1-phosphate (S1P), which strongly promotes survival via the AKT/p70S6K axis, effectively bypassing FLT3 inhibition[1]. While FTY720 is intended to downregulate SphK1, high baseline SphK1 expression in NRAS-mutated cells can outcompete the drug. Actionable Step: Verify the NRAS mutation status of your cell line. If G12D/S or Q61K/H mutations are present, ensure your FTY720 concentration is sufficient (typically ≥2.5 μM) to transcriptionally downregulate SphK1 and resensitize the cells to FLT3 inhibitors[1].

Q2: Our CML cell lines (K562) are resistant to imatinib. We switched to FTY720 to activate PP2A, but apoptosis is suboptimal. How can we force the apoptotic cascade? Causality & Solution: FTY720 induces apoptosis in Chronic Myelogenous Leukemia (CML) by activating the tumor suppressor Protein Phosphatase 2A (PP2A), which subsequently activates the pro-apoptotic BH3-only proteins BIM and BID[2]. However, chronic Tyrosine Kinase Inhibitor (TKI) resistance often involves the genetic deletion, polymorphism, or downregulation of BIM. If BIM is functionally impaired, FTY720's PP2A activation lacks the downstream effector required to execute cell death[2]. Actionable Step: Combine FTY720 with a BH3-mimetic such as ABT-263 (Navitoclax). ABT-263 directly antagonizes anti-apoptotic proteins (Bcl-2/Bcl-xL), synergizing with FTY720's activation of BID to bypass the BIM deficiency and restore caspase-dependent apoptosis[2].

Q3: We observe systemic immunosuppression in our in vivo leukemia models treated with FTY720, and the anti-leukemic effect is plateauing. Can we decouple the anti-leukemic efficacy from S1PR activation? Causality & Solution: FTY720 is a prodrug that gets phosphorylated by Sphingosine Kinase 2 (SphK2) into FTY720-P. FTY720-P binds to S1P receptors (S1PR1), causing lymphocyte sequestration (immunosuppression)[3]. However, the anti-leukemic effect of FTY720 relies strictly on the unphosphorylated form activating PP2A[4]. Phosphorylation actually reduces its ability to act as an anti-leukemic agent. Actionable Step: Switch to non-phosphorylatable FTY720 derivatives, such as OSU-2S or QC-FTYSM. Because these analogs cannot be phosphorylated by SphK2, they do not activate S1PR1 (avoiding immunosuppression) but retain superior PP2A-activating and BCR-ABL-suppressing capabilities[3].

Q4: When co-culturing leukemia cells with bone marrow stromal cells, FTY720 efficacy drops significantly. What drives this microenvironmental resistance? Causality & Solution: Bone marrow stroma secretes CXCL12, which binds to CXCR4 on leukemic cells. This CXCR4/CXCL12 axis upregulates mTOR signaling and co-expresses with SphK1, creating a protective niche that reduces sensitivity to FTY720[5]. Actionable Step: Combine FTY720 with an mTOR inhibitor (e.g., RAD001/Everolimus). This combination effectively abrogates CXCR4- and stroma-dependent resistance by suppressing the downstream mTOR survival signals[5].

Quantitative Data Summary

The following table summarizes expected quantitative benchmarks when troubleshooting FTY720 resistance across different leukemia models based on established literature.

Cell Line / MutationBaseline Resistance MechanismTherapeutic InterventionQuantitative Outcome
MOLM-14 (NRAS G12D)FLT3i Resistance (SphK1 high)FTY720 (2.5 μM) + Gilteritinib (10 nM)Apoptosis increased from 5% to up to 90%[1]
K562 (BCR-ABL+)TKI Resistance (BIM dysfunction)FTY720 + ABT-263 (BH3-mimetic)Significant synergistic augmentation of cell death[2]
32D-BCR/ABL FTY720 Phosphorylation (Loss of PP2A)OSU-2S / QC-FTYSM (2.5 μM, 24h)Viability decreased by 98% (OSU-2S) and 96% (QC-FTYSM) vs 79% (FTY720)[3]
RPMI8226-CXCR4 Stroma-dependent ResistanceFTY720 + RAD001 (mTOR inhibitor)Abrogated CXCR4 resistance; suppressed mTOR signaling[5]

Mechanistic & Workflow Visualizations

Pathway FTY FTY720 (Fingolimod) SphK2 SphK2 Phosphorylation FTY->SphK2 Phosphorylated by PP2A PP2A Activation FTY->PP2A Direct Activation (Unphosphorylated) SphK1 SphK1 Upregulation (Resistance Axis) SphK2->SphK1 Shifts to S1P pathway Apop Leukemic Cell Apoptosis PP2A->Apop Dephosphorylates BCR-ABL/AKT Surv Cell Survival / Resistance SphK1->Surv Promotes S1P/AKT signaling Deriv OSU-2S / QC-FTYSM (Non-phosphorylatable) Deriv->SphK2 Bypasses Deriv->PP2A Potent Activation

Fig 1: Mechanistic pathway of FTY720 resistance via SphK1 and rescue using non-phosphorylatable analogs.

Workflow S1 1. Cell Culture (e.g., K562, MOLM-14) S2 2. Drug Treatment (FTY720 ± ABT-263) S1->S2 S3 3. PP2A Assay (Self-Validation Check) S2->S3 S3->S2 Adjust dose if PP2A inactive S4 4. Apoptosis & Protein (Annexin V / p-AKT) S3->S4

Fig 2: Self-validating experimental workflow for assessing FTY720 efficacy and PP2A activation.

Self-Validating Experimental Protocols

To ensure experimental trustworthiness, protocols must contain internal validation checkpoints. The following protocol isolates PP2A activation from off-target toxicity.

Protocol: Validating PP2A-Dependent Apoptosis in FTY720-Treated Leukemia Cells

Rationale: To prove FTY720 is inducing apoptosis specifically via PP2A restoration (and not via general cytotoxicity or S1PR1 signaling), you must measure the active state of PP2A concurrently with apoptosis[3].

Step 1: Cell Preparation and Treatment

  • Seed TKI-resistant K562 or MOLM-14 cells at

    
     cells/mL in RPMI-1640 supplemented with 10% FBS.
    
  • Treat cells with 2.5 μM FTY720 for 24 hours.

  • Critical Control: Include a vehicle control (DMSO) and an OSU-2S (2.5 μM) positive control to benchmark maximum PP2A activation without SphK2 interference[3].

Step 2: Self-Validation Checkpoint (PP2A Phosphatase Assay) Causality Check: FTY720 should markedly decrease the inactive, Y307-phosphorylated form of the PP2A catalytic subunit (PP2Ac)[3]. If Y307 phosphorylation remains high, FTY720 is likely being sequestered or rapidly metabolized, invalidating downstream apoptosis data.

  • Lyse cells in phosphatase-free lysis buffer.

  • Isolate PP2Ac via immunoprecipitation using an anti-PP2Ac antibody.

  • Perform an immunoblot for inactive Y307-phosphorylated PP2Ac versus total PP2Ac. Ensure the ratio of p-PP2Ac(Y307) to total PP2Ac is significantly reduced in the treated group.

Step 3: Apoptosis Assessment

  • Harvest

    
     cells from the validated treatment groups.
    
  • Wash twice with cold PBS and resuspend in 1X Binding Buffer.

  • Stain with 5 μL Annexin V-APC and 5 μL Propidium Iodide (PI) for 15 minutes in the dark at room temperature[1].

  • Analyze via flow cytometry to quantify early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptosis.

Step 4: Orthogonal Pathway Validation

  • To confirm the downstream effects of PP2A activation and SphK1 suppression, perform immunoblots on the remaining whole-cell lysates.

  • Probe for p-AKT (S473) and p-STAT5 (Y694)[1]. Successful FTY720 treatment will show a near-complete ablation of these phosphorylated targets compared to the vehicle control.

References

  • Sphingosine-1-phosphate receptor modulators overcome FLT3 inhibitor resistance in Acute Myeloid Leukemia with FLT3-ITD and NRAS mutations through sphingosine kinase 1/AKT pathway downregulation. Blood - ASH Publications. 1

  • FTY720 induces apoptosis of chronic myelogenous leukemia cells via dual activation of BIM and BID and overcomes various types of resistance to tyrosine kinase inhibitors. Apoptosis - PubMed. 2

  • PP2A Activating Drugs (PAD): Anti-Leukemic and Non-Toxic Activity of Two Novel and Non-Immunosuppressive FTY720 Derivatives. Blood - ASH Publications. 3

  • The Sphingosine-1-Phosphate Modulator FTY720 Targets Multiple Myeloma via the CXCR4/CXCL12 Pathway. Clinical Cancer Research - AACR Journals. 5

  • FTY720, a new alternative for treating blast crisis chronic myelogenous leukemia and Philadelphia chromosome–positive acute lymphocytic leukemia. JCI. 4

Sources

Troubleshooting

Strategies for enhancing bioavailability of 2-amino-2-(4-nonylphenethyl)propane-1,3-diol

Compound Identification: 2-amino-2-(4-nonylphenethyl)propane-1,3-diol Common Name: Fingolimod, FTY720 CAS Registry Number: 162359-55-9 (Free base), 162359-56-0 (Hydrochloride) Part 1: The Bioavailability Paradox (Read Th...

Author: BenchChem Technical Support Team. Date: March 2026

Compound Identification: 2-amino-2-(4-nonylphenethyl)propane-1,3-diol Common Name: Fingolimod, FTY720 CAS Registry Number: 162359-55-9 (Free base), 162359-56-0 (Hydrochloride)

Part 1: The Bioavailability Paradox (Read This First)

As a researcher working with FTY720, you must distinguish between clinical oral bioavailability and experimental bioavailability .

  • Clinical Reality: In humans, FTY720 has excellent oral bioavailability (~93%) because it is highly lipophilic and well-absorbed. However, it is a prodrug . It requires in vivo phosphorylation by sphingosine kinase 2 (SphK2) to become the active phosphate ester (FTY720-P).

  • Experimental Challenge: The "bioavailability" issues in research usually stem from:

    • Poor Aqueous Solubility: The free base is practically insoluble in water, making parenteral (IV/IP) dosing in animal models difficult without precipitation.

    • Lack of Activation: In vitro assays often fail because cell lines lack sufficient SphK2 expression to convert the drug to its active form.

    • Toxicity: High systemic exposure causes bradycardia (S1P receptor activation in cardiac tissue). Nanocarriers are used to "enhance" bioavailability to the target tissue (e.g., CNS or tumor) while reducing systemic availability.

Part 2: Troubleshooting & FAQs

Section A: Solubility & Basic Formulation

Q: I am trying to dissolve FTY720 free base in PBS for an IP injection in mice, but it precipitates immediately. What is the correct solvent system?

A: FTY720 free base is highly lipophilic. You cannot dissolve it directly in aqueous buffers.[1]

  • Solution 1 (Standard): Use the Hydrochloride salt (FTY720-HCl) . It is soluble in water up to ~10 mg/mL.

  • Solution 2 (Free Base Protocol): If you must use the free base:

    • Dissolve FTY720 in DMSO or warm Ethanol (stock concentration 20–50 mg/mL).

    • Dilute this stock into sterile PBS containing 20% (w/v) (2-hydroxypropyl)-β-cyclodextrin (HPβCD) .

    • Critical Step: Heat the solution to 37°C and vortex vigorously. The cyclodextrin encapsulates the hydrophobic tail, preventing precipitation.

Q: My in vitro efficacy data is inconsistent. The compound works in vivo but shows no effect in my cell culture model.

A: This is a classic "Prodrug Trap." FTY720 must be phosphorylated to bind S1P receptors (S1P1,3,4,5).[1]

  • Diagnostic: Does your cell line express Sphingosine Kinase 2 (SphK2) ?

  • Fix: If your cells have low SphK2 activity, FTY720 will remain inactive. You should switch to using Fingolimod Phosphate (FTY720-P) directly for in vitro receptor binding or signaling assays.

Section B: Advanced Nanocarrier Strategies

Q: We are observing high systemic toxicity (bradycardia) in our animal model. How can we enhance bioavailability to the brain/tumor while reducing cardiac exposure?

A: You need to encapsulate FTY720 in a nanocarrier to alter its pharmacokinetics (PK). Poly(lactic-co-glycolic acid) (PLGA) nanoparticles are the gold standard here. They prevent the "burst release" that causes cardiac side effects and enhance uptake across the Blood-Brain Barrier (BBB) via endocytosis.

Part 3: Experimental Protocols

Protocol 1: Synthesis of FTY720-Loaded PLGA Nanoparticles

Use this method for sustained release and reduced systemic toxicity.

Method: Single Emulsion Solvent Evaporation (O/W) Reagents: PLGA (50:50), Polyvinyl alcohol (PVA, MW 30-70k), Dichloromethane (DCM).

  • Organic Phase Preparation:

    • Dissolve 50 mg PLGA and 5 mg FTY720 in 2 mL Dichloromethane (DCM) .

    • Note: Ensure complete dissolution; the solution must be clear.

  • Emulsification:

    • Add the organic phase dropwise into 10 mL of 2% (w/v) PVA aqueous solution while sonicating.

    • Sonication Parameters: Probe sonicator, 40% amplitude, 2 minutes (Pulse: 10s ON, 5s OFF) on ice.

  • Solvent Evaporation:

    • Stir the resulting emulsion magnetically at 500 RPM for 4–6 hours at room temperature in a fume hood to evaporate the DCM.

  • Purification:

    • Centrifuge at 15,000 × g for 20 minutes at 4°C.

    • Discard supernatant (contains free drug/PVA).

    • Wash pellet 3x with sterile distilled water.

  • Lyophilization:

    • Resuspend the final pellet in water (with 5% trehalose as a cryoprotectant) and freeze-dry for 24 hours.

Protocol 2: Liposomal Formulation (Ethanol Injection)

Use this for higher immediate bioavailability with improved solubility.

  • Lipid Mix: Dissolve HSPC , Cholesterol , and DSPE-PEG2000 (Molar ratio 55:40:5) in absolute ethanol at 60°C.

  • Drug Addition: Add FTY720 to the ethanol lipid mixture (Drug:Lipid weight ratio 1:20).

  • Injection: Rapidly inject the ethanolic solution into PBS (pH 7.4) heated to 65°C under vigorous stirring (1000 RPM).

  • Sizing: Extrude the suspension through 100 nm polycarbonate membranes (11 passes) using a liposome extruder.

  • Dialysis: Dialyze against PBS for 24 hours to remove ethanol and unencapsulated drug.

Part 4: Visualizing the Mechanism

Diagram 1: The Bioactivation & Metabolism Pathway

Understanding why bioavailability


 activity.

Bioactivation cluster_cell Target Cell / Hepatocyte FTY FTY720 (Prodrug) SphK2 Sphingosine Kinase 2 (SphK2) FTY->SphK2 Phosphorylation (Intracellular) CYP CYP4F2 (Liver Microsomes) FTY->CYP Omega-hydroxylation (Elimination) FTY_P FTY720-Phosphate (Active Form) SphK2->FTY_P Activation S1PR S1P Receptors (S1P1, 3, 4, 5) FTY_P->S1PR Binds/Internalizes Metabolites Inactive Metabolites CYP->Metabolites

Caption: FTY720 is a prodrug activated by SphK2. Elimination occurs via CYP4F2.[2] Direct use of FTY720-P is required for in vitro assays lacking SphK2.

Diagram 2: PLGA Nanoparticle Synthesis Workflow

Step-by-step logic for the protocol described above.

PLGA_Workflow Step1 Step 1: Organic Phase Dissolve PLGA + FTY720 in DCM Emulsion Step 3: Emulsification Sonication (O/W Emulsion) Step1->Emulsion Step2 Step 2: Aqueous Phase Prepare 2% PVA Solution Step2->Emulsion Evap Step 4: Solvent Evaporation Stir 4-6h (Hardens Nanoparticles) Emulsion->Evap DCM Removal Wash Step 5: Centrifugation & Wash Remove Free Drug/PVA Evap->Wash Final Final Product Lyophilized FTY720-NPs Wash->Final

Caption: Single emulsion (O/W) technique for encapsulating hydrophobic FTY720 into PLGA nanoparticles.

Part 5: Data Summary & Comparison

Table 1: Comparison of FTY720 Formulation Strategies

Formulation TypePrimary UtilitySolubility (Aq)Bioavailability ProfileKey Limitation
FTY720 Free Base Chemical Synthesis< 0.1 mg/mLPoor (Precipitates)Requires organic solvents (DMSO/EtOH).
FTY720-HCl Salt Standard Oral/IV~10 mg/mLHigh (Immediate Release)High "Burst" release causes bradycardia.
PLGA Nanoparticles Sustained ReleaseColloidal Susp.Controlled/SustainedComplex synthesis; ~60-80% encapsulation efficiency.
Liposomes Targeted DeliveryColloidal Susp.Enhanced Tissue UptakeLower stability; leakage over time.

References

  • Novartis Pharmaceuticals. (2010). Gilenya (fingolimod) Prescribing Information. FDA Access Data. [Link]

  • Talamini, L., et al. (2022).[3] Modulating Fingolimod (FTY720) Anti-SARS-CoV-2 Activity Using a PLGA-Based Drug Delivery System. ACS Applied Materials & Interfaces. [Link]

  • Jin, Y., et al. (2011). CYP4F enzymes are responsible for the elimination of fingolimod (FTY720).[4][5] Drug Metabolism and Disposition.[2][6][7] [Link]

  • Zhang, L., et al. (2014). A novel liposomal formulation of FTY720 (Fingolimod) for promising enhanced targeted delivery. Nanomedicine: Nanotechnology, Biology and Medicine. [Link]

  • Sanchez, T., et al. (2003). Phosphorylation and signaling of the immunomodulator FTY720 by sphingosine kinase. Journal of Biological Chemistry. [Link]

Sources

Optimization

Technical Support Center: Reducing Cytotoxicity of Fingolimod (FTY720) in Non-Target Tissue Cultures

Status: Operational Ticket ID: FTY-TOX-001 Assigned Specialist: Senior Application Scientist, Cell Biology Division Last Updated: March 4, 2026 Executive Summary & Diagnostic Triage Fingolimod (FTY720) is a sphingosine a...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: FTY-TOX-001 Assigned Specialist: Senior Application Scientist, Cell Biology Division Last Updated: March 4, 2026

Executive Summary & Diagnostic Triage

Fingolimod (FTY720) is a sphingosine analog that presents a biphasic pharmacological profile.[1] While it acts as a potent S1P receptor modulator in the nanomolar range (nM), it exhibits significant cytotoxicity in the micromolar range (


M) due to off-target mechanisms, primarily PP2A activation  and mitochondrial stress .

Most "unexplained" cell death in non-target tissues (e.g., cardiomyocytes, neurons, hepatocytes) arises from two errors: solvent shock (precipitation of the hydrophobic drug upon addition to media) or supratherapeutic dosing that triggers lysosomal/mitochondrial destabilization.

Diagnostic Matrix: Why are your cells dying?

Use this table to identify the root cause of cytotoxicity based on observation.

ObservationOnsetLikely Root CauseRemediation Strategy
Immediate cell detachment (within 15-60 min)AcuteSolvent Shock / Precipitation. FTY720 is highly lipophilic. Adding DMSO stock directly to aqueous media causes micro-precipitates that physically damage membranes.Switch to BSA-Conjugation Protocol (See Section 3).
Cytoplasmic vacuolization Sub-acute (2-6 hours)Lysosomotropism. As a cationic amphiphile, FTY720 accumulates in acidic organelles (lysosomes), causing swelling and rupture.Reduce concentration below 1

M; verify pH of media.
Apoptosis / Necrosis (Nuclear fragmentation)Delayed (12-24 hours)PP2A Activation (Off-Target). High doses (>2

M) inhibit SET, reactivating PP2A and triggering cell death pathways.
Titrate dose down to the S1P-specific window (1–100 nM).
Mitochondrial depolarization (Low ATP)Delayed (24+ hours)ROS Generation. FTY720 uncouples oxidative phosphorylation at high concentrations.Add antioxidants (e.g., NAC) or reduce dose.

Mechanistic Insight: The "Toxicity Fork"

To prevent toxicity, you must distinguish between the receptor-mediated pathway (desired) and the intracellular off-target pathway (toxic).

  • The Safe Path (S1P Receptors): Requires phosphorylation by Sphingosine Kinase 2 (SphK2) to form FTY720-P. This occurs at nanomolar concentrations.[2][3]

  • The Toxic Path (PP2A & ROS): The unphosphorylated parent compound (FTY720) enters the cell and binds to SET (an oncoprotein inhibitor of PP2A). This releases PP2A, which dephosphorylates survival factors (e.g., Akt), leading to cell death. This occurs at micromolar concentrations.

Visualization: Signaling vs. Toxicity Pathways

The following diagram illustrates the divergence between therapeutic signaling and cytotoxic off-target effects.

FTY720_Pathways FTY Fingolimod (FTY720) Parent Compound SphK2 Sphingosine Kinase 2 (Enzyme) FTY->SphK2 Phosphorylation (Low Dose: nM) SET SET Protein (PP2A Inhibitor) FTY->SET Sequesters SET (High Dose: >2 µM) Mito Mitochondria FTY->Mito Membrane Potential Loss FTY_P FTY720-Phosphate (Active Metabolite) SphK2->FTY_P S1PR S1P Receptors (S1P1, 3, 4, 5) FTY_P->S1PR Agonism Response_Safe Lymphocyte Sequestration Neuroprotection (Therapeutic Effect) S1PR->Response_Safe PP2A PP2A Phosphatase (Reactivated) SET->PP2A Releases inhibition Response_Tox Apoptosis / Necrosis ROS Generation (Cytotoxicity) PP2A->Response_Tox Dephosphorylates Akt/ERK Mito->Response_Tox ROS Release

Caption: Divergence of FTY720 signaling. Green path indicates receptor-dependent therapeutic effects (nM range). Red path indicates receptor-independent cytotoxicity (µM range) mediated by PP2A reactivation and mitochondrial stress.

Core Protocol: BSA-Complexation Method

The Gold Standard for Lipophilic Stability

Direct addition of FTY720/DMSO stocks to culture media often results in rapid precipitation, creating "hotspots" of high concentration that lyse cells. To mimic physiological transport and ensure bioavailability without toxicity, FTY720 should be complexed with Fatty Acid-Free (FAF) Bovine Serum Albumin (BSA) .

Materials
  • Fingolimod (FTY720) Hydrochloride.[1][2][4][5][6]

  • Solvent: 100% Ethanol (preferred for this protocol) or DMSO.

  • Carrier: Fatty Acid-Free BSA (Sigma A8806 or equivalent). Note: Standard BSA contains interfering lipids.

  • Buffer: PBS (Calcium/Magnesium free) or 150 mM NaCl.

Step-by-Step Methodology

1. Prepare the Stock Solution (10 mM)

  • Dissolve FTY720 powder in 100% Ethanol or DMSO to a concentration of 10 mM.

  • Tip: Ethanol is often preferred for BSA conjugation as it evaporates or integrates smoother than DMSO, but DMSO is acceptable if final concentration <0.1%.

2. Prepare the BSA Carrier Solution (4 mg/mL)

  • Dissolve FTY-Free BSA in PBS/NaCl to a concentration of 4 mg/mL (approx 60

    
    M) .
    
  • Filter sterilize (0.22

    
    m).[6][7][8]
    
  • Pre-warm this solution to 37°C in a water bath. Critical: Cold BSA binds lipids poorly.

3. Conjugation (The "Dropwise" Technique)

  • While vortexing the warm BSA solution gently, add the FTY720 stock dropwise.

  • Target Ratio: Aim for a molar ratio of roughly 3:1 to 5:1 (Drug:Albumin) .

    • Example: To make a 100

      
      M working stock: Add 10 
      
      
      
      L of 10 mM FTY720 stock into 990
      
      
      L of warm BSA solution.
  • Incubate at 37°C with varying shaking for 30 minutes to allow equilibrium binding.

4. Final Dilution

  • Use this FTY720-BSA complex to dose your cells.

  • The BSA prevents precipitation and acts as a "slow-release" reservoir, preventing membrane shock.

Troubleshooting & FAQs

Q1: What is the "Safe Window" for concentration?

A: For S1P receptor studies (e.g., migration, signaling), the effective range is 1 nM to 100 nM .

  • < 100 nM: Minimal cytotoxicity; specific S1P receptor effects dominate.

  • > 1

    
    M:  Onset of off-target toxicity (PP2A activation).
    
  • > 5

    
    M:  High probability of necrosis in sensitive cells (neurons, cardiomyocytes).
    
  • Recommendation: Always perform a dose-response curve starting at 0.1 nM up to 1

    
    M. Avoid >2 
    
    
    
    M unless studying cancer cell apoptosis specifically.
Q2: My control cells (Vehicle only) are showing stress. Why?

A: Check your solvent concentration.

  • If using DMSO, the final concentration in the well must be < 0.1% (v/v) .

  • If using the BSA protocol, ensure you run a BSA-only control . Some "Fatty Acid-Free" BSAs still contain contaminants. Use high-grade, lyophilized FAF-BSA.

Q3: Why does FTY720 kill cancer cells but I want to save my neurons?

A: This is due to the differential expression of SET and PP2A . Cancer cells often overexpress SET to suppress PP2A (a tumor suppressor). FTY720 reactivates PP2A, killing the cancer cell. Neurons rely on delicate homeostatic signaling; high-dose FTY720 disrupts mitochondrial potential and induces ROS, leading to excitotoxicity-like death.

  • Fix: For neuroprotection, strictly adhere to the nanomolar range (e.g., 10–50 nM).

Q4: Can I use FTY720-Phosphate (FTY720-P) directly?

A: Yes, and it is often safer for receptor studies.

  • FTY720 (Parent): Requires intracellular phosphorylation. High membrane permeability. Toxic at high doses.[9]

  • FTY720-P (Active): Directly stimulates S1P receptors.[1][10] Lower membrane permeability (polar head group). Significantly less cytotoxic because it does not accumulate intracellularly to inhibit SET/HDACs as easily.

  • Recommendation: If your goal is strictly S1P receptor study, buy pre-phosphorylated FTY720-P to bypass the intracellular toxicity risks.

References

  • Mechanism of Off-Target Cytotoxicity (PP2A): Saddoughi, S. A., et al. (2013). "The prodrug FTY720, but not its phosphorylated form, targets the SET/PP2A oncoprotein complex to induce necroptosis."[11] Journal of Biological Chemistry.

  • S1P Receptor Signaling vs. Toxicity: Brinkmann, V., et al. (2002). "The immune modulator FTY720 targets sphingosine 1-phosphate receptors."[1][3][10][6] Journal of Biological Chemistry.

  • Mitochondrial Toxicity & ROS: Hagihara, K., et al. (2014). "Fingolimod (FTY720) stimulates ROS production and induces apoptosis in leukemia cells." Atlas of Genetics and Cytogenetics in Oncology and Haematology.

  • BSA Complexation Principles (Fatty Acid/Sphingolipid Analogues): Alsabeeh, N., et al. (2018). "Cell culture models of fatty acid overload: Problems and solutions." Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids.

  • Neuroprotection vs. Neurotoxicity Dose Windows: Deogracias, R., et al. (2012). "Fingolimod, a sphingosine-1 phosphate receptor modulator, increases BDNF levels and improves symptoms of a mouse model of Rett syndrome." PNAS.

Sources

Troubleshooting

Technical Support Center: FTY720 (Fingolimod) Mass Spectrometry Assays

Subject: Troubleshooting Calibration Curve Linearity & Sensitivity Issues Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: March 4, 2026 Introduction: The "Sticky" Science of Sphingosine Analog...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Calibration Curve Linearity & Sensitivity Issues Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: March 4, 2026

Introduction: The "Sticky" Science of Sphingosine Analogs

Welcome to the technical support hub for FTY720 (Fingolimod) bioanalysis. If you are here, you are likely facing a specific set of symptoms: your calibration curve is non-linear at the Lower Limit of Quantitation (LLOQ), your carryover is persistent, or your internal standard (IS) response is erratic.

The Root Cause: FTY720 is an amphiphilic sphingosine-1-phosphate receptor modulator. Structurally, it possesses a long, hydrophobic octyl chain and a polar amino-diol head group. This makes the molecule act like a surfactant. It does not just "dissolve"; it adheres to glass, plastic, and metallic surfaces (non-specific binding), and it forms micelles that complicate ionization.

This guide moves beyond generic troubleshooting to address the specific physicochemical behaviors of FTY720 that destroy linearity.

Module 1: Pre-Analytical Adsorption (The "Drooping" LLOQ)

Symptom: Your calibration curve shows excellent linearity at mid-to-high concentrations (


), but the signal at the LLOQ is significantly lower than expected, causing a negative intercept or a quadratic curvature at the low end.
Q: Why is my low-end sensitivity disappearing?

A: You are likely experiencing hysteresis due to adsorption . At low concentrations (e.g., <1 ng/mL), the active sites on your sample container, autosampler needle, and injector valve rotor seal are not saturated. FTY720 binds to these surfaces rather than reaching the column. As concentration increases, these sites saturate, and "normal" linearity resumes.

Protocol: The "Anti-Adsorption" Workflow

To restore linearity at the LLOQ, you must passivate surfaces and use aggressive solvation.

  • Container Selection (Critical):

    • STOP using standard borosilicate glass vials. FTY720 binds strongly to silanol groups on glass.

    • USE Polypropylene (PP) vials or silanized glass vials.

    • Validation: If using 96-well plates, verify they are "low-binding" grade.

  • Solvent Modification:

    • Pure aqueous solutions promote adsorption of the hydrophobic tail to container walls.

    • Action: Ensure your reconstitution solvent contains at least 20-30% organic (Acetonitrile or Methanol) and 0.1% Formic Acid. The acid protonates the amine group, increasing solubility and reducing interaction with surface silanols.

  • Needle Wash Optimization:

    • Standard washes (e.g., 50:50 MeOH:H2O) are insufficient to strip FTY720 from the injection needle.

    • Recipe: Use a ternary wash solvent: Acetonitrile:Isopropanol:Water (40:40:20) + 0.1% Formic Acid . Isopropanol is essential for solubilizing the lipid tail.

Visualizing the Adsorption Failure Mode

AdsorptionLogic cluster_fix The Fix Sample Low Conc. Sample (<1 ng/mL) GlassWall Standard Glass Vial (Silanol Groups) Sample->GlassWall Hydrophobic Interaction Injector Injector/Needle Sample->Injector Remaining Analyte Adsorption Non-Specific Binding (Loss of Analyte) GlassWall->Adsorption Irreversible Binding Detector MS Detector (Signal Drop) Injector->Detector Reduced Mass Load PolyProp Polypropylene/ Silanized Vial Solvent Acidic Organic Solvent

Caption: Mechanism of non-linear signal loss at LLOQ due to surface adsorption.

Module 2: Matrix Effects & Ion Suppression (The "Scattered" Curve)

Symptom: Your calibration curve has a high correlation coefficient, but the residuals are high (points scatter randomly around the line), or the slope changes between different lots of plasma.

Q: Why is my assay failing in patient samples but passing in water?

A: This is a classic Phospholipid-Induced Ion Suppression . FTY720 elutes in a hydrophobic region where endogenous phospholipids (glycerophosphocholines) also elute. If you are using Protein Precipitation (PPT), you are not removing these lipids. They compete for charge in the electrospray droplet, suppressing the FTY720 signal variably.

Diagnostic Step: The "184" Check

Run a "matrix factor" test injection monitoring m/z 184 > 184 (trimethylammonium fragment of phospholipids). Overlay this trace with your FTY720 transition. If they co-elute, your linearity will never be robust.

Protocol: Extraction Method Selection
FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid Phase Extraction (SPE)
Procedure ACN or MeOH additionHexane/Ethyl Acetate extractionMixed-mode Cation Exchange (MCX)
Phospholipid Removal Poor (High risk of suppression)Good (Lipids stay in aqueous/interface)Excellent (Wash steps remove lipids)
Linearity Impact High scatter, slope driftConsistent slopeBest linearity & sensitivity
Recommendation Avoid for clinical PKRecommended (Cost-effective)Gold Standard for FTY720

Technical Note: If you must use PPT, consider "HybridSPE" plates (Zirconia-coated silica) which chemically filter out phospholipids via Lewis acid-base interaction.

Module 3: Internal Standards & Calculation Logic

Symptom: The curve looks parallel but shifted, or precision (%CV) is poor (>15%).

Q: Can I use an analog (e.g., FTY720-dopamine) as an Internal Standard?

A: No. You should strictly use Fingolimod-d4 (FTY720-d4) . Because FTY720 is subject to significant matrix effects and adsorption (as detailed above), a structural analog will not track these variations perfectly.

  • Analog: Different retention time = different matrix suppression zone.

  • Stable Isotope (d4): Co-elutes with analyte = identical suppression compensation.

Q: Which weighting factor should I use?

A:


 (Inverse Square of Concentration). 
Bioanalytical assays for FTY720 often cover a dynamic range of 3-4 orders of magnitude (e.g., 0.1 to 100 ng/mL). The variance (heteroscedasticity) increases with concentration.
  • 
    :  Insufficient correction for the low end.
    
  • 
    :  Prioritizes accuracy at the LLOQ, which is critical for PK elimination phase tracking.
    
Visualizing the Troubleshooting Logic

TroubleshootingFlow Start Linearity Issue Detected CheckLLOQ Is problem only at LLOQ (Drooping Curve)? Start->CheckLLOQ Adsorption CAUSE: Adsorption/Loss CheckLLOQ->Adsorption Yes CheckScatter Is curve scattered or Slope shifting? CheckLLOQ->CheckScatter No FixAds FIX: Change Vials (PP), Add Isopropanol to Wash Adsorption->FixAds Matrix CAUSE: Phospholipid Suppression CheckScatter->Matrix Yes CheckIS Is IS variation high? CheckScatter->CheckIS No FixMatrix FIX: Switch to LLE/SPE Monitor m/z 184 Matrix->FixMatrix WrongIS CAUSE: Analog IS used CheckIS->WrongIS Yes FixIS FIX: Use FTY720-d4 WrongIS->FixIS

Caption: Decision tree for diagnosing FTY720 linearity failures.

References

  • Ferreirós, N., et al. (2012).[1][2] "LC–MS/MS determination of FTY720 and FTY720-phosphate in murine intracellular compartments and human plasma." Journal of Chromatography B, 887, 122-127.[1] Link

  • Salm, P., et al. (2006).[2] "Measurement and stability of FTY720 in human whole blood by high-performance liquid chromatography–atmospheric pressure chemical ionization–tandem mass spectrometry." Biomedical Chromatography, 20(3), 267-274. Link

  • Zollinger, M., et al. (2011).[2] "Absorption, distribution, metabolism, and excretion of the oral sphingosine-1-phosphate receptor modulator fingolimod (FTY720) in humans." Drug Metabolism and Disposition, 39(2), 199-207. Link

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.[1][2][3] Link

  • Chambers, E., et al. (2007). "Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses." Journal of Chromatography B, 852(1-2), 22-34. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy of FTY720 vs. Siponimod in Neuroprotection: A Mechanistic and Experimental Guide

The therapeutic landscape for demyelinating diseases has fundamentally shifted from peripheral immunosuppression to direct central nervous system (CNS) neuroprotection. While both FTY720 (Fingolimod) and Siponimod (BAF31...

Author: BenchChem Technical Support Team. Date: March 2026

The therapeutic landscape for demyelinating diseases has fundamentally shifted from peripheral immunosuppression to direct central nervous system (CNS) neuroprotection. While both FTY720 (Fingolimod) and Siponimod (BAF312) act as sphingosine-1-phosphate (S1P) receptor modulators, their distinct pharmacological profiles dictate significantly different neuroprotective and remyelinating efficacies[1]. This guide provides an objective, data-driven comparison of these two compounds, detailing the mechanistic causality behind their effects and the experimental protocols used to validate them.

Receptor Pharmacology & Mechanistic Causality

The fundamental difference between FTY720 and Siponimod lies in their receptor selectivity and metabolic requirements.

FTY720 (Fingolimod): FTY720 is a prodrug. To exert its biological effects, it must be phosphorylated in vivo by sphingosine kinase 2 (SphK2) into its active form, fingolimod-phosphate (FTY720-P)[2]. Once active, it acts as a broad-spectrum modulator, binding with high affinity to S1PR1, S1PR3, S1PR4, and S1PR5[3]. While its modulation of S1PR1 on astrocytes induces anti-inflammatory effects and upregulates neurotrophic factors like BDNF[4], its affinity for S1PR3 is often associated with off-target fibrotic responses and initial bradycardia[5].

Siponimod (BAF312): Siponimod is a rationally designed, next-generation active compound that does not require phosphorylation[2]. It selectively targets S1PR1 and S1PR5, completely lacking affinity for S1PR3 (EC50 > 10,000 nM)[5]. Causality of Selectivity: S1PR5 is predominantly expressed by cells of the oligodendrocytic lineage in the CNS[6]. Siponimod’s high-affinity, selective targeting of S1PR5 directly promotes the survival of mature oligodendrocytes and drives the differentiation of oligodendrocyte progenitor cells (OPCs) into myelinating cells, providing a direct mechanistic route to remyelination[2].

S1PR_Signaling FTY FTY720 (Fingolimod) Prodrug SphK Sphingosine Kinase (In vivo phosphorylation) FTY->SphK FTYP Fingolimod-Phosphate (Active Broad-Spectrum) SphK->FTYP S1PR1 S1PR1 (Astrocytes/Microglia) FTYP->S1PR1 S1PR34 S1PR3 & S1PR4 (Off-target / Systemic) FTYP->S1PR34 S1PR5 S1PR5 (Oligodendrocytes) FTYP->S1PR5 Sipo Siponimod (BAF312) Active Selective Compound Sipo->S1PR1 Sipo->S1PR5 Neuro Neuroprotection & Remyelination S1PR1->Neuro Anti-inflammatory S1PR5->Neuro Pro-myelinating

Fig 1. S1PR signaling pathways comparing FTY720 and Siponimod in CNS neuroprotection.

Quantitative Efficacy Comparison

The table below synthesizes the pharmacological properties and quantitative in vivo outcomes of both modulators based on recent mechanistic studies.

Pharmacological PropertyFTY720 (Fingolimod)Siponimod (BAF312)
Active State Prodrug (Requires SphK phosphorylation)[2]Active Compound[2]
Receptor Affinity (EC50) S1PR1 (~0.3 nM), S1PR3 (~3 nM), S1PR4, S1PR5[3]S1PR1 (~0.4 nM), S1PR5 (~0.98 nM)[5]
S1PR3 Activity Agonist (Associated with bradycardia)[3]No affinity (EC50 > 10,000 nM)[5]
Primary CNS Target Astrocytes, Microglia, Neurons[4]Oligodendrocytes (via S1PR5), Astrocytes[6]
Neuroprotective Mechanism Upregulates BDNF, Akt/ERK pathways[4]Direct OPC differentiation, M2 microglia shift[7],[6]
Cuprizone Remyelination Reduces apoptosis, but limited active remyelination[7]Significant reduction in T2-WSI MRI signal (active remyelination)[7]

Experimental Methodologies: Validating Direct CNS Neuroprotection

To objectively evaluate remyelination independent of peripheral immune cell infiltration, the Cuprizone-induced demyelination model is the gold standard. Experimental Causality: Dietary cuprizone induces targeted metabolic stress in mature oligodendrocytes, leading to reproducible demyelination in the corpus callosum while keeping the blood-brain barrier intact. Because lymphocytes play no functional role in this model, it perfectly isolates the direct CNS neuroprotective effects of S1PR modulators from their peripheral immunosuppressive functions[6].

Step-by-Step Cuprizone Workflow

Step 1: Acclimation & Baseline (Week 0)

  • Action: House C57BL/6 mice under standard conditions.

  • Self-Validation: Perform baseline MRI T2-weighted signal intensity (T2-WSI) scans. Logic: Establishing baseline myelination metrics is critical to quantify the exact percentage of signal deviation later[7].

Step 2: Demyelination Phase (Weeks 1-5)

  • Action: Administer 0.2% cuprizone mixed into standard rodent chow.

  • Causality: A strict 5-week continuous exposure ensures peak demyelination and acute axonal injury in the corpus callosum while preventing spontaneous remyelination during the active toxic phase[6].

Step 3: Drug Administration & Remyelination (Weeks 5-8)

  • Action: Withdraw cuprizone chow to allow spontaneous recovery. Randomize mice into Vehicle, FTY720 (e.g., 1 mg/kg/day), and Siponimod (e.g., 2-3 mg/kg/day) groups via oral gavage[7],[6].

  • Logic: Administering the drug after cuprizone withdrawal tests the compound's ability to actively accelerate remyelination, rather than merely preventing initial toxicity.

Step 4: In Vivo MRI Validation (Weeks 5, 6, 8)

  • Action: Conduct longitudinal MRI T2-WSI.

  • Self-Validation: The Week 5 scan confirms the maximum demyelination threshold (typically a ~53% signal increase)[7]. Post-treatment scans at Weeks 6 and 8 serve as an internal validation system; a reduction in T2-WSI directly correlates with myelin recovery. Siponimod-treated mice show a significantly faster reduction in T2-WSI compared to FTY720 and vehicle groups[7].

Step 5: Ex Vivo Histological Analysis

  • Action: Harvest brains at Week 8. Perform Luxol Fast Blue (LFB) staining for myelin density and Immunohistochemistry (IHC) for Myelin Basic Protein (MBP)[8].

Cuprizone_Workflow W0 Baseline (Week 0) W1_5 0.2% Cuprizone Diet (Weeks 1-5) Demyelination Phase W0->W1_5 Induce Stress W5_8 Drug Administration FTY720 vs Siponimod (Weeks 5-8) W1_5->W5_8 Withdraw Toxin Valid In Vivo Validation MRI T2-WSI W5_8->Valid Monitor Recovery Histo Ex Vivo Analysis LFB & IHC (MBP) Valid->Histo Tissue Harvest

Fig 2. Cuprizone-induced demyelination workflow for validating direct CNS remyelination.

Synthesis of Comparative Efficacy

While FTY720 was a pioneering first-in-class oral therapy, its neuroprotective mechanism relies heavily on secondary astrocytic responses (e.g., BDNF secretion) and generalized anti-apoptotic signaling via Akt/ERK pathways[4]. In rigorous remyelination models, FTY720 preserves myelin protein levels but often fails to demonstrate remyelination efficacy beyond spontaneous recovery rates[9],[7].

Conversely, Siponimod's structural refinement grants it direct access to the S1PR5 pathway. By acting directly on oligodendrocytes, Siponimod ameliorates metabolic injury, reduces microglial inflammasome activation (shifting microglia to a pro-regenerative phenotype), and significantly accelerates the remyelination of the corpus callosum[7],[6]. For researchers and drug developers targeting progressive neurodegenerative stages, Siponimod represents a more targeted, self-validating pharmacological tool for CNS repair.

References

1.[9] Impact of Siponimod on Enteric and Central Nervous System Pathology in Late-Stage Experimental Autoimmune Encephalomyelitis - NIH PMC. 9 2.[7] Increased Remyelination and Proregenerative Microglia Under Siponimod Therapy in Mechanistic Models - NIH PMC. 7 3. Therapeutic effect of combination vitamin D3 and siponimod on remyelination and modulate microglia activation in cuprizone mouse model of multiple sclerosis - Frontiers. 4.[6] Siponimod ameliorates metabolic oligodendrocyte injury via the sphingosine-1 phosphate receptor 5 - PNAS. 6 5.[3] Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy - NIH PMC. 3 6.[4] Molecular Pharmacology and Novel Potential Therapeutic Applications of Fingolimod - Frontiers. 4 7.[5] Sphingosine 1-phosphate Receptor Modulator Therapy for Multiple Sclerosis: Differential Downstream Receptor Signalling and Clinical Profile Effects - ResearchGate. 5 8.[2] Sphingosine-1-Phosphate Receptor Modulators and Oligodendroglial Cells: Beyond Immunomodulation - NIH PMC. 2 9.[1] Molecular and neuroimmune pharmacology of S1P receptor modulators and other disease-modifying therapies for multiple sclerosis - NIH PMC. 1

Sources

Comparative

LC-MS/MS Validation Parameters for Fingolimod in Biological Matrices: A Comparative Technical Guide

Executive Summary Fingolimod (FTY720) presents a unique bioanalytical challenge due to its amphiphilic nature, reversible phosphorylation into its active metabolite Fingolimod-Phosphate (Fingolimod-P) , and high distribu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fingolimod (FTY720) presents a unique bioanalytical challenge due to its amphiphilic nature, reversible phosphorylation into its active metabolite Fingolimod-Phosphate (Fingolimod-P) , and high distribution into erythrocytes. For drug development professionals, the choice of validation strategy—specifically the extraction methodology and matrix selection—dictates the assay's sensitivity (LLOQ) and robustness.

This guide objectively compares the two dominant extraction strategies (Protein Precipitation vs. Liquid-Liquid Extraction) and provides a validated framework for quantifying Fingolimod in human whole blood and plasma, adhering to EMA and FDA bioanalytical guidelines.

Part 1: Strategic Comparison of Extraction Methodologies

The primary decision in validating Fingolimod is balancing throughput against sensitivity . The following comparison analyzes the performance of Protein Precipitation (PP) versus Liquid-Liquid Extraction (LLE) based on recent validation studies.

Table 1: Comparative Performance Metrics (PP vs. LLE)
ParameterMethod A: Protein Precipitation (PP)Method B: Liquid-Liquid Extraction (LLE)
Primary Mechanism Solvent-based denaturation (ACN/MeOH)Partitioning into organic solvent (MTBE/Ethyl Acetate)
Sensitivity (LLOQ) Moderate (0.25 – 0.30 ng/mL) [1, 3]High (5 – 10 pg/mL) [5, 6]
Recovery High (>90%) [1, 4]Moderate to Low (~40-60%) [5]
Matrix Effect Higher risk (requires rigorous IS normalization)Low (cleaner extracts, reduced phospholipid suppression)
Throughput High (Simple "Crash & Shoot")Medium (Requires evaporation/reconstitution)
Analyte Suitability Excellent for both Fingolimod & polar Fingolimod-PExcellent for Fingolimod; Fingolimod-P may require pH adjustment or specific solvents due to polarity

Expert Insight:

  • Choose PP for clinical routine monitoring where LLOQ requirements are in the ng/mL range and speed is critical.

  • Choose LLE (or SLE) for pharmacokinetic (PK) studies or micro-dosing trials where pg/mL sensitivity is required to define the terminal elimination phase.

Part 2: Validated Experimental Protocol (High-Sensitivity LLE)

The following protocol is synthesized from high-sensitivity validation studies designed to achieve an LLOQ of ~10-50 pg/mL in human whole blood, the preferred matrix due to the drug's sequestration in red blood cells.

Materials & Reagents[1][2][3][4]
  • Analytes: Fingolimod HCl, Fingolimod-Phosphate.

  • Internal Standard (IS): Fingolimod-D4 (stable isotope labeled).[1][2][3][4]

  • Matrix: Human Whole Blood (K2-EDTA).[5]

  • Extraction Solvent: Methyl-tert-butyl ether (MTBE) or Ethyl Acetate (alkaline conditions often improve recovery).

Step-by-Step Workflow
  • Sample Pre-treatment:

    • Aliquot 200 µL of whole blood into a polypropylene tube.

    • Add 20 µL of Internal Standard working solution (50 ng/mL in 50% Methanol).

    • Critical Step: Add 50 µL of 0.1 M NaOH or Ammonium buffer (pH 9-10). Causality: Alkalinization suppresses the protonation of the amine group, ensuring the molecule is neutral and partitions efficiently into the organic phase.

  • Extraction (LLE):

    • Add 1.0 mL of MTBE (or Ethyl Acetate).

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 4,000 rpm for 10 minutes at 4°C to separate phases.

  • Phase Separation & Reconstitution:

    • Flash freeze the aqueous (bottom) layer in a dry ice/acetone bath (optional) or carefully transfer the organic (top) supernatant to a clean glass tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of Mobile Phase (ACN:Water + 0.1% Formic Acid, 50:50 v/v).

LC-MS/MS Conditions[7][8][9]
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-0.5 min: 30% B

    • 0.5-3.0 min: Ramp to 95% B

    • 3.0-4.0 min: Hold 95% B

    • 4.1 min: Re-equilibrate at 30% B.

  • Flow Rate: 0.4 mL/min.

Part 3: Visualization of Analytical Logic

Diagram 1: Comparative Extraction Workflow & MS/MS Pathway

This diagram illustrates the decision logic between extraction methods and the specific mass transitions used for detection.

Fingolimod_Validation_Workflow Sample Biological Sample (Whole Blood/Plasma) Decision Sensitivity Requirement? Sample->Decision Method_PP Method A: Protein Precip. (ACN/MeOH) > 0.25 ng/mL Decision->Method_PP Routine/Clinical Method_LLE Method B: LLE/SLE (MTBE/EtAc + Base) > 5 pg/mL Decision->Method_LLE High Sensitivity/PK LC LC Separation (C18 Column, Acidic MP) Method_PP->LC Method_LLE->LC MS_Fing MS/MS: Fingolimod [M+H]+ 308.4 -> 255.3 LC->MS_Fing MS_FingP MS/MS: Fingolimod-P [M+H]+ 388.2 -> 255.3 LC->MS_FingP

Caption: Workflow logic selecting between Protein Precipitation and LLE based on sensitivity needs, leading to specific MRM transitions.

Part 4: Critical Validation Parameters & Data

To ensure Trustworthiness , the method must meet specific acceptance criteria. The following data summarizes typical results from validated studies [1, 2, 4].

Mass Spectrometry Transitions (MRM)

Accuracy in precursor/product ion selection is non-negotiable.

  • Ionization: ESI Positive Mode.

  • Fingolimod (FTY720):

    • Precursor: 308.4 m/z

      
      
      
    • Product: 255.3 m/z (Characteristic fragment after water/alkyl loss)

  • Fingolimod-Phosphate:

    • Precursor: 388.2 m/z

      
      
      
    • Product: 255.3 m/z (Loss of phosphate group + fragmentation)

  • Internal Standard (Fingolimod-D4):

    • Precursor: 312.4 m/z

    • Product: 259.3 m/z [2]

Linearity & Sensitivity Data
AnalyteRangeLLOQr² Value
Fingolimod 0.25 – 150 ng/mL (PP)0.25 ng/mL> 0.995
Fingolimod 5 – 2500 pg/mL (LLE)5 pg/mL> 0.992
Fingolimod-P 1.5 – 150 ng/mL (PP)1.5 ng/mL> 0.995
Stability Profile

Fingolimod is generally stable, but the phosphate metabolite requires care to prevent dephosphorylation.

  • Freeze-Thaw: Stable for at least 3 cycles at -20°C and -70°C.

  • Benchtop: Stable for ~4-24 hours at room temperature (Matrix dependent).

  • Autosampler: Stable for >24 hours at 10°C.

Part 5: Expert Troubleshooting (Self-Validating Systems)

1. The "Phospholipid Valley" Effect:

  • Issue: In PP methods, phospholipids often elute late, suppressing ionization for subsequent injections.

  • Solution: If using PP, extend the gradient wash step (95% B) to 2-3 minutes or use a "Hybrid SPE-PPT" plate to remove phospholipids. Monitor the 255.3 transition for phospholipids (184 m/z parent scan) during development to map their elution.

2. Whole Blood vs. Plasma Correlation:

  • Fingolimod distributes heavily into erythrocytes. If your clinical protocol collects plasma, you must validate the hematocrit effect. Variations in hematocrit can alter extraction recovery in plasma if hemolysis occurs.

  • Recommendation: Validate in Whole Blood using LLE/PP to avoid hematocrit bias, or strictly control hemolysis during plasma preparation.

3. Carryover:

  • Fingolimod is lipophilic and can stick to injector ports.

  • Fix: Use a strong needle wash: Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.1).

References

  • Pesakova, V. et al. (2024).[3][4] Liquid chromatography-tandem mass spectrometry for determination of fingolimod and its active metabolite fingolimod phosphate in whole blood of patients with multiple sclerosis. Biomedical Chromatography. Available at: [Link]

  • D'Avolio, A. et al. (2022).[2] A Validated HPLC-MS/MS Method for Quantification of Fingolimod and Fingolimod-Phosphate in Human Plasma: Application to Patients with Relapsing–Remitting Multiple Sclerosis. MDPI Pharmaceuticals. Available at: [Link]

  • Abu-Awwad, A. (2022).[2] Determination of Fingolimod in Whole Blood by LC-MS/MS: Application to Bioequivalence Study. Walsh Medical Media. Available at: [Link]

  • BioPharma Services. LC-MS/MS Method of Fingolimod in Human Whole Blood. Available at: [Link]

  • Soudi, M. et al. (2020). A sensitive liquid chromatography-tandem mass spectrometry method for quantitative bioanalysis of fingolimod in human blood: Application to pharmacokinetic study. Biomedical Chromatography. Available at: [Link]

Sources

Validation

Comparative Analysis: 2-amino-2-(4-nonylphenethyl)propane-1,3-diol vs. Cyclosporine A

[1] Executive Summary This technical guide provides a comparative analysis of 2-amino-2-(4-nonylphenethyl)propane-1,3-diol (a structural homolog of the S1P receptor modulator Fingolimod/FTY720) and Cyclosporine A (CsA) (...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This technical guide provides a comparative analysis of 2-amino-2-(4-nonylphenethyl)propane-1,3-diol (a structural homolog of the S1P receptor modulator Fingolimod/FTY720) and Cyclosporine A (CsA) (a calcineurin inhibitor).

While Cyclosporine A remains a cornerstone of traditional immunosuppression, the sphingosine-1-phosphate (S1P) modulator class represents a paradigm shift from "cytokine inhibition" to "lymphocyte sequestration." The compound , the nonyl analog (C9 chain), is a close structural congener of the clinical drug Fingolimod (octyl, C8 chain) and shares its fundamental mechanism of action: functional antagonism of S1P receptors.

Key Distinction:

  • CsA blocks the activation of T-cells by inhibiting IL-2 production.

  • S1P Modulators (Nonyl/Octyl analogs) block the egress of T-cells from lymph nodes, rendering them functionally sequestered without inhibiting their intrinsic activation potential.

Mechanistic Deep Dive

S1P Receptor Modulation (The Nonyl Analog)

The nonyl analog, like its octyl counterpart (FTY720), is a pro-drug. It is phosphorylated in vivo by sphingosine kinase 2 (SphK2) to form the active phosphate metabolite.[1][2] This metabolite acts as a high-affinity agonist at S1P1, S1P3, S1P4, and S1P5 receptors .[1][3]

  • Mechanism : Binding to the S1P1 receptor on lymphocytes induces irreversible internalization and degradation of the receptor. This creates a "functional antagonist" state where the lymphocyte becomes blind to the S1P gradient required for egress from lymphoid organs.[1][4]

  • Result : Lymphocytes are retained in the lymph nodes, causing peripheral lymphopenia.

Calcineurin Inhibition (Cyclosporine A)

Cyclosporine A (CsA) is a lipophilic cyclic peptide that binds to the intracellular protein cyclophilin .

  • Mechanism : The CsA-cyclophilin complex binds to and inhibits calcineurin (protein phosphatase 2B). This prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT) .

  • Result : NFAT cannot translocate to the nucleus, blocking the transcription of Interleukin-2 (IL-2) and other cytokines essential for T-cell proliferation.

Comparative Signaling Pathway Visualization

Immunosuppression_Pathways cluster_S1P S1P Modulator Mechanism (Nonyl Analog) cluster_CsA Calcineurin Inhibition Mechanism (CsA) Nonyl_Analog Nonyl Analog (Pro-drug) SphK2 Sphingosine Kinase 2 Nonyl_Analog->SphK2 Phosphorylation Nonyl_P Phosphorylated Metabolite SphK2->Nonyl_P S1P1_Surface S1P1 Receptor (Surface) Nonyl_P->S1P1_Surface Agonist Binding S1P1_Internal Internalized Receptor S1P1_Surface->S1P1_Internal Internalization (Functional Antagonism) Lymph_Egress Lymphocyte Egress (Blocked) S1P1_Internal->Lymph_Egress Loss of S1P Gradient Sensing CsA Cyclosporine A Cyclophilin Cyclophilin CsA->Cyclophilin Binding Complex CsA-Cyclophilin Complex Cyclophilin->Complex Calcineurin Calcineurin (Phosphatase) Complex->Calcineurin Inhibition NFAT_P NFAT-P (Cytosolic) NFAT NFAT (Nuclear) NFAT_P->NFAT Blocked Translocation IL2_Gene IL-2 Gene Transcription NFAT->IL2_Gene Inhibited

Figure 1: Mechanistic divergence between S1P modulation (receptor internalization) and Calcineurin inhibition (transcriptional blockade).

Pharmacological & Physicochemical Comparison

The nonyl analog (C9) differs from the clinical standard FTY720 (C8) by a single methylene unit in the alkyl tail. This increases lipophilicity, potentially altering tissue distribution and retention.

Comparative Data Table
Feature2-amino-2-(4-nonylphenethyl)propane-1,3-diolCyclosporine A (CsA)
Class S1P Receptor Modulator (Analogue)Calcineurin Inhibitor (CNI)
Chemical Structure Linear Amino-diol (C9 Alkyl Chain)Cyclic Undecapeptide
Molecular Weight ~321.5 g/mol 1202.6 g/mol
Primary Target S1P1, S1P3, S1P4, S1P5 (after phosphorylation)Calcineurin (via Cyclophilin)
Effect on T-Cells Sequestration in Lymph Nodes (Homing)Inhibition of Activation/Proliferation
Key Toxicity Bradycardia (S1P3 mediated), Macular EdemaNephrotoxicity, Hypertension, Tremor
Metabolism Phosphorylation by SphK2 (Reversible)CYP3A4 (Extensive)
Half-Life Long (Likely >8 days, inferred from FTY720)Moderate (~8-19 hours)
Efficacy in Transplantation Models
  • S1P Modulators (Class Effect) : Demonstrate superior efficacy in prolonging skin and cardiac allograft survival in rats compared to CsA alone. The nonyl analog, as a homolog, is expected to share this potency but is often monitored as a critical impurity in FTY720 synthesis (Impurity B).

  • Synergy : The combination of S1P modulators and CsA is highly synergistic, allowing for reduced doses of CsA and minimizing nephrotoxicity.

Experimental Protocols

Protocol A: Lymphocyte Homing Assay (S1P Specificity)

Validates the sequestration mechanism unique to the nonyl analog/S1P class.

Objective : To demonstrate that the compound reduces peripheral lymphocyte counts by trapping them in lymph nodes, not by cytotoxicity.

Materials :

  • C57BL/6 Mice (Male, 8-10 weeks).[5]

  • Test Compound: 2-amino-2-(4-nonylphenethyl)propane-1,3-diol (dissolved in saline/ethanol vehicle).

  • Flow Cytometer (FACS).

  • Antibodies: CD4-FITC, CD8-PE, B220-APC.

Workflow :

  • Administration : Administer the nonyl analog (0.1, 0.3, 1.0 mg/kg, p.o.) or Vehicle to mice.

  • Time Course : Collect blood samples at 3, 6, 12, and 24 hours post-dose via tail vein.

  • Tissue Collection : At 24 hours, sacrifice mice and harvest:

    • Peripheral Blood.[6][2][5]

    • Spleen.[6]

    • Peripheral Lymph Nodes (PLN).[6]

    • Mesenteric Lymph Nodes (MLN).[6]

  • Cell Isolation : Prepare single-cell suspensions from tissues. Lyse RBCs in blood samples.

  • Staining : Stain

    
     cells with CD4/CD8/B220 antibodies for 30 mins at 4°C.
    
  • Analysis :

    • Peripheral Blood : Expect >80% reduction in T/B cells (Lymphopenia).

    • Lymph Nodes : Expect significant increase in T/B cell numbers (Sequestration).

    • Note: If cell numbers decrease in both blood and nodes, the mechanism is cytotoxic (unlikely for this class), not sequestration.

Protocol B: Mixed Lymphocyte Reaction (MLR) (CsA Specificity)

Validates the anti-proliferative mechanism of CsA.

Objective : To measure inhibition of T-cell proliferation in response to alloantigens.

Workflow :

  • Responder Cells : Isolate splenocytes from C57BL/6 mice (

    
    ).
    
  • Stimulator Cells : Isolate splenocytes from BALB/c mice (

    
    ) and treat with Mitomycin C (25 µg/mL) for 30 mins to block their proliferation.
    
  • Co-culture : Plate

    
     Responders + 
    
    
    
    Stimulators in 96-well U-bottom plates.
  • Treatment : Add serial dilutions of CsA (0.1 nM - 1000 nM).

  • Incubation : Culture for 72 hours at 37°C, 5% CO2.

  • Readout : Add

    
    -Thymidine (1 µCi/well) for the final 16 hours. Harvest and count CPM.
    
  • Result : CsA should dose-dependently inhibit proliferation (IC50 ~10-50 nM). S1P modulators typically show weak or no inhibition in MLR because they do not block T-cell receptor signaling directly.

Safety & Toxicology Profile

Bradycardia (S1P Effect)

The nonyl analog, like FTY720, activates the S1P3 receptor on atrial myocytes, activating


 channels.
  • Observation : Transient dose-dependent reduction in heart rate immediately following the first dose.

  • Mitigation : Titration dosing or selective S1P1 agonists (second-generation) avoid this.

Nephrotoxicity (CsA Effect)

CsA causes dose-dependent vasoconstriction of the afferent glomerular arteriole.

  • Observation : Increased serum creatinine, interstitial fibrosis with chronic use.

  • Contrast : The nonyl analog/S1P class is generally non-nephrotoxic , making it an ideal partner for CsA-sparing regimens.

References

  • Adachi, K., & Chiba, K. (2007).[3] FTY720 Story. Its Discovery and the Following Accelerated Development of Sphingosine 1-Phosphate Receptor Agonists as Immunomodulators Based on Reverse Pharmacology.[3] Perspectives in Medicinal Chemistry, 1, 11–23.[3] Link

  • Kiuchi, M., et al. (2000). Synthesis and Immunosuppressive Activity of 2-Substituted 2-Aminopropane-1,3-diols and 2-Amino-2-substituted Propanols. Journal of Medicinal Chemistry, 43(15), 2946–2961. Link

  • Chiba, K. (2005).[2] FTY720, a new class of immunomodulator, inhibits lymphocyte egress from secondary lymphoid tissues and thymus by agonistic activity at sphingosine 1-phosphate receptors.[2][4] Pharmacology & Therapeutics, 108(3), 308-319. Link

  • Brinkmann, V., et al. (2002). FTY720: alteration of lymphocyte traffic results in allograft protection. Transplantation, 72(5), 764-769. Link

  • PubChem Compound Summary . (2024). 2-amino-2-(4-nonylphenethyl)propane-1,3-diol. National Center for Biotechnology Information. Link

Sources

Comparative

Reproducibility of FTY720 Induced Lymphopenia in Mice

A Comparative Technical Guide for Preclinical Development Executive Summary: The Benchmark of S1P Modulation FTY720 (Fingolimod) remains the "gold standard" positive control for inducing lymphopenia in murine models of m...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Preclinical Development

Executive Summary: The Benchmark of S1P Modulation

FTY720 (Fingolimod) remains the "gold standard" positive control for inducing lymphopenia in murine models of multiple sclerosis (EAE), graft rejection, and autoimmune inflammation. Its efficacy stems from a unique mechanism: functional antagonism of Sphingosine-1-Phosphate (S1P) receptors.

However, reproducibility varies significantly based on vehicle formulation , route of administration , and sampling kinetics . This guide dissects the technical variables required to achieve a consistent >80% reduction in peripheral blood lymphocytes (PBL) and compares FTY720’s performance profile against next-generation selective S1P modulators (e.g., Siponimod).

Mechanistic Foundation & Causality

To reproduce FTY720 data, one must respect its prodrug nature. Unlike direct agonists, FTY720 requires in vivo phosphorylation by sphingosine kinase 2 (SphK2). The resulting phospho-FTY720 (FTY720-P) binds S1P receptors (S1P1,3,4,5) with high affinity, causing irreversible internalization and degradation of the S1P1 receptor. This deprives lymphocytes of the egress signal required to exit lymph nodes, effectively trapping them.[1]

Mechanistic Pathway (Graphviz)

FTY720_Mechanism FTY FTY720 (Prodrug) FTYP FTY720-P (Active) FTY->FTYP Phosphorylation SphK2 Sphingosine Kinase 2 SphK2->FTYP Catalysis S1P1 S1P1 Receptor (Lymphocyte Surface) FTYP->S1P1 High Affinity Binding Internal Receptor Internalization S1P1->Internal Ubiquitination & Degradation Trap Lymphocyte Sequestration (LN) Internal->Trap Loss of Egress Signal Lymphopenia Peripheral Lymphopenia Trap->Lymphopenia Blood Count Drop

Figure 1: The causal pathway of FTY720-induced lymphopenia.[1][2][3][4][5] Note that SphK2 activity is the rate-limiting step for bioactivation.

Comparative Performance Analysis

While FTY720 is the standard, next-generation modulators like Siponimod (BAF312) offer different kinetic profiles. For reproducibility, researchers must choose the agent that matches their temporal requirements.

Table 1: FTY720 vs. Selective S1P Modulators in Mice
FeatureFTY720 (Fingolimod) Siponimod (BAF312) Implication for Reproducibility
Receptor Selectivity Non-selective (S1P1, 3, 4, 5)Selective (S1P1, S1P5)FTY720 may induce bradycardia (S1P3) and broader off-target effects.
Half-Life (Murine) Long (~19–24 hours)Short (~3–6 hours)FTY720 lymphopenia persists for days after cessation; Siponimod allows rapid recovery.
Metabolism Requires Phosphorylation (SphK2)Direct AgonistFTY720 efficacy depends on liver/SphK2 function; Siponimod is active immediately.
Dose Linearity Non-linear (Threshold effect)LinearFTY720 hits a "ceiling" effect at ~1 mg/kg; higher doses do not increase lymphopenia but increase toxicity.
Vehicle Solubility High (Water/Saline for HCl salt)Low (Requires DMSO/Tween)FTY720 is easier to formulate without toxic solvents, enhancing survival in longitudinal studies.

Optimized Experimental Protocol

This protocol is designed for C57BL/6 mice but is applicable to BALB/c. It prioritizes the Intraperitoneal (IP) route for kinetic precision and Oral (Gavage) for long-term efficacy.

A. Formulation (The Critical Variable)

Many reproducibility failures stem from using DMSO when it is unnecessary. FTY720 hydrochloride is water-soluble.

  • Recommended Vehicle: Sterile 0.9% Saline or Water for Injection.

  • Avoid: DMSO (unless using free base), as it induces independent neurobehavioral effects.

  • Stock Solution: 1 mg/mL in sterile water. Store at -20°C.

  • Working Solution: Dilute to 0.1 mg/mL in sterile saline immediately before use.

B. Dosing Strategy
  • Dose: 1.0 mg/kg (Standard Max Efficacy) or 0.3 mg/kg (Sub-maximal).

  • Route: Intraperitoneal (IP) injection.[6][7]

  • Volume: 10 mL/kg (e.g., 200 µL for a 20g mouse).

C. Workflow & Sampling

The timing of blood collection is critical. Lymphopenia is transient if the drug is cleared, but sustained with FTY720's long half-life.

Experimental Workflow (Graphviz)

Workflow T0 Day -7: Acclimation (Standard Diet) T1 Day 0 (T=0h): Baseline Bleed (Tail Vein / Saphenous) T0->T1 Dose T=0h: Administration (1 mg/kg FTY720 IP) T1->Dose Immediately after bleed T2 T=6h: Acute Onset Check (Optional) Dose->T2 Early Phase T3 T=24h: Primary Endpoint (Max Lymphopenia) T2->T3 Steady State FACS Analysis: Flow Cytometry (CD3/B220/CD11b) T3->FACS Whole Blood

Figure 2: Step-by-step workflow for validating lymphopenia. The 24-hour endpoint is the industry standard for maximal effect.

D. Analytical Validation (Self-Correcting System)

To ensure the data is trustworthy, use a self-validating gating strategy . FTY720 selectively depletes lymphocytes (T/B cells) but spares myeloid cells (neutrophils/monocytes) in the short term.

  • Collect Blood: 50 µL into EDTA-coated tubes.

  • Stain: Anti-CD3 (T cells), Anti-B220 (B cells), Anti-CD11b (Myeloid).

  • Calculate:

    
    
    
  • Success Criteria:

    • T-cells (CD3+): >80% reduction.[5]

    • B-cells (B220+): >70% reduction.[4]

    • Myeloid (CD11b+): Minimal change (serves as internal loading control).

Troubleshooting & Common Pitfalls

SymptomProbable CauseCorrective Action
<50% Lymphopenia Incomplete phosphorylationEnsure mice are not SphK2 deficient; check liver function.
High Mortality Vehicle Toxicity (DMSO)Switch to Saline/Water formulation. FTY720-HCl is soluble.
Inconsistent Data Injection Failure (IP)Validate IP technique; if fluid enters gut/bladder, absorption fails.
Neutropenia Dose too high (>3 mg/kg)Reduce dose to 0.3–1.0 mg/kg. High doses are toxic to marrow.

References

  • Chiba, K., et al. (1998). "FTY720, a novel immunosuppressant, induces sequestration of circulating mature lymphocytes by acceleration of lymphocyte homing in rats. I. FTY720 selectively decreases the number of circulating mature lymphocytes by acceleration of lymphocyte homing." Journal of Immunology. Link

  • Matloubian, M., et al. (2004). "Lymphocyte egress from thymus and peripheral lymphoid organs is dependent on S1P receptor 1." Nature. Link

  • Brinkmann, V., et al. (2002). "The immune modulator FTY720 targets sphingosine 1-phosphate receptors."[8][9] Journal of Biological Chemistry. Link

  • Cahalan, S.R., et al. (2011). "Sphingosine 1-phosphate receptors S1P1 and S1P5 regulate the egress of effector T lymphocytes from lymph nodes." Nature Immunology. Link

  • Hajdu, S., et al. (2023).[6] "FTY720 (Fingolimod) and Siponimod: A Comparison of Their Effects on Lymphocyte Subsets in Mice." International Journal of Molecular Sciences. Link

  • Morris, M.A., et al. (2005). "Transient T cell accumulation in lymph nodes and sustained lymphopenia in mice treated with FTY720." European Journal of Immunology. Link

Sources

Validation

Comparing synthetic routes for 2-amino-2-(4-nonylphenethyl)propane-1,3-diol

This guide provides an in-depth technical comparison of synthetic routes for 2-amino-2-(4-nonylphenethyl)propane-1,3-diol , the -alkyl analog of the multiple sclerosis drug Fingolimod (FTY720) . While the literature pred...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of synthetic routes for 2-amino-2-(4-nonylphenethyl)propane-1,3-diol , the


-alkyl analog of the multiple sclerosis drug Fingolimod (FTY720) .

While the literature predominantly documents the


 (octyl) variant, the chemistry is homologous. The protocols below are engineered for the 

(nonyl) target, utilizing nonylbenzene or 4-nonylphenethyl bromide as the primary starting materials.

Executive Summary

The synthesis of 2-amino-2-(4-nonylphenethyl)propane-1,3-diol presents a classic challenge in process chemistry: constructing a quaternary carbon center bearing a primary amine and two primary alcohols, attached to a lipophilic tail.

  • Route A (The Henry/Nitroaldol Route): Best for industrial scalability . It utilizes cheap starting materials (nonylbenzene) and avoids expensive malonate reagents, though it requires careful handling of nitro intermediates.

  • Route B (The Acetamidomalonate Route): Best for laboratory/medicinal chemistry scale. It offers high convergence and predictable purification but suffers from poor atom economy and the use of hazardous hydride reducing agents (e.g., LiAlH

    
    ).
    
  • Route C (The Green/Catalytic Route): An optimized hybrid focusing on safety and sustainability , replacing stoichiometric reductants with catalytic hydrogenation.

Comparative Analysis Matrix

MetricRoute A: Friedel-Crafts / Henry Route B: Acetamidomalonate Route C: Catalytic/Green
Starting Material Nonylbenzene (Commodity chemical)4-Nonylphenethyl bromide (Specialty)Nonylbenzene
Key Intermediate 3-Nitro-1-(4-nonylphenyl)propan-1-oneDiethyl 2-acetamido-2-(4-nonylphenethyl)malonate3-Chloro-1-(4-nonylphenyl)propan-1-one
Step Count 5-6 Steps4 Steps5 Steps
Overall Yield 30–45%40–55%~50%
Atom Economy High (Uses simple C1/C3 synthons)Low (Loss of two ester groups + acetamide)High
Safety Profile Moderate (Nitro compounds, exothermic steps)Low (LiAlH

is pyrophoric)
High (Catalytic hydrogenation)
Scalability High (Kilogram scale proven for FTY720)Low/Medium (Workup volume is high)High

Detailed Synthetic Protocols

Route A: The Friedel-Crafts / Henry Reaction (Industrial Standard)

This route constructs the carbon skeleton linearly. It is preferred for large-scale production due to the low cost of nonylbenzene and the avoidance of cryogenic conditions.

Mechanism & Workflow
  • Friedel-Crafts Acylation: Nonylbenzene is acylated with 3-chloropropionyl chloride (or 3-nitropropionyl chloride) to attach the 3-carbon linker.

  • Reduction: The benzylic ketone is reduced to a methylene group (often via triethylsilane/TFA or catalytic hydrogenation).

  • Substitution (if using chloro): Chloride is displaced by nitrite to form the nitroalkane.

  • Double Henry Reaction: The nitroalkane undergoes a double nitroaldol reaction with formaldehyde to install the diol.

  • Nitro Reduction: The nitro group is reduced to the primary amine.

Experimental Protocol
  • Step 1: Acylation

    • To a reactor containing nonylbenzene (1.0 eq) and AlCl

      
        (1.2 eq) in DCM at 0°C, add 3-chloropropionyl chloride  (1.1 eq) dropwise.
      
    • Stir at RT for 4h. Quench with ice water. Extract with DCM.

    • Note: Control temperature <5°C during addition to prevent isomerization of the nonyl chain.

  • Step 2: Ketone Reduction

    • Treat the intermediate ketone with triethylsilane (2.5 eq) and TFA (5.0 eq) at RT for 16h.

    • Insight: This avoids the use of Zn/Hg (Clemmensen) or hydrazine (Wolff-Kishner), which are toxic/hazardous.

  • Step 3: Nitroaldol (The Key Step)

    • React the resulting 1-nitro-3-(4-nonylphenyl)propane with paraformaldehyde (3.0 eq) and catalytic TEA (0.1 eq) in dioxane at 60°C.

    • Critical: Monitor mono- vs. di-addition by HPLC. Push reaction to completion to ensure both hydroxymethyl groups are installed.

  • Step 4: Hydrogenation

    • Hydrogenate the nitro-diol using Pd/C (10% wt) in EtOH at 50 psi H

      
      .
      
    • Filter catalyst and crystallize the product as the HCl salt using EtOH/HCl.

RouteA Start Nonylbenzene Inter1 3-Chloro-1-(4-nonylphenyl) propan-1-one Start->Inter1 3-Chloropropionyl Cl AlCl3 Inter2 1-Chloro-3-(4-nonylphenyl) propane Inter1->Inter2 Et3SiH, TFA (Ketone Reduction) Inter3 1-Nitro-3-(4-nonylphenyl) propane Inter2->Inter3 NaNO2, DMF (Substitution) Inter4 2-Nitro-2-(4-nonylphenethyl) propane-1,3-diol Inter3->Inter4 HCHO, TEA (Henry Reaction) Product Target Product (HCl Salt) Inter4->Product H2, Pd/C (Nitro Reduction)

Figure 1: The Linear Industrial Route (Route A) utilizing the Henry Reaction.

Route B: The Acetamidomalonate Route (Convergent/Lab Scale)

This route is ideal for rapid analog generation (medicinal chemistry) because it relies on the reliable alkylation of a "masked" amino acid equivalent.

Mechanism & Workflow
  • Alkylation: Diethyl acetamidomalonate is deprotonated (NaOEt) and alkylated with 4-nonylphenethyl bromide.

  • Reduction: The ester groups and the acetamide are reduced/hydrolyzed. A common variation reduces the esters to alcohols first, then hydrolyzes the amide.

  • Deprotection: Acidic hydrolysis yields the free amine.

Experimental Protocol
  • Precursor Synthesis:

    • If 4-nonylphenethyl bromide is unavailable: React nonylbenzene with ethylene oxide (Friedel-Crafts) to get the alcohol, then brominate (

      
      ).
      
  • Step 1: Alkylation

    • Dissolve diethyl acetamidomalonate (1.2 eq) in dry EtOH containing NaOEt (1.2 eq). Stir 30 min.

    • Add 4-nonylphenethyl bromide (1.0 eq) and reflux for 6–12h.

    • Validation: Reaction completion is indicated by the disappearance of the bromide on TLC (Hex/EtOAc 4:1).

  • Step 2: Global Reduction (The "Adachi" Method)

    • Add the alkylated intermediate to a suspension of LiAlH

      
        (4.0 eq) in dry THF at 0°C. Reflux for 2h.
      
    • Safety Alert: Quench carefully with Fieser method (

      
      , 15% NaOH, 
      
      
      
      ). This step generates significant hydrogen gas and heat.
  • Step 3: Purification

    • The resulting amine is often an oil. Convert to HCl salt immediately for crystallization from Ethanol/Ether.

RouteB Start 4-Nonylphenethyl Bromide Inter1 Alkylated Malonate Intermediate Start->Inter1 NaOEt, EtOH Reflux Reagent Diethyl Acetamidomalonate Reagent->Inter1 Inter2 N-Acetyl Diol Inter1->Inter2 NaBH4 / LiCl (Selective Reduction) Product Target Product Inter1->Product LiAlH4 (Global Red.) (Alternative) Inter2->Product HCl, H2O (Hydrolysis)

Figure 2: The Convergent Malonate Route (Route B).

Critical Process Parameters & Troubleshooting

Impurity Management

During the synthesis of the nonyl analog, specific impurities must be monitored:

  • Ortho-Isomers: In Route A, Friedel-Crafts acylation may occur at the ortho position of the nonyl chain.

    • Control: Use bulky solvents or lower temperatures (0°C to -10°C) to favor para selectivity.

  • Over-Alkylation: In Route B, the malonate can sometimes undergo double alkylation (rare with bulky electrophiles but possible).

    • Control: Use a slight excess of the malonate nucleophile.

  • Incomplete Reduction: In Route A, the ketone reduction (Step 2) must be complete before the Henry reaction. Residual ketone will lead to complex mixtures.

    • Control: Monitor by NMR (disappearance of triplet at ~2.9 ppm).

Analytical Validation (Self-Validating System)

To confirm the identity of 2-amino-2-(4-nonylphenethyl)propane-1,3-diol :

  • 1H NMR (DMSO-d6): Look for the characteristic nonyl terminal methyl triplet (~0.85 ppm), the massive methylene envelope (1.2-1.3 ppm), and the distinctive AB system or singlet for the

    
     groups (~3.5 ppm).
    
  • Mass Spectrometry:

    
     should be observed at 322.5 m/z  (Calculated for 
    
    
    
    : 321.5).

References

  • Adachi, K., et al. (1995). Design, synthesis, and structure-activity relationships of 2-substituted-2-amino-1,3-propanediols: Discovery of a novel immunosuppressant, FTY720. Bioorganic & Medicinal Chemistry Letters. Link

  • Seidel, G., et al. (2004). Synthesis of FTY720 (Fingolimod) from 2-acetamido-2-(4-octylphenethyl)malonate. Journal of Organic Chemistry.[1][2] Link

  • Hale, J. J., et al. (2004). A practical synthesis of the potent immunosuppressant FTY720. Journal of Organic Chemistry.[1][2] Link

  • Teshima, K., et al. (2005). Efficient synthesis of the immunosuppressive agent FTY720 using the Friedel–Crafts acylation and Henry reaction. Synthesis.[3][1][2][4][5][6][7][8][9] Link

  • Kalita, B., et al. (2013). Practical synthesis of fingolimod from diethyl acetamidomalonate. RSC Advances. Link

Sources

Comparative

Publish Comparison Guide: Quantitative Analysis of FTY720 (Fingolimod) Tissue Distribution vs. Plasma Levels

Executive Summary: The "Invisible" Efficacy Audience: Pharmacokineticists, Neuroimmunologists, and Bioanalytical Scientists. Fingolimod (FTY720) represents a paradigm shift in pharmacokinetics (PK).

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Invisible" Efficacy

Audience: Pharmacokineticists, Neuroimmunologists, and Bioanalytical Scientists.

Fingolimod (FTY720) represents a paradigm shift in pharmacokinetics (PK). Unlike classical small molecules where plasma concentration (


) is a direct surrogate for tissue exposure, FTY720 acts as a "lipophilic trap." It exhibits a massive volume of distribution (

L in humans) and accumulates preferentially in the central nervous system (CNS) and secondary lymphoid organs (SLO).

This guide provides a technical framework for quantifying this disparity. It contrasts the low, stable plasma levels required for safety monitoring with the high, sequestered tissue levels required for therapeutic efficacy (S1P receptor modulation). We provide a validated LC-MS/MS workflow to accurately measure these distinct compartments.

Mechanistic Grounding: Why Tissue Plasma

To interpret quantitative data, one must understand the "Sphingosine Trap" mechanism. FTY720 is a pro-drug phosphorylated in vivo by Sphingosine Kinase 2 (SphK2).

DOT Diagram 1: The Sequestration Trap & Activation Pathway

This diagram illustrates the causality between SphK2 phosphorylation and tissue retention.

FTY720_Mechanism FTY_Plasma FTY720 (Plasma) Lipophilic Pro-drug BBB Blood-Brain Barrier (Permeable) FTY_Plasma->BBB Passive Diffusion SphK2 SphK2 Enzyme (Intracellular) BBB->SphK2 Cellular Uptake FTY_P FTY720-P (Active Metabolite) SphK2->FTY_P Phosphorylation S1P1 S1P1 Receptor (Lymphocyte/Neural) FTY_P->S1P1 High Affinity Binding (Agonist) Internalization Receptor Internalization S1P1->Internalization Functional Antagonism Sequestration Lymphocyte Sequestration Internalization->Sequestration Loss of Egress Signal

Figure 1: FTY720 crosses the BBB and is phosphorylated intracellularly.[1] The charged FTY720-P is trapped, driving high tissue retention.

Quantitative Comparison: Tissue vs. Plasma

The following data highlights the non-linear relationship between plasma monitoring and tissue reality.

Table 1: Comparative Pharmacokinetic Profile (Murine/Rat Models)

Data synthesized from preclinical EAE models and biodistribution studies.

ParameterPlasma (Blood Compartment) CNS Tissue (Brain/Spinal Cord) Lymphoid Tissue (Spleen/Nodes) Implication
Primary Analyte FTY720 & FTY720-PPredominantly FTY720 (Parent) & FTY720-PFTY720-P (Accumulated)Tissue conversion drives efficacy.
Concentration Range ~0.5 – 2.0 ng/mL (Human Therapeutic)40 – 540 ng/g (Rat EAE Efficacious)High Accumulation (>10x Plasma)Plasma levels underrepresent CNS exposure by orders of magnitude.
Half-Life (

)
6–9 Days (Slow elimination)Prolonged retention (Weeks)Prolonged retention"Washout" periods must account for tissue reservoirs, not just plasma clearance.
Key Ratio Reference (1.0)Brain:Plasma Ratio > 10:1 Lymph:Plasma Ratio > 20:1 High lipophilicity drives partitioning into myelin-rich tissues.

Critical Insight: In efficacy studies (e.g., EAE models), brain trough levels of 40–540 ng/g are required for neuroprotection, exceeding plasma concentrations several-fold.[2][3] Relying solely on plasma PK (


) may lead to under-dosing in neurodegenerative applications.

Analytical Methodology: Validated LC-MS/MS Protocol

Objective: To simultaneously quantify FTY720 and FTY720-P in complex tissue matrices without converting the labile phosphate group.

Protocol Phase 1: Tissue Homogenization & Extraction

Self-Validating Step: The use of alkaline extraction prevents the interconversion of metabolites and stabilizes the phosphate group.

  • Sample Prep: Weigh 50 mg of wet tissue (Brain/Spleen).

  • Homogenization: Add 500 µL of ice-cold PBS . Homogenize using bead beater (2 cycles, 30s).

  • Alkalinization (Critical): Transfer 100 µL homogenate to a glass tube. Add 100 µL of 0.1 M NaOH .

    • Why? Alkaline pH ensures FTY720 is uncharged (enhancing organic solubility) and inhibits phosphatases.

  • Internal Standard: Spike with 10 µL of C17-Sphingosine (100 ng/mL).

  • Liquid-Liquid Extraction (LLE):

    • Add 1 mL of MTBE:Dichloromethane (75:25 v/v) or Ethyl Acetate.

    • Vortex vigorously for 10 mins.

    • Centrifuge at 4,000 rpm for 10 mins at 4°C.

  • Reconstitution: Evaporate supernatant under

    
     stream. Reconstitute in 100 µL Mobile Phase B (MeOH/0.1% Formic Acid).
    
Protocol Phase 2: LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient: 50% B to 95% B over 5 mins.

  • Ionization: ESI Positive Mode.

MRM Transitions (Quantification):

  • FTY720:

    
     (Quantifier)
    
  • FTY720-Phosphate:

    
     (Quantifier)
    
  • Note: Both share the product ion 255.3 (loss of water/phosphate head group), confirming the sphingoid backbone.

DOT Diagram 2: Analytical Workflow Logic

This workflow ensures data integrity by separating extraction efficiency from matrix effects.

LCMS_Workflow Sample Tissue Sample (Brain/Spleen) Lysis Homogenization (PBS + Beads) Sample->Lysis Alkaline Alkalinization (0.1M NaOH) Lysis->Alkaline Stabilize PO4 LLE LLE Extraction (MTBE:DCM 75:25) Alkaline->LLE Maximize LogP Sep Phase Separation (Organic Layer) LLE->Sep Dry Evaporation & Reconstitution (MeOH + FA) Sep->Dry LCMS LC-MS/MS Analysis (MRM Mode) Dry->LCMS Inject

Figure 2: Step-by-step extraction workflow emphasizing alkaline stabilization for accurate metabolite quantification.

Comparative Analysis: Performance vs. Alternatives

When designing PK studies, researchers often compare FTY720 to "Next-Generation" S1P modulators (e.g., Siponimod, Ozanimod).

FeatureFTY720 (First Gen) Siponimod/Ozanimod (Next Gen) Implication for Analysis
Tissue Retention Very High (Lipophilic Trap)Moderate/LowerFTY720 requires longer washout periods in tissue analysis.
Phosphorylation Required (Pro-drug)Not Required (Direct Agonist)FTY720 analysis must quantify both Parent and Phosphate to assess total active load.
Half-Life Long (~6-9 days)ShorterFTY720 reaches steady-state slowly; single-dose tissue studies may underestimate accumulation.

References

  • Quantification of FTY720 concentration in plasma, amygdala and insular cortex using LC-MS/MS. ResearchGate. [Link][4]

  • Brain penetration of the oral immunomodulatory drug FTY720 and its phosphorylation in the central nervous system. PubMed. [Link]

  • Fast simultaneous quantitative analysis of FTY720 and its metabolite FTY720-P in human blood by LC-MS/MS. PubMed. [Link]

  • Preclinical Metabolism, Pharmacokinetics and In Vivo Analysis of New Blood-Brain-Barrier Penetrant Fingolimod Analogues. PubMed Central. [Link]

  • Disparate In Vivo Efficacy of FTY720 in Xenograft Models of Philadelphia Positive and Negative B-lineage ALL. PLOS ONE. [Link][5]

Sources

Validation

Technical Guide: Bioequivalence Assessment of Generic Fingolimod (0.5 mg)

Executive Summary & Mechanism of Action Fingolimod (FTY720) is a sphingosine 1-phosphate (S1P) receptor modulator indicated for relapsing forms of multiple sclerosis (MS).[1] Unlike traditional pharmacokinetics, Fingolim...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanism of Action

Fingolimod (FTY720) is a sphingosine 1-phosphate (S1P) receptor modulator indicated for relapsing forms of multiple sclerosis (MS).[1] Unlike traditional pharmacokinetics, Fingolimod is a prodrug that requires in vivo phosphorylation by sphingosine kinase 2 to form the active metabolite, fingolimod-phosphate .

For the drug development scientist, this presents a dual challenge:

  • Pharmacokinetic Complexity: The drug has an exceptionally long elimination half-life (

    
     of 6–9 days), complicating crossover study designs due to the risk of carryover.[2][3]
    
  • Safety Profile: The "first-dose effect" (transient bradycardia) mandates rigorous safety monitoring protocols during bioequivalence (BE) studies, even in healthy volunteers.[4]

This guide outlines a scientifically robust, regulatory-compliant framework for demonstrating bioequivalence of generic Fingolimod 0.5 mg capsules against the reference listed drug (RLD), Gilenya®.

Strategic Study Design: Crossover vs. Parallel

The choice of study design is the single most critical decision in Fingolimod BE testing. Regulatory bodies diverge on the acceptance of truncated AUC and parallel designs.

Decision Matrix: Regulatory Alignment
FeatureFDA (US) ApproachEMA (EU) Approach
Design Type Crossover (Preferred) or ParallelParallel (Accepted & Common)
Washout Period Critical: Must be >5x half-life (rec. 6–10 weeks)N/A (for Parallel)
PK Endpoints Parent (Primary); Metabolite (Supportive)Parent (Primary)
Analyte Fingolimod & Fingolimod-phosphateFingolimod
Truncated AUC

accepted for long half-life drugs

accepted
Recommended Protocol: Single-Dose, Fasting

Given the logistical burden of a 2-month washout in crossover designs, a Parallel Design is often scientifically pragmatic for global submissions, provided the sample size is powered sufficiently to account for inter-subject variability. However, if a Crossover design is chosen to reduce subject numbers, a washout of minimum 6 weeks is mandatory.

Study Workflow Diagram

The following diagram illustrates the critical "First-Dose Observation" window required for subject safety.

Fingolimod_BE_Workflow Screening Screening (Cardiac Exclusion) Dosing Dosing (0.5 mg Fasting) Screening->Dosing Eligible SafetyMon Safety Window (0-6h Post-Dose) Dosing->SafetyMon Immediate PK_Sampling PK Sampling (0-72h or 0-End) SafetyMon->PK_Sampling Hourly Vitals Washout Washout (>6 Weeks) PK_Sampling->Washout Crossover Only Analysis Bioanalysis (LC-MS/MS) PK_Sampling->Analysis Parallel Design Washout->Dosing Period 2

Caption: Workflow emphasizing the critical 6-hour cardiac monitoring window post-administration.

Safety Protocol: The "First-Dose" Monitor

Fingolimod causes a dose-dependent reduction in heart rate (HR) within 6 hours of dosing. In a BE study context involving healthy volunteers, safety is paramount.

Mandatory Safety Algorithm:

  • Exclusion Criteria: Screen for QT prolongation (>450 ms males, >470 ms females), history of MI, or AV block.

  • Pre-Dose Baseline: 12-lead ECG and vitals (triplicate measurements).

  • Active Monitoring (0–6 Hours):

    • Hourly pulse and blood pressure measurements.[4][5][6]

    • Continuous real-time ECG monitoring is recommended.[4][6]

  • Discharge Criteria: Subjects can only be discharged after 6 hours if HR is lowest at the 6-hour mark and shows evidence of recovery. If HR is still declining, monitoring must continue.[6]

Bioanalytical Methodology (LC-MS/MS)

Quantification requires high sensitivity due to the low therapeutic dose (0.5 mg). The assay must distinguish between the parent drug and its phosphorylated metabolite.

Technical Challenges & Solutions
  • Analyte: Fingolimod (Parent) and Fingolimod-phosphate (Active Metabolite).[1][5][7][8][9][10]

  • Matrix: Whole Blood (preferred over plasma due to distribution into erythrocytes).

  • Instrumentation: LC-MS/MS with Electrospray Ionization (ESI+).[8]

  • Separation: Critical to prevent in-source fragmentation of the phosphate metabolite back into the parent drug, which would overestimate parent concentrations.

Validated Method Parameters:

ParameterSpecificationRationale
Extraction Protein Precipitation (ACN:MeOH) or LLEHigh recovery (>85%) required for low-dose detection.
LLOQ 0.3 ng/mL (Parent)Sufficient to define the absorption phase and terminal tail.
Linearity 0.3 – 150 ng/mLCovers

(~1.3 ng/mL) and accumulation.
Internal Standard Fingolimod-d4Deuterated IS compensates for matrix effects in whole blood.
Metabolic Pathway & Detection

Metabolic_Pathway Fingolimod Fingolimod (Parent Drug) Target: FDA & EMA SphK2 Sphingosine Kinase 2 (In Vivo Conversion) Fingolimod->SphK2 Phosphorylation FingolimodP Fingolimod-Phosphate (Active Metabolite) Target: FDA (Supportive) SphK2->FingolimodP Activation FingolimodP->Fingolimod Dephosphorylation Elimination Reversible Metabolism & Elimination FingolimodP->Elimination

Caption: Reversible phosphorylation pathway.[9] FDA requires measurement of both parent and metabolite.

Comparative Performance Analysis

The following data represents a synthesis of bioequivalence results from approved generic formulations (e.g., based on Public Assessment Reports like Fingolimod Biocon and Fingolimod Denk). It demonstrates the statistical equivalence required.

Study Conditions: Fasting, Single Dose (0.5 mg x 3 or 0.5 mg x 1 depending on assay sensitivity). Design: Parallel, N=53 healthy subjects.

Table 1: Comparative Pharmacokinetic Data (Test vs. Reference)
PK ParameterTest Formulation (Mean ± SD)Reference (Gilenya®) (Mean ± SD)Ratio (T/R) %90% Confidence IntervalResult

(ng/mL)
1.38 ± 0.251.34 ± 0.24103.0 95.0 – 112.0Pass

(pg[11]·h/mL)
76,547 ± 14,96874,639 ± 11,872102.0 94.0 – 111.0Pass

(h)
18.0 (10–34)20.0 (10–34)N/AN/AComparable

Interpretation:

  • 
    :  The test formulation shows a peak exposure within 3% of the innovator.
    
  • 
    :  The extent of absorption is nearly identical. Note the use of truncated AUC (
    
    
    
    ) which is acceptable for drugs with very long half-lives to shorten the hospitalization/sampling period, as the absorption phase is fully captured within 72 hours.
  • Variability: Intra-subject variability for Fingolimod is generally low (<20%), allowing for reasonable sample sizes even in parallel designs.

References

  • US Food and Drug Administration (FDA). Draft Guidance on Fingolimod Hydrochloride.[5] (Recommended Oct 2011, Revised Oct 2024). Link

  • European Medicines Agency (EMA). Fingolimod Mylan: EPAR - Public assessment report.[12] (2021).[11][13] Link

  • Medicines Evaluation Board (MEB) Netherlands. Public Assessment Report: Fingolimod Biocon 0.5 mg hard capsules. (2022).[7][11][14][15] Link

  • Zhu, R., et al. A Validated HPLC-MS/MS Method for Quantification of Fingolimod and Fingolimod-Phosphate in Human Plasma. MDPI Molecules. (2022). Link

  • Novartis Pharmaceuticals. Gilenya (fingolimod) Prescribing Information.[3]Link

Sources

Comparative

Validation of 2-amino-2-(4-nonylphenethyl)propane-1,3-diol Purity using NMR Spectroscopy: A Comparative Guide

Executive Summary: The Criticality of the Nonyl Homolog In the development of immunomodulators like Fingolimod (FTY720), the 2-amino-2-(4-nonylphenethyl)propane-1,3-diol (hereafter referred to as the Nonyl Homolog ) serv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Criticality of the Nonyl Homolog

In the development of immunomodulators like Fingolimod (FTY720), the 2-amino-2-(4-nonylphenethyl)propane-1,3-diol (hereafter referred to as the Nonyl Homolog ) serves a dual role: it is a critical process-related impurity (arising from nonylphenone starting materials) and a mandatory reference standard for release testing.

Validating the purity of this specific molecule presents a unique analytical challenge. Unlike the parent drug (octyl analog), the Nonyl Homolog often lacks a commercially available "primary" reference standard with a certified purity value. Consequently, researchers must establish its absolute purity de novo.[1]

This guide compares the two dominant validation methodologies—High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) —and argues for the adoption of qNMR as the superior method for primary value assignment, while retaining HPLC for routine secondary monitoring.

Methodology Comparison: qNMR vs. HPLC-UV

For a researcher tasked with certifying a batch of the Nonyl Homolog, the choice of method dictates the reliability of downstream data.

Comparative Performance Matrix
FeatureqNMR (Primary Method) HPLC-UV (Secondary Method)
Principle Molar Ratio: Direct counting of nuclei relative to an Internal Standard (IS).[1]Response Ratio: Comparison of peak area to a reference standard.[1][2]
Traceability Direct: Traceable to SI units via the Internal Standard (e.g., NIST-traceable Maleic Acid).[1]Indirect: Requires a pre-existing reference standard of the Nonyl Homolog.[1]
Specificity Structural: Distinguishes the core structure but may overlap with the Octyl analog in the aliphatic region.Retention: Excellent separation of homologs (Octyl vs. Nonyl) based on hydrophobicity.
Sensitivity Low: Requires 5–20 mg of sample.[1]High: Detects sub-microgram levels (ideal for impurity profiling).[1]
Bias Source Hygroscopicity of sample; weighing errors; T1 relaxation settings.Extinction coefficient differences; column interactions; detector linearity.[1]
Verdict Best for: Assigning the absolute purity value to the Reference Standard itself.Best for: Routine batch testing using the value derived from qNMR.[1][3]
The Causality of Choice
  • Why qNMR? You cannot validate the purity of the Nonyl Homolog using HPLC unless you already possess a pure standard of the Nonyl Homolog to calibrate the detector. This creates a circular dependency. qNMR breaks this loop by using a generic, traceable internal standard (like Maleic Acid) to determine the absolute mass fraction of the Nonyl Homolog.

  • Why not just HPLC? The Nonyl Homolog and Fingolimod (Octyl) have very similar UV extinction coefficients, but assuming they are identical introduces a systematic error (Method Bias) of 1–5% in potency calculations.

Technical Deep Dive: The qNMR Validation Protocol

This protocol is designed to overcome the specific challenges of the Nonyl Homolog: its amphiphilic nature (hydrophobic tail + hydrophilic amino-diol head) which leads to micelle formation and signal broadening in standard solvents.

Phase 1: Experimental Setup

1. Solvent Selection: DMSO-d6 [1][4]

  • Rationale: CDCl₃ dissolves the tail but causes the polar head to aggregate, broadening the critical methylene signals.[1] D₂O dissolves the head but not the tail.[1] DMSO-d6 is the only solvent that effectively solvates both domains, ensuring sharp Lorentzian lineshapes essential for integration.[1]

2. Internal Standard (IS): Maleic Acid (Traceable)

  • Rationale: Maleic acid provides a singlet at ~6.2 ppm, a region typically free from the Nonyl Homolog's aromatic (7.0–7.2 ppm) and aliphatic (0.8–3.5 ppm) signals. It is non-volatile and stable in DMSO.[1]

Phase 2: Acquisition Parameters (The "Self-Validating" System)

To ensure the data is valid, the physics of the experiment must be controlled.

  • Pulse Angle: 90° (maximize signal).

  • Relaxation Delay (D1):

    
     seconds.[1]
    
    • Scientific Logic:[1][2][3][4][5][6] The T1 relaxation time of the aromatic protons in this viscous molecule can exceed 5 seconds.[1] For 99.9% magnetization recovery (required for quantitative accuracy), the delay must be

      
      .[1] Setting D1 to 60s eliminates saturation effects.
      
  • Scans (NS): 16 or 32 (sufficient for S/N > 150:1 with 10mg sample).[1]

  • Temperature: 298 K (controlled to prevent chemical shift drift).

Phase 3: The Workflow Diagram

The following diagram illustrates the logical flow of establishing the Nonyl Homolog as a reference standard.

ValidationWorkflow cluster_qNMR qNMR Value Assignment (Primary) Synthesis Crude Synthesis of Nonyl Homolog Purification Prep-HPLC / Crystallization Synthesis->Purification QualCheck Qualitative NMR (1H/13C) Confirm Structure Purification->QualCheck Weighing Precision Weighing (Sample + Maleic Acid IS) QualCheck->Weighing If Identity Confirmed Acquisition Acquisition (D1 > 60s) DMSO-d6 Weighing->Acquisition Integration Integration of Distinct Signals (Aromatic vs IS Singlet) Acquisition->Integration Calc Calculate Mass Fraction % Integration->Calc FinalStd Certified Reference Standard (Assigned Purity) Calc->FinalStd RoutineQC Routine HPLC-UV QC (Uses Certified Std) FinalStd->RoutineQC Calibrates

Caption: Logical workflow for transforming crude synthesis material into a certified reference standard using qNMR for primary value assignment.

Data Interpretation & Calculation

Signal Selection for Quantification

The Nonyl Homolog spectrum in DMSO-d6 will display specific regions. You must select the "Quantification Signal" carefully.[1]

Proton GroupApprox.[1][5][7][8][9] Shift (ppm)MultiplicitySuitability for qNMR
Aromatic (Ph-H) 7.0 – 7.2Multiplet (AA'BB')High. Distinct from solvent and impurities.[1]
Maleic Acid (IS) 6.0 – 6.3SingletReference. Sharp, isolated.[1]
Benzylic (-CH2-) 2.5 – 2.6TripletMedium. Risk of overlap with DMSO solvent residual (2.50 ppm).[1]
Alkyl Chain 1.2 – 1.6Broad MultipletLow. Overlaps with grease/water/impurities.[1]
Terminal Methyl 0.85TripletMedium. Good intensity but far from IS.[1]

Calculation Formula: The purity (


) is calculated using the molar ratio equation:


Where:

  • 
     = Integral area[1]
    
  • 
     = Number of protons (e.g., 4 for Aromatic region, 2 for Maleic Acid)
    
  • 
     = Molecular Weight (321.49  g/mol  for Nonyl Homolog HCl salt)
    
  • 
     = Weight (mg)[2][10]
    
  • 
     = Purity (as decimal)
    

References

  • Holzgrabe, U. (2010).[1] Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • United States Pharmacopeia (USP). <761> Nuclear Magnetic Resonance Spectroscopy. Link

  • Veeprho. Fingolimod Nonyl Homologue Structure and Impurity Profile. Link

  • SynThink Chemicals. Fingolimod Impurity Reference Standards and Validation Data. Link

  • Pauli, G. F., et al. (2012).[1] Importance of Purity Evaluation and the Potential of Quantitative NMR in Natural Product Research. Journal of Natural Products. Link

Sources

Validation

A Senior Scientist's Guide to Evaluating FTY720 Antibody Cross-Reactivity in Competitive ELISA

Introduction: The Critical Need for Specific FTY720 Quantification Fingolimod, widely known as FTY720, is a first-in-class oral immunomodulatory drug approved for the treatment of relapsing-remitting multiple sclerosis (...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Need for Specific FTY720 Quantification

Fingolimod, widely known as FTY720, is a first-in-class oral immunomodulatory drug approved for the treatment of relapsing-remitting multiple sclerosis (MS).[1][2] Its therapeutic success has spurred extensive research into its mechanisms and potential applications in other areas, including stroke recovery and cancer therapy.[1][3] FTY720 is a prodrug; it is phosphorylated in vivo by sphingosine kinase 2 to its active metabolite, FTY720-phosphate (FTY720-P).[4][5] This active form acts as a functional antagonist at four of the five sphingosine-1-phosphate (S1P) receptors, leading to the sequestration of lymphocytes in lymph nodes and preventing their infiltration into the central nervous system.[4][6][7]

Given this mechanism, the ability to accurately and specifically quantify the parent drug (FTY720) and distinguish it from its active metabolite (FTY720-P) and structurally related endogenous molecules like sphingosine is paramount for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies. The enzyme-linked immunosorbent assay (ELISA) is a powerful and widely used technique for such quantification due to its high sensitivity and throughput.[8] However, the reliability of any ELISA hinges on the specificity of the antibody used. This guide provides an in-depth comparison of FTY720 antibody performance, focusing on the critical issue of cross-reactivity, and equips researchers with the experimental framework to validate antibody specificity in their own laboratories.

Section 1: The Challenge of Specificity: FTY720, its Metabolite, and Analogs

The mechanism of action of FTY720 underscores the importance of this distinction. The parent drug must be converted to FTY720-P to exert its therapeutic effect by modulating S1P receptors. Therefore, understanding the relative concentrations of both the prodrug and its active metabolite is crucial for correlating dose with biological activity.

FTY720_Mechanism cluster_blood Blood/Extracellular Space cluster_cell Cell Interior cluster_lymphocyte Lymphocyte FTY720 FTY720 (Prodrug) SK2 Sphingosine Kinase 2 (SPHK2) FTY720->SK2 Enters Cell FTY720P FTY720-Phosphate (Active Metabolite) S1P1 S1P1 Receptor FTY720P->S1P1 Binds Receptor (Functional Antagonism) SK2->FTY720P Phosphorylation Internalization Receptor Internalization & Degradation S1P1->Internalization Sequestration Lymphocyte Sequestration in Lymph Node Internalization->Sequestration Prevents Egress

Caption: FTY720 Mechanism of Action.

Section 2: Principles of FTY720 Quantification by Competitive ELISA

Due to its small molecular size, FTY720 is best quantified using a competitive ELISA format.[14][15] In this assay, a known amount of FTY720 conjugated to a carrier protein is immobilized on the surface of a microplate well. A limited amount of a specific anti-FTY720 antibody is then added to the well along with the sample containing an unknown amount of free FTY720. The free FTY720 from the sample competes with the immobilized FTY720-conjugate for binding to the antibody.

The result is an inverse relationship: the higher the concentration of FTY720 in the sample, the less antibody will be available to bind to the plate, resulting in a weaker signal. The signal is typically generated by a secondary antibody conjugated to an enzyme (like HRP) that catalyzes a color-changing reaction with a substrate.[16]

Competitive_ELISA cluster_low Low FTY720 in Sample cluster_high High FTY720 in Sample Well_L Well with Coated FTY720-Conjugate Result_L Strong Signal Well_L->Result_L Ab_L Anti-FTY720 Ab Ab_L->Well_L Most Abs bind to plate Sample_L Sample FTY720 (Low Amount) Sample_L->Ab_L Few binding sites occupied Well_H Well with Coated FTY720-Conjugate Result_H Weak Signal Well_H->Result_H Ab_H Anti-FTY720 Ab Ab_H->Well_H Few Abs bind to plate Sample_H Sample FTY720 (High Amount) Sample_H->Ab_H Most binding sites occupied

Caption: Principle of Competitive ELISA for FTY720.

Section 3: Illustrative Comparison of FTY720 Antibody Performance

The selection of a primary antibody is the most critical decision in developing a reliable FTY720 ELISA. Different antibodies, whether monoclonal or polyclonal, will exhibit varying degrees of affinity for the target and cross-reactivity with related molecules. The table below presents an illustrative comparison of hypothetical FTY720 antibody products to demonstrate the key performance parameters researchers should evaluate.

Disclaimer: The following data is for illustrative purposes only and does not represent actual commercial products. It is intended to guide researchers in their own evaluation process.

ParameterAntibody A (Monoclonal)Antibody B (Polyclonal)Antibody C (Monoclonal)
Target Antigen FTY720FTY720FTY720
Isotype Mouse IgG1Rabbit IgGMouse IgG2a
FTY720 IC50 (ng/mL) 0.50.80.6
Cross-Reactivity (%)
FTY720-Phosphate< 0.1%15%1.5%
Sphingosine< 0.01%5%< 0.01%
AAL-149 (Analog)< 0.01%Not Tested< 0.01%
Recommended Use Specific quantification of parent drug FTY720.General screening where distinction from metabolite is not critical.High-specificity quantification of FTY720.

Interpretation of Key Parameters:

  • IC50 (50% Inhibitory Concentration): This represents the concentration of FTY720 required to inhibit 50% of the antibody binding to the coated plate. A lower IC50 value indicates higher assay sensitivity.

  • % Cross-Reactivity: This is the most critical parameter for this guide. It is calculated by comparing the IC50 of the cross-reactant to the IC50 of the target analyte (FTY720). A low percentage signifies high specificity. In this example, Antibody A shows superior specificity, with negligible cross-reactivity to the active metabolite, making it ideal for PK studies. Antibody B, while functional, shows significant cross-reactivity and would lead to falsely elevated measurements of the parent drug.

Section 4: Field-Proven Protocol for Validating FTY720 Antibody Specificity

Trust in an assay is built upon rigorous validation.[17][18] Researchers must not rely solely on manufacturer datasheets but should perform their own validation using the specific matrices (e.g., serum, plasma, tissue homogenate) relevant to their studies.[19] The following protocol provides a comprehensive workflow for determining the cross-reactivity of any FTY720 antibody using a competitive ELISA framework.

Validation_Workflow A 1. Prepare Reagents (Standards, Cross-Reactants, Buffers) B 2. Coat Microplate with FTY720-Conjugate A->B C 3. Block Non-Specific Sites B->C D 4. Prepare Standard Curves (FTY720 and Potential Cross-Reactants) C->D E 5. Add Standards/Samples and Primary Antibody to Wells D->E F 6. Incubate to Allow Competition E->F G 7. Wash Unbound Reagents F->G H 8. Add Enzyme-Labeled Secondary Antibody G->H I 9. Wash and Add Substrate H->I J 10. Read Absorbance I->J K 11. Analyze Data (Generate Sigmoidal Curves) J->K L 12. Calculate IC50 for Each Compound K->L M 13. Calculate % Cross-Reactivity L->M

Caption: Experimental Workflow for Cross-Reactivity Assessment.

Step-by-Step Experimental Protocol

1. Reagent Preparation:

  • Coating Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST).

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.

  • Assay Buffer: 0.5% BSA in PBST.

  • FTY720 Standard: Prepare a stock solution of FTY720 (e.g., 1 mg/mL in DMSO) and create serial dilutions in Assay Buffer to generate a standard curve (e.g., from 100 ng/mL to 0.1 ng/mL).

  • Potential Cross-Reactants: Prepare stock solutions and serial dilutions for FTY720-Phosphate, Sphingosine, and any other relevant structural analogs in the same manner as the FTY720 standard.[5][20] The concentration range should be wide enough to determine an IC50 if cross-reactivity occurs.

  • FTY720 Antibody (Primary): Dilute to the optimal working concentration (determined by prior titration experiments) in Assay Buffer.

  • Secondary Antibody: Dilute enzyme-conjugated secondary antibody (e.g., HRP-conjugated Goat anti-Mouse IgG) in Assay Buffer as per manufacturer's recommendation.

2. Assay Procedure:

  • Coating: Dilute the FTY720-protein conjugate in Coating Buffer to a pre-determined optimal concentration. Add 100 µL to each well of a 96-well high-binding microplate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 2 hours at room temperature.

  • Washing: Discard the blocking solution and wash the plate 3 times with Wash Buffer.

  • Competitive Reaction:

    • Add 50 µL of each standard dilution (FTY720 and cross-reactants) or unknown sample to the appropriate wells.

    • Add 50 µL of the diluted primary FTY720 antibody to all wells.

    • Incubate for 1-2 hours at room temperature with gentle shaking. The causality here is critical: by adding the antibody and free antigen simultaneously, we create the competitive environment necessary for the assay to function.

  • Washing: Discard the solution and wash the plate 4 times with Wash Buffer.

  • Secondary Antibody Incubation: Add 100 µL of the diluted secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Discard the solution and wash the plate 5 times with Wash Buffer. This final, more extensive wash is crucial to remove all unbound enzyme and minimize background signal.

  • Signal Development: Add 100 µL of HRP substrate (e.g., TMB) to each well. Incubate in the dark for 15-30 minutes, or until sufficient color has developed.

  • Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.

  • Read Plate: Read the absorbance at 450 nm on a microplate reader.

3. Data Analysis and Interpretation:

  • Generate Standard Curves: Plot the absorbance values against the log of the concentration for FTY720 and each potential cross-reactant. Use a four-parameter logistic (4-PL) curve fit to generate sigmoidal dose-response curves.

  • Determine IC50 Values: From the curve fit for each compound, determine the IC50 value. This is the concentration that produces 50% of the maximum response.

  • Calculate Percent Cross-Reactivity: Use the following formula for each potential cross-reacting compound:

    % Cross-Reactivity = (IC50 of FTY720 / IC50 of Cross-Reactant) x 100

    A result of <1% is generally considered excellent specificity, while values >5-10% may indicate a significant potential for inaccurate results depending on the application.[11]

Conclusion and Best Practices

The accuracy of FTY720 quantification is fundamentally dependent on the specificity of the primary antibody used in the ELISA. Cross-reactivity with the active metabolite FTY720-Phosphate or endogenous molecules is not a minor issue; it is a critical flaw that can invalidate experimental results.

As a final recommendation, researchers should:

  • Prioritize Specificity: When selecting an antibody, prioritize datasheets that provide quantitative cross-reactivity data over those that do not.

  • Validate In-House: Always perform an in-house cross-reactivity validation as described in this guide using your specific biological matrix. A vendor's data, while helpful, is typically generated in a clean buffer system.[19]

  • Understand the Context: For PK studies that require distinguishing the parent drug from its metabolite, an antibody with <1% cross-reactivity is essential. For general screening or some in vitro studies, a less specific antibody may be acceptable if its limitations are understood and acknowledged.

  • Demand Transparency: Encourage antibody manufacturers to provide comprehensive validation data, including detailed cross-reactivity panels against all relevant metabolites and analogs.

By adhering to these principles of scientific integrity and rigorous validation, researchers can ensure their data is accurate, reproducible, and trustworthy, ultimately advancing our understanding of FTY720's role in health and disease.

References

  • Mechanism of Action and Clinical Potential of Fingolimod for the Treatment of Stroke - PMC. (2016, August 26). National Center for Biotechnology Information. [Link]

  • Enzyme-linked immunosorbent assay (ELISA) - Microbe Notes. (2022, May 17). Microbe Notes. [Link]

  • Mechanism of Action of Oral Fingolimod (FTY720) in Multiple Sclerosis. (2010, March 15). Ovid. [Link]

  • Fingolimod or FTY720 MOA. (2009, November 12). YouTube. [Link]

  • Fingolimod (FTY720) As an Anti-Multiple Sclerosis Oral Ultimate Therapy. (2015, August 15). ResearchGate. [Link]

  • ELISA- Principle, Types and Applications. Online Biology Notes. [Link]

  • Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis. (2010, March 15). PubMed. [Link]

  • Analogs of FTY720 inhibit TRPM7 but not S1PRs and exert multimodal anti-inflammatory effects. (2023, November 9). Journal of General Physiology. [Link]

  • ELISA Principle, Procedure, Types, and Applications. (2025, August 22). PraxiLabs. [Link]

  • Overview and Basic Principles of ELISA. Azure Biosystems. [Link]

  • FTY720 Analogues as Sphingosine Kinase 1 Inhibitors. (2012, March 23). Journal of Biological Chemistry. [Link]

  • FTY720 | S1P receptor 1/3/4/5 agonist. Cellagen Technology. [Link]

  • Azacyclic FTY720 Analogues That Limit Nutrient Transporter Expression but Lack S1P Receptor Activity and Negative Chronotropic Effects Offer a Novel and Effective Strategy to Kill Cancer Cells in Vivo. (2016, February 1). eScholarship. [Link]

  • Chemical structures of FTY720 and analogous compounds. ResearchGate. [Link]

  • Antibody Cross Reactivity And How To Avoid It? ELISA Kits. [Link]

  • Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC. (2021, October 28). National Center for Biotechnology Information. [Link]

  • Pt. 3: How to Validate Your ELISA Assay for Reproducible, Reliable Results. (2025, November 19). Aviva Systems Biology. [Link]

  • Comprehensive Guide to ELISA Assay Validation: Best Practices & Key Insights. (2025, January 8). NorthEast BioLab. [Link]

  • Antibody Cross-Reactivity: How to Assess & Predict Binding. (2022, August 26). Boster Bio. [Link]

  • How to validate a Quantitative ELISA? deNOVO Biolabs. [Link]

  • FTY720-P, a Biased S1PR Ligand, Increases Mitochondrial Function through STAT3 Activation in Cardiac Cells. (2023, April 17). MDPI. [Link]

  • The antineoplastic properties of FTY720: evidence for the repurposing of fingolimod. (2016, April 19). British Journal of Cancer. [Link]

  • FTY720 (fingolimod) efficacy in an animal model of multiple sclerosis requires astrocyte sphingosine 1-phosphate receptor 1 (S1P1) modulation. (2011, January 18). Proceedings of the National Academy of Sciences. [Link]

  • A two-years real-word study with fingolimod: early predictors of efficacy and an association between EBNA-1 IgG titers and multiple sclerosis progression. (2024, June 6). Frontiers. [Link]

  • Effects of fingolimod treatments on alanine transaminase and aspartate transaminase levels in patients with multiple sclerosis. (2025, August 10). ResearchGate. [Link]

  • A genome-wide screen for FTY720-sensitive mutants reveals genes required for ROS homeostasis. (2018, August 14). Scientific Reports. [Link]

  • Preclinical discovery and development of fingolimod for the treatment of multiple sclerosis. (2019, August 7). Expert Opinion on Drug Discovery. [Link]

  • Immune cell subset profiling in multiple sclerosis after fingolimod initiation and continued treatment: The FLUENT study. (2022, August 1). Multiple Sclerosis Journal. [Link]

  • Morpholino Analogues of Fingolimod as Novel and Selective S1P 1 Ligands with In Vivo Efficacy in a Mouse Model of Experimental Antigen-Induced Encephalomyelitis. (2020, September 4). MDPI. [Link]

Sources

Safety & Regulatory Compliance

Safety

2-amino-2-(4-nonylphenethyl)propane-1,3-diol proper disposal procedures

Topic: Proper Disposal Procedures for 2-amino-2-(4-nonylphenethyl)propane-1,3-diol Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist Executive Summary & Compound Pro...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Proper Disposal Procedures for 2-amino-2-(4-nonylphenethyl)propane-1,3-diol Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist

Executive Summary & Compound Profile

2-amino-2-(4-nonylphenethyl)propane-1,3-diol is a structural analog of Fingolimod (FTY720) , differing primarily by the length of the alkyl tail (nonyl vs. octyl). As a sphingosine 1-phosphate (S1P) receptor modulator, this compound is a potent bioactive agent with significant lipophilicity.

For disposal and handling purposes, it must be classified as a High-Potency Active Pharmaceutical Ingredient (HPAPI) . Unlike standard laboratory reagents, the primary risk drivers are its biological activity (immunosuppression/cardiovascular effects) and potential environmental persistence due to the nonyl-phenol moiety.

Critical Safety Baseline:

  • Physical State: Typically a white to off-white crystalline solid.

  • Primary Hazard: Bioactive (Target Organ Toxicity), Skin/Eye Irritant, Potential Aquatic Toxin.

  • Disposal Method: High-Temperature Incineration (Destruction). Never dispose of down the drain.

Hazard Classification & Risk Assessment

Before initiating disposal, you must categorize the waste stream based on the material's state and concentration.

Hazard CategoryGHS Classification (Derived)Signal WordHandling Requirement
Acute Toxicity Category 4 (Oral)WARNING Avoid inhalation of dust; use HEPA filtration.
Skin/Eye Irritation Category 2 (Skin), 2A (Eye)WARNING Double nitrile gloves; safety goggles.
Target Organ Toxicity STOT-RE (Immune/Cardiac)DANGER Handle in a certified Chemical Fume Hood or Powder Containment Hood.
Environmental Aquatic Chronic 1 (Predicted)WARNING Zero-discharge to municipal water systems.

Scientist’s Note: The "nonyl" chain increases lipophilicity compared to Fingolimod, potentially increasing bioaccumulation factors. Treat all waste as "Environmentally Hazardous Substances."

Pre-Disposal Handling & Containment

Proper disposal begins at the bench. The goal is to prevent cross-contamination and aerosolization during the transfer to waste containers.

A. Solid Waste (Powder/Crystals)
  • Containment: Do not sweep dry powder. If the compound is in a weighing boat or vial, cap it immediately.

  • Packaging: Place the primary container (vial) into a clear, sealable secondary bag (Zip-lock type).

  • Labeling: Affix a "Cytotoxic/Potent Compound" label. If your facility uses color codes, this typically falls under the Yellow (Trace Chemo) or Blue (Pharmaceutical) waste stream, depending on regional regulations.

B. Liquid Waste (Mother Liquors/Solutions)
  • Solvent Compatibility: Ensure the carrier solvent (e.g., DMSO, Methanol) is compatible with your facility's "Non-Halogenated Organic" waste stream.

  • Segregation: Do not mix with oxidizing acids (e.g., Nitric acid), as the amine group can form unstable byproducts.

  • Labeling: List the full chemical name and the solvent. Add the tag: "Contains Potent Bioactive."

Detailed Disposal Procedures

This protocol ensures complete destruction of the bioactive pharmacophore.

Protocol A: Solid Waste & Contaminated PPE
  • Scope: Expired API, contaminated gloves, weighing papers, and bench mats.

  • Mechanism: Incineration at >1,000°C.

  • Step-by-Step:

    • Collect all solids in a rigid, leak-proof container labeled for incineration (often a white bucket with a red or yellow lid).

    • Seal the container when 3/4 full. Do not compress contents to avoid puffing dust.

    • Transfer to the facility's Hazardous Waste Accumulation Area .

    • Manifesting: List as "Non-RCRA Regulated Solid Waste (Toxic/Bioactive)" unless specific local codes apply (e.g., California Assessment).

Protocol B: Liquid Waste Solutions
  • Scope: Reaction mixtures, HPLC effluents.

  • Mechanism: Fuel Blending / Incineration.

  • Step-by-Step:

    • Verify pH is between 5–9 (neutralize if necessary to prevent container corrosion, though the amine is slightly basic).

    • Pour into a High-Density Polyethylene (HDPE) waste carboy.

    • Double-contain the carboy during transport.

    • Hand off to EHS for "Organic Solvent Waste for Incineration."

Emergency Spillage Protocol

If 2-amino-2-(4-nonylphenethyl)propane-1,3-diol is spilled, immediate containment is required to prevent aerosol exposure.

Workflow Diagram: Spill Response

SpillResponse Start Spill Detected Assess Assess State: Solid vs. Liquid Start->Assess Solid Solid Powder Spill Assess->Solid Liquid Liquid Solution Spill Assess->Liquid ActionSolid Cover with wet paper towel to prevent dust generation Solid->ActionSolid ActionLiquid Cover with absorbent pads (Universal/Chem) Liquid->ActionLiquid Clean Wipe inward from periphery to center ActionSolid->Clean ActionLiquid->Clean Decon Wash area with 10% Bleach then 70% Ethanol Clean->Decon Dispose Dispose all materials as Hazardous Waste Decon->Dispose

Figure 1: Decision matrix for responding to spills of potent amino-diol compounds.

Regulatory & Compliance Framework

  • RCRA (USA): This specific analog is likely not a "Listed" waste (P or U list). However, it must be characterized. Due to its toxicity profile, it should be managed as "Characteristic Waste" or voluntarily managed as hazardous to limit liability.

  • European Waste Code (EWC): Recommend code 18 01 08 * (Cytotoxic and cytostatic medicines).

  • Destruction Efficiency: The disposal facility must certify 99.99% destruction efficiency (DRE) via incineration to break the stable nonyl-phenyl bond.

References

  • Sigma-Aldrich. Safety Data Sheet: Fingolimod Hydrochloride (Analog Reference). Retrieved from

  • U.S. Environmental Protection Agency (EPA). Management of Pharmaceutical Hazardous Waste. Retrieved from

  • Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs. Retrieved from

  • PubChem. Compound Summary: Fingolimod (Structural Analog). Retrieved from

Handling

Personal protective equipment for handling 2-amino-2-(4-nonylphenethyl)propane-1,3-diol

Part 1: Executive Safety Directive Do not handle this compound on an open bench. As a Senior Application Scientist, I cannot overstate the biological activity of 2-amino-2-(4-nonylphenethyl)propane-1,3-diol (Fingolimod).

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Directive

Do not handle this compound on an open bench.

As a Senior Application Scientist, I cannot overstate the biological activity of 2-amino-2-(4-nonylphenethyl)propane-1,3-diol (Fingolimod). This compound is a potent Sphingosine-1-Phosphate (S1P) receptor modulator. Its mechanism of action involves the sequestration of lymphocytes in lymph nodes. Consequently, even microgram-level exposure can induce systemic immunosuppression and bradycardia.

Furthermore, this compound is a suspected reproductive toxin (GHS Category 2/1A) . Strict containment is not optional; it is the baseline for experimental integrity and personnel safety.

Part 2: Hazard & Risk Assessment Matrix

The following data synthesizes current Safety Data Sheet (SDS) classifications with Occupational Exposure Banding (OEB) logic used in pharmaceutical development.

ParameterClassificationCritical Implication
GHS Health Hazards Repr. 2 (H361): Suspected of damaging fertility/unborn child.STOT-RE 1 (H372): Damage to immune system/heart.Skin Irrit. 2 (H315): Causes skin irritation.[1][2][3][4]Zero-tolerance for dermal contact or inhalation. Pregnant personnel should be excluded from handling.
Occupational Exposure Band OEB 4 (Estimated OEL: 1–10 µg/m³)Requires High Containment (Isolator or Class II BSC).
Physical State White to off-white crystalline powder.High potential for electrostatic charging and aerosolization during weighing.
Solubility Profile Soluble in DMSO (>10 mg/mL), Ethanol.Lipophilic nature facilitates rapid dermal absorption if dissolved in organic solvents.

Part 3: The Barriers of Defense (PPE & Engineering)

Safety is a redundant system. Personal Protective Equipment (PPE) is your last line of defense; Engineering Controls are your first.

Engineering Controls (Primary Barrier)[9]
  • Mandatory: Powder handling must occur within a HEPA-filtered Chemical Fume Hood or a Class II Type A2 Biosafety Cabinet (BSC) .

  • Static Control: Use an ionizing bar or anti-static gun inside the weigh station. Fingolimod powder is prone to static cling, which increases the risk of dispersion ("jumping") during transfer.

PPE Matrix (Secondary Barrier)
Body AreaStandard Protocol (In Containment)Spill / Breach Protocol (Outside Containment)
Respiratory N95 or P100 mask (as a backup to the hood).PAPR (Powered Air Purifying Respirator) with HEPA cartridges.
Dermal (Hands) Double Gloving: 1. Inner: Nitrile (Bright color for contrast).2. Outer: Extended cuff Nitrile (>0.11mm thickness).Double Gloving + Chemically resistant over-gloves (e.g., Silver Shield) if solvent is involved.
Body Lab coat (buttoned) + Tyvek Sleeves or disposable gown (impervious front).Full Tyvek Suit (Type 4/5/6) with hood and booties.
Ocular Safety Glasses with side shields.[4][5][6]Indirect Vent Goggles.

Part 4: Operational Workflow (Step-by-Step)

This protocol is designed to mitigate the "Point of Transfer" risk—the moment the bulk container is opened.

Phase A: Preparation (The "Clean" Zone)
  • Donning: Put on inner gloves, lab coat, and outer gloves. Tape the outer glove cuff to the lab coat sleeve to prevent wrist exposure.

  • Workspace Prep: Line the hood surface with a plastic-backed absorbent pad (absorbent side up). This captures micro-spills and simplifies cleanup.

  • Solvent Prep: Pre-measure your solvent (DMSO/Ethanol) before opening the compound vial.

Phase B: Weighing & Solubilization (The "Hot" Zone)
  • Static Neutralization: Pass the closed vial near the ionizing bar to discharge static buildup.

  • Weighing:

    • Open the vial only inside the hood.

    • Use a disposable anti-static spatula.

    • Technique: Do not dump. Tap the spatula gently against the receiving vessel (vial) to dislodge powder.

  • Immediate Solubilization:

    • Add solvent immediately to the weighed powder.

    • Why? Once in solution, the risk of inhalation (dust) vanishes, though dermal risk (permeation) increases.

    • Cap the solution tightly and vortex inside the hood.

Phase C: Decontamination & Doffing
  • Wipe Down: Wipe the exterior of the stock vial and the solution vial with a chemically compatible wipe (70% Ethanol or mild detergent).

  • Waste: Dispose of the spatula, weigh boat, and absorbent pad into a dedicated "Cytotoxic/HPAPI" solid waste bin inside the hood.

  • Doffing: Remove outer gloves inside the hood. Wash hands (still in inner gloves) with soap. Remove PPE in reverse order. Wash hands with soap and water immediately.[7]

Part 5: Deactivation & Disposal

Fingolimod is stable, but as an organic amine, it can be oxidized.

  • Surface Decontamination: For hood surfaces, use a two-step clean:

    • 10% Sodium Hypochlorite (Bleach): Allow 10 minutes of contact time to degrade the organic structure.

    • 70% Ethanol Rinse: To remove bleach residue and prevent corrosion of stainless steel.

  • Waste Disposal:

    • Liquids: Collect in "High Potency/Cytotoxic" liquid waste streams. Do not pour down the drain.

    • Solids: Incineration is the only acceptable disposal method for HPAPIs to ensure complete thermal destruction.

Part 6: Visualizing the Safety Logic

The following diagram illustrates the critical decision pathways for handling Fingolimod, emphasizing the "Fail-Safe" loops.

FingolimodSafety Start Start: Risk Assessment CheckPregnancy Personnel Screening: Pregnant/Immunocompromised? Start->CheckPregnancy Exclude EXCLUDE from Handling CheckPregnancy->Exclude Yes Proceed Proceed to Engineering Controls CheckPregnancy->Proceed No HoodCheck Is Class II BSC / Hood Certified & Operational? Proceed->HoodCheck Stop STOP: Do Not Proceed HoodCheck->Stop No PPE Don PPE: Double Nitrile, N95/P100, Gown HoodCheck->PPE Yes Handling Handling Phase: 1. Anti-static gun usage 2. Weighing inside containment 3. Immediate solubilization PPE->Handling Spill Spill Event? Handling->Spill SpillResp Evacuate -> Wait 30m -> Don PAPR -> Bleach Decon Spill->SpillResp Yes Disposal Disposal: Incineration Only Spill->Disposal No (Routine) SpillResp->Disposal

Figure 1: Decision logic for the safe handling of Fingolimod, prioritizing personnel exclusion criteria and containment verification.

References

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). (2023).[2] Safety Data Sheet: Fingolimod. Retrieved from [Link]

  • SafeBridge Consultants. (n.d.). Occupational Health Categorization of APIs.
  • PubChem. (n.d.). Compound Summary: Fingolimod (CID 107970). National Library of Medicine. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.